(2,6-Dimethoxy-4-methylphenyl)boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,6-dimethoxy-4-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4/c1-6-4-7(13-2)9(10(11)12)8(5-6)14-3/h4-5,11-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPCCSCZXRYUAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1OC)C)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00596655 | |
| Record name | (2,6-Dimethoxy-4-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176528-19-1 | |
| Record name | (2,6-Dimethoxy-4-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of (2,6-Dimethoxy-4-methylphenyl)boronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a standard laboratory-scale synthetic protocol for (2,6-Dimethoxy-4-methylphenyl)boronic acid. This arylboronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, which are pivotal in the construction of complex molecules in medicinal chemistry and materials science. The following protocol is based on well-established methodologies for the synthesis of arylboronic acids via ortho-lithiation and subsequent borylation.
Core Synthesis Pathway
The synthesis of this compound is typically achieved through a three-step process commencing from the commercially available precursor, 3,5-dimethoxytoluene. The key steps involve:
-
Bromination: Introduction of a bromine atom at the 4-position of the aromatic ring of 3,5-dimethoxytoluene to yield 4-bromo-1,3-dimethoxy-5-methylbenzene.
-
Lithium-Halogen Exchange: Conversion of the aryl bromide to a highly reactive aryllithium intermediate using an organolithium reagent such as n-butyllithium.
-
Borylation and Hydrolysis: Trapping of the aryllithium species with a trialkyl borate, followed by acidic hydrolysis to afford the final this compound.
Experimental Protocol
This protocol details the synthesis of this compound from 4-bromo-1,3-dimethoxy-5-methylbenzene.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
Reagents:
-
4-bromo-1,3-dimethoxy-5-methylbenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 2 M solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, is flame-dried under a stream of nitrogen and allowed to cool to room temperature.
-
Initial Solution: 4-bromo-1,3-dimethoxy-5-methylbenzene (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF, approximately 5 mL per mmol of the bromide) and the solution is transferred to the reaction flask.
-
Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via the dropping funnel over a period of 20 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is then stirred at -78 °C for an additional 1 hour.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred at this temperature for 2 hours.
-
Warming and Quenching: The cooling bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Hydrolysis: The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of 2 M hydrochloric acid until the pH of the aqueous layer is approximately 1-2. The mixture is stirred vigorously for 30 minutes.
-
Extraction: The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (2 x 30 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid is purified by recrystallization from a mixture of diethyl ether and hexanes to afford this compound as a white solid.
Quantitative Data Summary
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents | Representative Amount |
| 4-bromo-1,3-dimethoxy-5-methylbenzene | 231.09 | 1.0 | 5.00 g (21.6 mmol) |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 100 mL |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.1 | 9.5 mL (23.8 mmol) |
| Triisopropyl borate | 188.08 | 1.2 | 4.88 g (25.9 mmol) |
| 2 M Hydrochloric Acid | 36.46 | - | As needed |
| Diethyl Ether | 74.12 | - | For extraction |
| Hexanes | - | - | For recrystallization |
Visualizing the Workflow and Synthesis Pathway
The following diagrams illustrate the logical flow of the experimental procedure and the chemical transformation occurring during the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Chemical synthesis pathway for this compound.
An In-depth Technical Guide to the Physicochemical Properties of (2,6-Dimethoxy-4-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,6-Dimethoxy-4-methylphenyl)boronic acid, a member of the arylboronic acid family, is a versatile organic compound with significant applications in synthetic chemistry. Its unique structural features, including the presence of two methoxy groups ortho to the boronic acid moiety and a methyl group at the para position, influence its reactivity and physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, intended to support its use in research, particularly in the realms of medicinal chemistry and drug development. Arylboronic acids are widely recognized for their role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation.[1]
Core Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, reactivity, and application in various chemical transformations. While specific experimental data for this particular molecule is not extensively documented in publicly available literature, a summary of its known and predicted properties is presented below.
Data Presentation
| Property | Value | Source/Notes |
| Molecular Formula | C₉H₁₃BO₄ | [2] |
| Molecular Weight | 196.01 g/mol | [2] |
| Appearance | White to off-white crystalline powder | Based on data for similar arylboronic acids.[2] |
| Melting Point | Not explicitly reported. The related compound, 4-Methoxy-2,6-dimethylphenylboronic acid, has a melting point of 175 °C.[2] | |
| Boiling Point | Data not available. Arylboronic acids generally have high boiling points and may decompose at elevated temperatures. | |
| pKa | Data not available. The pKa of phenylboronic acids is influenced by substituents; electron-donating groups like methoxy and methyl groups are expected to slightly increase the pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[3] | |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Solubility in water is likely to be low.[4] | The solubility of arylboronic acids is influenced by the polarity of the solvent and the nature of the substituents on the phenyl ring.[5] |
Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons. The chemical shifts will be influenced by the electron-donating nature of the methoxy and methyl groups.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons will be affected by the methoxy and methyl substituents.
-
Infrared (IR) Spectroscopy: The IR spectrum will likely exhibit characteristic absorption bands for the O-H stretching of the boronic acid group (around 3200-3600 cm⁻¹), C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and B-O stretching.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, general methods for the synthesis and characterization of arylboronic acids can be adapted.
General Synthesis of Arylboronic Acids
A common method for the synthesis of arylboronic acids involves the reaction of an aryl Grignard reagent or an aryllithium species with a trialkyl borate, followed by acidic workup.[3]
Illustrative Synthetic Workflow
Caption: A generalized workflow for the synthesis of arylboronic acids.
Experimental Determination of pKa
The acidity constant (pKa) of a boronic acid can be determined experimentally using methods such as potentiometric titration or UV-Vis spectrophotometry.[6][7]
Workflow for pKa Determination by Potentiometric Titration
Caption: Workflow for determining the pKa of a boronic acid via potentiometric titration.
Signaling Pathways and Logical Relationships
This compound is primarily utilized as a building block in organic synthesis and does not have a direct, well-characterized role in biological signaling pathways. Its significance lies in its ability to be incorporated into larger molecules that may have biological activity. The core chemical transformation it undergoes is the Suzuki-Miyaura cross-coupling reaction.
Logical Relationship in Suzuki-Miyaura Coupling
Caption: The role of this compound in a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable reagent in organic synthesis, offering a platform for the construction of complex molecular architectures. While a comprehensive dataset of its physicochemical properties is not yet fully established, this guide provides the currently available information and outlines the standard methodologies for its synthesis and characterization. Further experimental investigation is warranted to fully elucidate its properties, which will undoubtedly expand its utility in medicinal chemistry and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
Structural Analysis of (2,6-Dimethoxy-4-methylphenyl)boronic acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,6-Dimethoxy-4-methylphenyl)boronic acid, a member of the arylboronic acid family, is a valuable reagent in modern organic synthesis. Its structural characteristics, featuring two methoxy groups ortho to the boronic acid moiety and a methyl group in the para position, impart unique reactivity and steric properties. This technical guide provides an overview of the structural aspects of this compound, its significance in chemical synthesis, and a generalized framework for its analysis.
While specific experimental data for this compound (CAS No. 176528-19-1) is not extensively available in public literature, this document outlines the expected analytical data and the methodologies for its determination based on the known characteristics of analogous arylboronic acids.
Physicochemical Properties
A summary of the basic physicochemical properties for this compound is presented below.
| Property | Value |
| CAS Number | 176528-19-1 |
| Molecular Formula | C₉H₁₃BO₄ |
| Molecular Weight | 196.01 g/mol |
| Appearance | White to off-white powder |
| Primary Application | Reagent in Suzuki-Miyaura cross-coupling reactions |
Spectroscopic and Structural Characterization (Anticipated Data)
The following tables outline the expected ranges and characteristics of spectroscopic data for this compound based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~ 6.3 - 6.5 | s | 2H | Ar-H |
| ~ 3.8 - 4.0 | s | 6H | -OCH₃ | |
| ~ 2.3 - 2.5 | s | 3H | Ar-CH₃ | |
| ~ 4.5 - 5.5 | br s | 2H | B(OH)₂ | |
| ¹³C NMR | ~ 160 - 165 | C-OMe | ||
| ~ 140 - 145 | C-CH₃ | |||
| ~ 110 - 115 | C-B | |||
| ~ 105 - 110 | Ar-C-H | |||
| ~ 55 - 60 | -OCH₃ | |||
| ~ 20 - 25 | -CH₃ | |||
| ¹¹B NMR | ~ 28 - 32 | br s | B(OH)₂ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3500 - 3200 | Strong, Broad | O-H stretch (B(OH)₂) |
| ~ 3000 - 2850 | Medium | C-H stretch (aromatic and aliphatic) |
| ~ 1600 - 1580 | Medium | C=C stretch (aromatic) |
| ~ 1470 - 1430 | Medium | C-H bend (aliphatic) |
| ~ 1350 - 1300 | Strong | B-O stretch |
| ~ 1250 - 1200 | Strong | C-O stretch (aryl ether) |
| ~ 1100 - 1000 | Strong | C-O stretch (aryl ether) |
| ~ 750 - 700 | Strong | B-C stretch |
Mass Spectrometry (MS)
| Technique | Expected [M+H]⁺ or [M]⁺ |
| Electrospray Ionization (ESI-MS) | m/z 197.09 |
| Electron Ionization (EI-MS) | m/z 196.08 |
Experimental Protocols
Detailed experimental protocols for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Referencing: Use the residual solvent peak as an internal standard (e.g., DMSO-d₆ at δ ~2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Instrument: 100 MHz or higher field NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: ≥ 1024.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Referencing: Use the solvent peak as an internal standard (e.g., DMSO-d₆ at δ ~39.52 ppm).
-
-
¹¹B NMR Acquisition:
-
Instrument: 128 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: A range appropriate for boronic acids (e.g., +80 to -80 ppm).
-
Referencing: Use an external standard of BF₃·OEt₂ (δ = 0 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound directly onto the ATR crystal. Apply pressure to ensure good contact.
-
Spectrum Acquisition:
-
Instrument: FTIR spectrometer with a universal ATR accessory.
-
Mode: Transmittance or Absorbance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
ESI-MS Acquisition:
-
Instrument: An electrospray ionization mass spectrometer.
-
Mode: Positive or negative ion mode.
-
Infusion: Introduce the sample solution directly into the ion source via a syringe pump.
-
Mass Range: Scan a mass range that includes the expected molecular ion.
-
-
High-Resolution Mass Spectrometry (HRMS): For accurate mass determination, use a high-resolution instrument (e.g., TOF or Orbitrap) to confirm the elemental composition.
Visualizations
Experimental Workflow for Structural Analysis
The following diagram illustrates a typical workflow for the structural characterization of this compound.
Caption: Workflow for the synthesis and structural analysis.
Application in Suzuki-Miyaura Coupling
This compound is a key building block in Suzuki-Miyaura cross-coupling reactions to form biaryl structures. The diagram below shows a generalized reaction pathway.
Caption: Suzuki-Miyaura cross-coupling reaction pathway.
The Role of (2,6-Dimethoxy-4-methylphenyl)boronic Acid in Suzuki-Miyaura Coupling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the organoboron reagent is critical to the success of this reaction, particularly in the synthesis of sterically hindered biaryl compounds, which are prevalent in pharmaceuticals and advanced materials. This technical guide provides an in-depth analysis of the mechanism of action of (2,6-Dimethoxy-4-methylphenyl)boronic acid, a sterically demanding building block, in the Suzuki-Miyaura coupling. We will explore the intricate interplay of steric and electronic effects conferred by the ortho-dimethoxy and para-methyl substituents on the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. This guide will also present representative experimental protocols and quantitative data to provide a practical framework for researchers employing this versatile reagent.
The Suzuki-Miyaura Catalytic Cycle: A General Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate. The catalytic cycle is generally understood to proceed through three fundamental steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the organohalide (R¹-X) to form a palladium(II) intermediate. This step is often the rate-determining step of the overall reaction.
-
Transmetalation: The organic group (R²) from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium(II) center couple and are eliminated as the final biaryl product (R¹-R²), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Mechanism of Action of this compound
The unique substitution pattern of this compound significantly influences its reactivity in the Suzuki-Miyaura coupling. The two ortho-methoxy groups and the para-methyl group exert both steric and electronic effects that modulate each step of the catalytic cycle.
Steric Effects
The primary challenge in using 2,6-disubstituted phenylboronic acids is the steric hindrance around the boron center. This bulkiness can impede the approach of the boronic acid to the palladium complex during the transmetalation step. However, modern advancements in ligand design, particularly the development of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands), have largely overcome this limitation. These ligands promote the formation of monoligated palladium species, creating more space at the metal center for the sterically demanding boronic acid to coordinate and undergo transmetalation.
Electronic Effects
The electronic nature of the substituents on the phenylboronic acid also plays a crucial role:
-
Para-Methyl Group: The electron-donating nature of the methyl group at the para position increases the electron density of the phenyl ring. This enhanced nucleophilicity of the ipso-carbon can facilitate the transmetalation step.
-
Ortho-Methoxy Groups: The two methoxy groups at the ortho positions are also electron-donating through resonance, further increasing the nucleophilicity of the aryl group. More significantly, the oxygen atoms of the ortho-methoxy groups can play a direct role in the transmetalation step through a chelation-assisted mechanism. It is proposed that one of the methoxy groups can coordinate to the palladium center, forming a five-membered palladacycle intermediate. This intramolecular coordination brings the aryl group into close proximity to the palladium, thereby lowering the activation energy for the transmetalation process. This "ortho-effect" can counteract the negative impact of steric hindrance.
Figure 2: Proposed chelation-assisted transmetalation with this compound.
Quantitative Data Summary
| Entry | Aryl Halide | Sterically Hindered Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromo-1,3-dimethylbenzene | Mesitylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 18 | 95 | [1] |
| 2 | 1-Bromo-2,6-dimethylnaphthalene | 2,6-Dimethylphenylboronic acid | Pd₂(dba)₃ / RuPhos | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 88 | [1] |
| 3 | 2-Chloro-1,3,5-trimethylbenzene | 2,4,6-Triisopropylphenylboronic acid | [Pd(allyl)Cl]₂ / cataCXium A | K₃PO₄ | Toluene | 110 | 24 | 92 | [2] |
Experimental Protocols
The following is a representative experimental protocol for the Suzuki-Miyaura coupling of a sterically hindered aryl halide with this compound. This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Figure 3: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
This compound is a valuable building block for the synthesis of sterically congested biaryl compounds. Its unique substitution pattern presents both challenges and opportunities in the Suzuki-Miyaura coupling. While the steric bulk of the ortho-dimethoxy groups can hinder the reaction, this is often overcome by the use of modern, highly active catalyst systems. Furthermore, the electronic properties of the methoxy and methyl groups, particularly the potential for a chelation-assisted transmetalation, can facilitate the reaction. A thorough understanding of these mechanistic nuances is essential for researchers to design and execute efficient and high-yielding cross-coupling reactions for the synthesis of complex molecules in drug discovery and materials science. Further mechanistic studies, including kinetic and computational analyses, would provide deeper insights into the precise role of this and other sterically demanding organoboron reagents.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
A Comprehensive Technical Guide to Substituted Phenylboronic Acids: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Substituted phenylboronic acids are a class of organic compounds that have garnered significant attention in recent decades due to their versatile reactivity and diverse applications, particularly in the fields of medicinal chemistry and materials science. Their unique ability to reversibly bind with diols, coupled with their utility in carbon-carbon bond-forming reactions, has positioned them as invaluable tools for drug discovery, diagnostics, and the development of advanced materials. This technical guide provides an in-depth review of substituted phenylboronic acids, covering their synthesis, key applications, and detailed experimental protocols for their preparation and evaluation.
Core Concepts and Properties
Phenylboronic acids are organoboron compounds featuring a phenyl ring bonded to a boronic acid functional group (-B(OH)₂). The boron atom in boronic acids is sp² hybridized and possesses a vacant p-orbital, rendering it a mild Lewis acid. This acidity is central to many of their applications. The properties and reactivity of the phenylboronic acid moiety can be finely tuned by introducing various substituents onto the phenyl ring.
A key characteristic of phenylboronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols to generate five- or six-membered cyclic esters. This interaction is the foundation for their use as sensors for carbohydrates and in drug delivery systems that respond to specific biological cues.
Synthesis of Substituted Phenylboronic Acids
The synthesis of substituted phenylboronic acids can be achieved through several methods, with the Grignard reaction and Suzuki-Miyaura coupling being the most prevalent.
Grignard Reaction
The Grignard reaction is a classic and widely used method for the synthesis of arylboronic acids. It involves the reaction of an arylmagnesium halide (a Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis.
Experimental Protocol: Synthesis of 4-carboxyphenylboronic acid via Grignard Reaction
-
Materials: 4-bromobenzoic acid, magnesium turnings, iodine crystal (as initiator), anhydrous diethyl ether, trimethyl borate, sulfuric acid, ice.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine to the flask.
-
Dissolve 4-bromobenzoic acid in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the 4-bromobenzoic acid solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and the appearance of a cloudy solution indicate the start of the Grignard reagent formation.
-
Once the reaction has initiated, add the remaining 4-bromobenzoic acid solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture in an ice bath.
-
Add a solution of trimethyl borate in anhydrous diethyl ether dropwise to the Grignard reagent, maintaining the temperature below 0 °C.
-
After the addition, allow the mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by slowly pouring the mixture into a beaker containing ice and dilute sulfuric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude 4-carboxyphenylboronic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain the pure product.
-
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a substituted phenylboronic acid) and an organohalide or triflate. While it is more commonly known for forming biaryl compounds using boronic acids as reagents, variations of this reaction can also be used to synthesize the boronic acids themselves. A more direct application for synthesizing substituted phenylboronic acids is the Miyaura borylation, which couples a diboron reagent with an aryl halide or triflate.
Experimental Protocol: Synthesis of a Biaryl Compound using a Substituted Phenylboronic Acid via Suzuki-Miyaura Coupling [1][2][3]
-
Materials: Substituted phenylboronic acid, aryl halide (e.g., 4-iodoanisole), palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), base (e.g., K₂CO₃ or Na₂CO₃), solvent (e.g., DMF, toluene/water, or dioxane/water).[4]
-
Procedure:
-
In a round-bottom flask, combine the substituted phenylboronic acid (1.2-1.5 equivalents), the aryl halide (1 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).
-
Add the solvent system to the flask.
-
Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (ranging from a few hours to overnight), monitoring the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a biphasic solvent system was used, separate the organic layer. If a single solvent was used, perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
-
Table 1: Synthesis Yields of Substituted Phenylboronic Acids and their Suzuki-Miyaura Coupling Products
| Phenylboronic Acid Derivative | Synthesis Method | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxybiphenyl | Suzuki-Miyaura | 4-Iodoanisole | Pd/C | K₂CO₃ | DMF | Reflux (MW) | 0.5-1.5 | 60-85 | [4] |
| 4-Biphenylcarboxylic acid | Suzuki-Miyaura | 4-Bromobenzoic acid | Pd(OAc)₂ | K₃PO₄ | Water | 100 | 0.5 | 95 | [2] |
| 3,5-Di(4-tert-butylphenyl)benzaldehyde | Suzuki-Miyaura | 3,5-Dibromobenzaldehyde | Pd(OAc)₂/PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | - | - | [5] |
Applications in Drug Development and Research
Substituted phenylboronic acids have emerged as crucial scaffolds in medicinal chemistry and drug development, primarily due to their ability to act as enzyme inhibitors, their application in targeted drug delivery, and their use in developing diagnostic sensors.
Enzyme Inhibition
The boronic acid moiety can act as a transition-state analog inhibitor of serine proteases. The boron atom forms a reversible covalent bond with the catalytic serine residue in the enzyme's active site.
Bortezomib: A Phenylboronic Acid-Based Proteasome Inhibitor
Bortezomib (Velcade®) is a pioneering example of a successful drug based on a substituted phenylboronic acid. It is a potent and reversible inhibitor of the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for the degradation of intracellular proteins. Inhibition of the proteasome leads to the accumulation of pro-apoptotic factors, ultimately inducing programmed cell death in cancer cells. It is primarily used in the treatment of multiple myeloma and mantle cell lymphoma.
Mechanism of Action of Bortezomib
The dipeptidyl boronic acid structure of bortezomib allows it to bind with high affinity and specificity to the chymotrypsin-like active site of the proteasome. This inhibition disrupts the degradation of IκB, the inhibitory protein of NF-κB. As a result, NF-κB remains inactive in the cytoplasm, preventing the transcription of genes involved in cell survival and proliferation.
Experimental Protocol: Determining IC₅₀ Values for Enzyme Inhibition [6][7]
-
Principle: The IC₅₀ value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
-
Materials: Purified enzyme, substrate, inhibitor stock solution (substituted phenylboronic acid), assay buffer, microplate reader.
-
Procedure:
-
Prepare a series of dilutions of the inhibitor stock solution in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the enzyme to each well.
-
Add the different concentrations of the inhibitor to the wells and incubate for a specific period (e.g., 15 minutes at 37 °C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a fixed concentration of the substrate to each well.
-
Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time using a microplate reader.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Table 2: Inhibition Constants (IC₅₀ and Kᵢ) of Substituted Phenylboronic Acids Against Various Enzymes
| Phenylboronic Acid Derivative | Target Enzyme | Inhibition Constant | Value | Reference |
| Boric Acid | CTX-M-14 β-lactamase | IC₅₀ | 2.9 ± 0.4 mM | [6] |
| Boric Acid + Glycerol | CTX-M-14 β-lactamase | IC₅₀ | 3.1 ± 0.4 mM | [6] |
| Virtual Hit 1 | S. pneumoniae PBP1b | IC₅₀ | 1.2 ± 0.1 µM | [8] |
| Virtual Hit 2 | S. pneumoniae PBP1b | IC₅₀ | - | [8] |
| Compound 35 | Various Mammalian Proteases | IC₅₀ | µM range | [9] |
| PBTDG | Breast Cancer Cells | IC₅₀ | 1.48 µM | [10] |
| Sorafenib (control) | Breast Cancer Cells | IC₅₀ | 4.45 µM | [10] |
| Compound 1 | HCT116 Cancer Cells | IC₅₀ | 22.4 µM | [11] |
| Compound 2 | HCT116 Cancer Cells | IC₅₀ | 0.34 µM | [11] |
Note: Kᵢ is the inhibition constant, which reflects the binding affinity of an inhibitor to the enzyme.[12][13][14]
Targeted and Responsive Drug Delivery
The ability of phenylboronic acids to form pH-sensitive esters with diols makes them excellent candidates for constructing intelligent drug delivery systems. Nanoparticles functionalized with phenylboronic acids can be designed to release their therapeutic payload in the acidic tumor microenvironment.[15][16][17]
Experimental Protocol: Preparation and Characterization of Phenylboronic Acid-Based Nanoparticles for Drug Delivery [15][18]
-
Materials: Phenylboronic acid-functionalized polymer, drug to be encapsulated (e.g., a polyphenol like emodin or chrysin), organic solvent (e.g., methanol or DMSO), deionized water.
-
Procedure (Solvent Displacement Method):
-
Dissolve the phenylboronic acid-functionalized polymer and the drug in a water-miscible organic solvent.
-
Add this organic solution dropwise to deionized water under constant stirring.
-
The nanoparticles will self-assemble as the organic solvent diffuses into the aqueous phase.
-
Stir the resulting nanoparticle suspension for a period to allow for solvent evaporation and stabilization of the nanoparticles.
-
Characterize the nanoparticles for size, zeta potential (using Dynamic Light Scattering), and morphology (using Transmission Electron Microscopy).
-
Determine the drug loading content (DLC) and encapsulation efficiency (EE%).
-
Experimental Protocol: In Vitro pH-Responsive Drug Release Study [15][17][18]
-
Materials: Drug-loaded nanoparticles, phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 and pH 5.0), dialysis membrane.
-
Procedure:
-
Disperse a known amount of the drug-loaded nanoparticles in PBS of a specific pH.
-
Place the nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a larger volume of the same pH PBS, maintained at 37 °C with gentle stirring.
-
At predetermined time intervals, withdraw aliquots from the external buffer and replace with fresh buffer to maintain sink conditions.
-
Quantify the amount of drug released into the external buffer using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the cumulative percentage of drug released as a function of time for each pH value.
-
Table 3: Drug Release from Phenylboronic Acid-Functionalized Nanoparticles
| Nanoparticle System | Drug | pH | Time (h) | Cumulative Release (%) | Reference |
| ZnO-PBA-Chry | Chrysin | 5.0 | 48 | ~59 | [15] |
| ZnO-PBA-Chry | Chrysin | 6.0 | 48 | ~14 | [15] |
| ZnO-PBA-Chry | Chrysin | 7.4 | 48 | ~9 | [15] |
| PBA-Emodin-NPs | Emodin | 5.0 | 24 | >60 | [18] |
| PBA-Emodin-NPs | Emodin | 7.4 | 24 | <20 | [18] |
| PTX/PBA NPs | Paclitaxel | 5.5 | 96 | >60 | [16][17] |
| PTX/PBA NPs | Paclitaxel | 7.4 | 96 | ~20 | [16][17] |
Fluorescent Sensors
The interaction of substituted phenylboronic acids with diols can lead to changes in the fluorescence properties of an attached fluorophore. This principle is exploited in the design of fluorescent sensors for saccharides, such as glucose.[19][20][21]
Experimental Protocol: Evaluation of a Phenylboronic Acid-Based Fluorescent Sensor [22][23][24]
-
Materials: Phenylboronic acid-based fluorescent sensor, analyte (e.g., glucose), buffer solution, spectrofluorometer.
-
Procedure:
-
Prepare a stock solution of the fluorescent sensor in a suitable solvent (e.g., DMSO or water).
-
Prepare a series of solutions of the analyte at different concentrations in the buffer.
-
In a cuvette, add a fixed concentration of the sensor solution to the buffer.
-
Record the fluorescence emission spectrum of the sensor alone.
-
Add increasing concentrations of the analyte to the cuvette and record the fluorescence emission spectrum after each addition.
-
Plot the change in fluorescence intensity at the emission maximum as a function of the analyte concentration.
-
To determine the fluorescence quantum yield (Φ), measure the absorbance and integrated fluorescence intensity of the sensor and a standard fluorophore of known quantum yield under the same experimental conditions. The quantum yield can be calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Table 4: Fluorescence Properties of Phenylboronic Acid-Based Sensors
| Sensor | Analyte | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Binding Constant (M⁻¹) | Reference |
| TPE-DABA | Sorbitol | 380 | 595 | - | - | [25] |
| Sensor 13 | D-glucose | 299 | 397 | - | - | [20][26] |
| Sensor 1 | D-glucose | - | - | - | 3981 | [26] |
| Sensor 8 | D-glucose | - | - | - | 2512 | [26] |
| BTTQ | Phenylboronic acid | - | - | 0.191 (with PBA) | - | [14] |
| BITQ | Phenylboronic acid | - | 480 | 0.53 (with PBA) | - | [14] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflows for the synthesis and application of substituted phenylboronic acids.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. m.youtube.com [m.youtube.com]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. Time-resolved crystallography of boric acid binding to the active site serine of the β-lactamase CTX-M-14 and subsequent 1,2-diol esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. courses.edx.org [courses.edx.org]
- 8. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Untitled Document [ucl.ac.uk]
- 13. Identification of Inhibitor Concentrations to Efficiently Screen and Measure Inhibition Ki Values against Solute Carrier Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 15. Fabrication of phenyl boronic acid modified pH-responsive zinc oxide nanoparticles as targeted delivery of chrysin on human A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation [mdpi.com]
- 18. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sensitive and specific detection of saccharide species based on fluorescence: update from 2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. static.horiba.com [static.horiba.com]
- 25. mdpi.com [mdpi.com]
- 26. Recent Progress in Diboronic-Acid-Based Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Characterization of (2,6-Dimethoxy-4-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
(2,6-Dimethoxy-4-methylphenyl)boronic acid (CAS No. 176528-19-1) is a valuable reagent in organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] Its specific substitution pattern offers unique steric and electronic properties, making it a key building block in the development of complex molecules for pharmaceuticals and materials science. Accurate and comprehensive characterization is critical to ensure its identity, purity, and suitability for these applications.
This guide details the core analytical techniques and experimental protocols for the thorough characterization of this compound. While specific, published experimental data for this exact molecule is limited, this document provides robust, generalized protocols based on established methods for analogous arylboronic acids.
Physicochemical and Spectroscopic Data Summary
The definitive identification of this compound relies on a combination of spectroscopic and physical data. The following table summarizes key identifiers and expected analytical data.
| Property | Data / Expected Value | Source / Method |
| Molecular Formula | C₉H₁₃BO₄ | - |
| Molecular Weight | 196.01 g/mol | - |
| Appearance | White to off-white solid/powder | [1] |
| Purity | ≥ 99% | [1] |
| Mass Spectrometry | Expected [M-H]⁻ at m/z 195.08 | ESI-MS (Negative Ion) |
| Expected [M+H]⁺ at m/z 197.10 | ESI-MS (Positive Ion) | |
| ¹H NMR | See Expected ¹H NMR Data section below | ¹H NMR Spectroscopy |
| ¹³C NMR | See Expected ¹³C NMR Data section below | ¹³C NMR Spectroscopy |
| ¹¹B NMR | ~ δ 27-33 ppm (trigonal) or ~ δ 8-13 ppm (tetragonal) | ¹¹B NMR Spectroscopy |
| IR Spectroscopy | ~3300-3200 cm⁻¹ (O-H stretch, broad), ~1350 cm⁻¹ (B-O stretch) | FTIR Spectroscopy |
Core Characterization Techniques and Protocols
A multi-technique approach is essential for the unambiguous characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure. ¹H, ¹³C, and ¹¹B NMR experiments provide detailed information about the carbon-hydrogen framework and the chemical environment of the boron atom. It is important to note that boronic acids can form cyclic, trimeric anhydrides (boroxines), which can lead to complex or broad NMR spectra.[3][4] Careful sample preparation and choice of solvent (e.g., DMSO-d₆ or CD₃OD) can help favor the monomeric acid form.
Expected ¹H NMR Data (in CDCl₃, predicted):
-
δ ~ 6.3-6.5 ppm (s, 2H): Aromatic protons (H-3, H-5).
-
δ ~ 5.0-6.0 ppm (br s, 2H): Hydroxyl protons on the boron atom, B(OH)₂. The chemical shift can be highly variable and the peak is often broad.
-
δ ~ 3.8 ppm (s, 6H): Methoxy group protons (-OCH₃).
-
δ ~ 2.3 ppm (s, 3H): Methyl group protons (-CH₃).
Expected ¹³C NMR Data (in CDCl₃, predicted):
-
δ ~ 160-165 ppm: Aromatic carbons attached to methoxy groups (C-2, C-6).
-
δ ~ 140-145 ppm: Aromatic carbon attached to the methyl group (C-4).
-
δ ~ 105-115 ppm: Aromatic carbon attached to the boronic acid group (C-1, often not observed or broad due to quadrupolar relaxation of boron).
-
δ ~ 90-95 ppm: Aromatic carbons (C-3, C-5).
-
δ ~ 55-60 ppm: Methoxy carbons (-OCH₃).
-
δ ~ 20-25 ppm: Methyl carbon (-CH₃).
-
Sample Preparation: Dissolve 5-10 mg of the boronic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube.[5]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
¹¹B NMR Acquisition:
-
Frequency: 128 MHz or higher.
-
Reference: Use an external reference of BF₃·OEt₂ (δ = 0.00 ppm).[4]
-
Interpretation: A peak in the δ 27-33 ppm range indicates a trigonal planar sp²-hybridized boron, characteristic of the boronic acid monomer. A more upfield peak (δ 8-13 ppm) suggests a tetrahedral sp³-hybridized boron, which can arise from complexation or boronate formation.[6]
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental formula of the compound. Electrospray ionization (ESI) is a common and effective technique for analyzing boronic acids, often without the need for derivatization.[7]
-
Sample Preparation: Prepare a stock solution of the sample (~1 mg/mL) in a solvent like methanol or acetonitrile. Further dilute this solution with the initial mobile phase to a final concentration of 1-10 µg/mL.[5][8]
-
Chromatographic Separation (Optional but Recommended for Purity):
-
Mass Spectrum Acquisition:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.[5]
-
Ionization Mode: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. Negative mode is often more sensitive for boronic acids.[7][8]
-
Mass Range: m/z 50-500.[5]
-
Key Parameters: Capillary Voltage: 3-4 kV; Source Temperature: 100-150 °C.[5]
-
-
Data Analysis: Analyze the spectrum for the molecular ion peak corresponding to the calculated exact mass (C₉H₁₃BO₄, Exact Mass: 196.0907). The characteristic isotopic pattern of boron (¹⁰B and ¹¹B) should be observable in high-resolution spectra.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule. For boronic acids, the most characteristic absorptions are from the O-H and B-O bonds.[10]
-
Background Scan: Collect a background spectrum of the clean, empty ATR crystal.[5][11]
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.[5]
-
Spectrum Acquisition:
-
Data Analysis: Interpret the spectrum for characteristic absorption bands:
-
~3300-3200 cm⁻¹: A strong, broad band characteristic of the O-H stretching of the B(OH)₂ group, often involved in hydrogen bonding.[12][13]
-
~3000-2850 cm⁻¹: C-H stretching from the aromatic ring and methyl/methoxy groups.[13]
-
~1600-1400 cm⁻¹: Aromatic C=C ring stretching vibrations.[13]
-
~1350 cm⁻¹: A strong, characteristic B-O stretching vibration.[14]
-
~1250-1000 cm⁻¹: C-O stretching from the methoxy groups.[13]
-
Logical Workflow for Characterization
The following diagram illustrates a systematic workflow for the complete characterization of a newly synthesized batch of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. reddit.com [reddit.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. benchchem.com [benchchem.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 8. sciex.com [sciex.com]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. photometrics.net [photometrics.net]
- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 12. researchgate.net [researchgate.net]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. researchgate.net [researchgate.net]
(2,6-Dimethoxy-4-methylphenyl)boronic acid: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Solubility and Stability of Boronic Acids
(2,6-Dimethoxy-4-methylphenyl)boronic acid, as a white powder, is generally stored at 0-8°C to maintain its integrity. Its solubility and stability are governed by a combination of factors inherent to the boronic acid functional group and the specific electronic and steric effects of its phenyl ring substituents.
Solubility Profile
The solubility of boronic acids is influenced by the polarity of the solvent and the potential for hydrogen bonding. Generally, boronic acids exhibit solubility in polar organic solvents. While specific quantitative data for this compound is limited, a study on the closely related 2,6-Dimethoxyphenylboronic acid (MPBA) provides valuable insights. The thermodynamically stable Form I of MPBA has been crystallized from various pure solvents, and its approximate solubilities have been determined, although the specific data resides in supplementary materials of published research.
Based on general trends for phenylboronic acids, the solubility of this compound is expected to be favorable in ethers and ketones, moderate in chloroform, and low in hydrocarbons. The presence of two methoxy groups may enhance its solubility in moderately polar solvents compared to unsubstituted phenylboronic acid.
Table 1: Expected Qualitative Solubility of this compound
| Solvent Class | Expected Solubility | Rationale |
| Polar Protic | Soluble | Solvents like methanol and ethanol can engage in hydrogen bonding with the boronic acid hydroxyl groups. |
| Polar Aprotic | Soluble | Solvents like acetone, THF, and DMSO are good solvents for many boronic acids. |
| Halogenated | Moderately Soluble | Chloroform is often a suitable solvent for boronic acids. |
| Aromatic | Sparingly Soluble | Solvents like toluene may have limited solvating power for this substituted boronic acid. |
| Aliphatic | Insoluble | Non-polar solvents like hexane are generally poor solvents for boronic acids. |
Stability Considerations
Boronic acids are susceptible to several degradation pathways that can impact their purity and reactivity over time. Proper handling and storage are therefore critical.
-
Oxidative Deboronation: The carbon-boron bond can be cleaved by reactive oxygen species, leading to the formation of the corresponding phenol. This is a significant degradation pathway, particularly in biological systems.
-
Protodeboronation: This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. It can be influenced by factors such as pH and temperature.
-
Dehydration to Boroxines: Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. This process is often reversible in the presence of water.
The steric hindrance provided by the two ortho-methoxy groups in this compound may offer some protection against certain degradation pathways compared to less substituted phenylboronic acids.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.
Protocol 1: Determination of Solubility by the Dynamic Method
This method involves determining the temperature at which a solid solute dissolves completely in a solvent upon controlled heating.
Materials:
-
This compound
-
Selected organic solvents (e.g., acetone, acetonitrile, toluene, etc.)
-
Jacketed glass vessel with a magnetic stirrer
-
Temperature-controlled circulating bath
-
Calibrated thermometer or temperature probe
-
Luminance probe or a device to detect turbidity
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel to create a suspension of known composition.
-
Heating and Stirring: Begin stirring the suspension and circulate the fluid from the temperature-controlled bath through the jacket of the vessel. Heat the sample at a slow, constant rate (e.g., 0.2 °C/min).
-
Turbidity Monitoring: Continuously monitor the turbidity of the suspension using the luminance probe.
-
Determination of Dissolution Temperature: The temperature at which the last solid particles dissolve and the solution becomes clear is recorded as the solubility temperature for that specific composition.
-
Data Analysis: Repeat the measurement with different compositions to construct a solubility curve (solubility vs. temperature).
Protocol 2: Assessment of Stability by HPLC Analysis
This protocol outlines a general method for assessing the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Buffers of various pH values (e.g., pH 4, 7, 9)
-
Hydrogen peroxide solution (for oxidative stress)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Stress Conditions:
-
pH Stability: Add an aliquot of the stock solution to different buffer solutions to achieve the desired final pH.
-
Oxidative Stability: Add an aliquot of the stock solution to a solution of hydrogen peroxide.
-
Thermal Stability: Incubate aliquots of the stock solution at elevated temperatures (e.g., 40°C, 60°C).
-
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take a sample from each stress condition, quench the reaction if necessary (e.g., by dilution or adding a quenching agent), and inject it into the HPLC system.
-
HPLC Analysis: Monitor the chromatogram for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
Data Analysis: Calculate the percentage of the remaining this compound at each time point under each condition to determine its stability profile.
Visualizations
The following diagrams illustrate key concepts related to the stability and experimental workflow for this compound.
Caption: Factors influencing the stability of this compound.
Caption: A generalized experimental workflow for determining solubility and stability.
Spectroscopic and Spectrometric Analysis of (2,6-Dimethoxy-4-methylphenyl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for (2,6-Dimethoxy-4-methylphenyl)boronic acid. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents predicted NMR data alongside generalized, detailed experimental protocols for the acquisition of such data for arylboronic acids.
Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on standard chemical shift increments and spectral databases.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.45 | s | 2H | Ar-H |
| ~5.50 | s (broad) | 2H | B(OH)₂ |
| ~3.75 | s | 6H | OCH₃ |
| ~2.30 | s | 3H | CH₃ |
Note: The chemical shift of the B(OH)₂ protons can be highly variable and may exchange with water present in the solvent.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-OCH₃ |
| ~140 | C-CH₃ |
| ~115 | C-B(OH)₂ |
| ~105 | Ar-C-H |
| ~56 | OCH₃ |
| ~22 | CH₃ |
Note: The carbon atom attached to the boron (C-B) often shows a broad signal or may not be observed due to quadrupolar relaxation of the boron nucleus.
Mass Spectrometry Data
For mass spectrometry, the expected molecular ion peaks for this compound (C₉H₁₃BO₄, Molecular Weight: 196.01 g/mol ) are:
-
[M+H]⁺: m/z 197.09
-
[M+Na]⁺: m/z 219.07
-
[M-H]⁻: m/z 195.08
Experimental Protocols
The following are detailed, generalized methodologies for acquiring NMR and mass spectrometry data for arylboronic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the arylboronic acid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial. The choice of solvent is crucial as boronic acids can form boroxines (anhydrides) in non-polar, aprotic solvents, which can complicate the spectra. DMSO-d₆ is often a good choice as it can disrupt the hydrogen bonding that leads to oligomerization.[1]
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Program: Standard one-pulse sequence (e.g., zg30).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: A range of -2 to 12 ppm is typically sufficient.
-
Referencing: The residual solvent peak of DMSO-d₆ at δ 2.50 ppm is used as the internal reference.[2]
3. ¹³C NMR Acquisition:
-
Instrument: 100 MHz (or higher) NMR Spectrometer.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: A range of 0 to 200 ppm is standard.
-
Referencing: The solvent peak of DMSO-d₆ at δ 39.52 ppm is used as the internal reference.[2]
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a stock solution of the arylboronic acid at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.
2. Mass Spectrum Acquisition (Electrospray Ionization - ESI):
-
Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.
-
Ionization Mode: Both positive and negative ion modes should be utilized to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
-
Method of Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a Liquid Chromatography (LC) system.
-
Mass Range: A scan range of m/z 50-500 is typically adequate for this compound.
-
Capillary Voltage: 3.0 - 4.5 kV.
-
Source Temperature: 100 - 150 °C.
-
Data Analysis: The resulting mass spectrum should be analyzed for the molecular ion peak and any characteristic fragment ions.
Mandatory Visualization
The following diagrams illustrate the general workflows for the experimental procedures described above.
Caption: General workflow for NMR spectroscopic analysis.
Caption: General workflow for mass spectrometric analysis.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling using (2,6-Dimethoxy-4-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl and heteroaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The use of sterically hindered boronic acids, such as (2,6-Dimethoxy-4-methylphenyl)boronic acid, presents unique challenges due to the electronic and steric effects of the ortho-substituents. The two electron-donating methoxy groups can decrease the reactivity of the boronic acid, while their bulkiness can impede the approach of the palladium catalyst.[1][2]
This document provides detailed application notes and a representative experimental protocol for the Suzuki coupling reaction utilizing this compound. The provided protocol is a robust starting point, and optimization may be necessary for specific substrates.
Core Concepts and Reaction Mechanism
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: A palladium(0) catalyst reacts with an aryl halide (Ar¹-X) to form a palladium(II) complex.
-
Transmetalation: The organoboron reagent (Ar²-B(OH)₂), activated by a base, transfers its organic group (Ar²) to the palladium(II) complex. This step forms a diorganopalladium(II) intermediate.
-
Reductive Elimination: The diorganopalladium(II) complex eliminates the biaryl product (Ar¹-Ar²) and regenerates the palladium(0) catalyst, which then re-enters the catalytic cycle.
The base is crucial as it activates the boronic acid, facilitating the transmetalation step. For sterically hindered boronic acids, the choice of catalyst, ligand, base, and solvent system is critical to overcoming the higher activation barriers and achieving good yields.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical conditions and yields for Suzuki coupling reactions involving sterically hindered and electron-rich boronic acids, which can serve as a reference for optimizing reactions with this compound.
Table 1: General Reaction Parameters for Suzuki Coupling with Hindered Boronic Acids
| Parameter | Typical Range/Value | Notes |
| Aryl Halide | 1.0 equivalent | Iodides, bromides, and triflates are common. Chlorides may require more active catalysts. |
| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess is typically used to drive the reaction to completion. |
| Palladium Catalyst | 1 - 5 mol% | Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ are common precursors. |
| Ligand | 2 - 10 mol% | Bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often effective. |
| Base | 2.0 - 3.0 equivalents | K₃PO₄, Cs₂CO₃, or K₂CO₃ are frequently used. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, or THF/H₂O | A mixture of an organic solvent and water is common. |
| Temperature | 80 - 120 °C | Higher temperatures are often required for hindered substrates. |
| Reaction Time | 4 - 24 hours | Monitored by TLC or LC-MS. |
Table 2: Example Yields for Suzuki Coupling of Sterically Hindered Boronic Acids with Various Aryl Bromides
| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | (2,6-Dimethoxyphenyl)boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 16 | 85[2] |
| 2 | 1-Bromo-4-nitrobenzene | (2,4,6-Trimethylphenyl)boronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 80 | 12 | 92 |
| 3 | 2-Bromopyridine | (2,6-Dimethylphenyl)boronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | Toluene | 110 | 20 | 78 |
| 4 | 4-Bromotoluene | (2-Methoxy-4-methylphenyl)boronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (5:1) | 90 | 18 | 88 |
Experimental Protocol: Synthesis of 2',6'-Dimethoxy-4'-methyl-4-nitrobiphenyl
This protocol describes a representative Suzuki coupling reaction between this compound and 1-bromo-4-nitrobenzene.
Materials:
-
This compound (1.2 equivalents)
-
1-Bromo-4-nitrobenzene (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 1-bromo-4-nitrobenzene, this compound, potassium phosphate, palladium(II) acetate, and SPhos.
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling an inert gas through the solvents for at least 30 minutes. Add the degassed solvent mixture to the reaction flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is between 12 and 24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.
-
Extraction and Drying: Separate the organic layer, and dry it over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for (2,6-Dimethoxy-4-methylphenyl)boronic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,6-Dimethoxy-4-methylphenyl)boronic acid is a valuable reagent in modern organic synthesis, primarily utilized as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. Its sterically hindered nature, arising from the two methoxy groups ortho to the boronic acid functionality, imparts unique reactivity and selectivity in the formation of carbon-carbon bonds. This attribute makes it a crucial building block in the synthesis of complex biaryl and heteroaryl structures, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science. The primary application of this boronic acid is in the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for constructing C-C bonds.
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid) and an organic halide or triflate. This reaction is favored in academic and industrial settings due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and palladium catalysts.
This compound is particularly useful for introducing a highly substituted aryl moiety, which can be a key structural element in biologically active molecules. The methoxy groups can influence the conformation of the resulting biaryl product and can also serve as handles for further synthetic transformations.
General Reaction Scheme
Quantitative Data Summary
Due to the proprietary nature of many industrial applications and the specificity of research projects, extensive quantitative data for the Suzuki-Miyaura coupling of this compound with a wide range of partners is not always readily available in public-domain literature. However, based on analogous reactions with sterically hindered boronic acids, the following tables provide representative data for typical reaction conditions and expected yields.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 90 | 16 | 78 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | DMF | 110 | 24 | 65 |
| 4 | 1-Bromo-2-fluorobenzene | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 85 | 18 | 82 |
| 5 | Methyl 4-bromobenzoate | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 | 14 | 91 |
Table 2: Effect of Different Palladium Catalysts on Yield
Reaction Conditions: 4-Bromotoluene (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), Toluene/H₂O (5:1), 100 °C, 12 h.
| Entry | Catalyst (2 mol%) | Ligand (4 mol%) | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | 85 |
| 2 | Pd₂(dba)₃ | XPhos | 88 |
| 3 | Pd(PPh₃)₄ | - | 75 |
| 4 | PdCl₂(dppf) | - | 81 |
Experimental Protocols
The following are detailed, representative protocols for the Suzuki-Miyaura cross-coupling reaction using this compound. These protocols should be considered as a starting point and may require optimization for specific substrates.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of an Aryl Bromide with this compound
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl bromide, this compound, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed toluene and degassed water to the flask via syringe.
-
Stir the reaction mixture vigorously at 100 °C for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
Aryl chloride (0.5 mmol)
-
This compound (0.75 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.0075 mmol, 1.5 mol%)
-
XPhos (0.015 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃, 1.0 mmol)
-
1,4-Dioxane (3 mL)
-
Microwave vial (10 mL)
Procedure:
-
In a 10 mL microwave vial, combine the aryl chloride, this compound, Pd₂(dba)₃, XPhos, and K₂CO₃.
-
Add 1,4-dioxane to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 30-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (15 mL) and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate the key processes and relationships in the application of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Conclusion
This compound is a versatile and important reagent for the synthesis of sterically hindered biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The provided protocols and data serve as a general guide for its application. Researchers and drug development professionals can leverage the unique properties of this building block to access novel chemical entities with potential biological activity. Optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is often necessary to achieve high yields for specific substrate combinations.
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with (2,6-Dimethoxy-4-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This powerful palladium-catalyzed reaction joins an organoboron compound, typically a boronic acid, with an organohalide or triflate.[2][4] (2,6-Dimethoxy-4-methylphenyl)boronic acid is a valuable building block in this context, prized for its stability and reactivity, which makes it a key reagent in the development of pharmaceuticals and chemical sensors.[5] The electron-rich nature of the aromatic ring, due to the two methoxy groups, influences its reactivity in cross-coupling reactions. This document provides a detailed protocol for the use of this compound in Suzuki-Miyaura cross-coupling reactions, including reaction parameters, a general experimental procedure, and diagrams illustrating the reaction workflow and catalytic cycle.
Reaction Overview and Key Parameters
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[1] The key steps are the oxidative addition of the palladium(0) catalyst to the organohalide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[2] The choice of catalyst, base, solvent, and temperature is critical for achieving high yields and minimizing side reactions.
General Reaction Scheme:
-
Aryl Halide (Ar-X) : The reactivity order is generally I > Br > OTf >> Cl.[3] For less reactive halides like chlorides, more active catalyst systems with bulky, electron-rich phosphine ligands are often required.[2]
-
This compound : The nucleophilic partner in the coupling.
-
Palladium Catalyst : A source of Pd(0) is needed. This can be a pre-catalyst like Pd(OAc)₂ or Pd₂(dba)₃, which is reduced in situ, or a stable Pd(0) complex like Pd(PPh₃)₄.[6]
-
Ligand : Often a phosphine ligand is used to stabilize the palladium catalyst and modulate its reactivity.
-
Base : Essential for the transmetalation step. Common choices include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides.[2][7]
-
Solvent : A variety of organic solvents can be used, often in combination with water. Common solvents include toluene, dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF).[1][7]
Tabulated Reaction Parameters
The following tables summarize typical conditions for Suzuki-Miyaura cross-coupling reactions, which can be adapted for use with this compound.
Table 1: Common Palladium Catalysts and Ligands
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | Triphenylphosphine (integrated) | 1-5 | A common, versatile catalyst. |
| Pd(OAc)₂ | SPhos | 1-3 | Effective for challenging couplings. |
| PdCl₂(dppf) | dppf (integrated) | 2-5 | Good for a wide range of substrates. |
| Pd₂(dba)₃ | XPhos | 1-3 | Highly active for aryl chlorides. |
Table 2: Recommended Bases and Solvents
| Base | Equivalents | Solvent System | Temperature (°C) |
| K₂CO₃ | 2-3 | Toluene/Water (4:1) | 80-100 |
| Cs₂CO₃ | 2 | Dioxane | 90-110 |
| K₃PO₄ | 2-3 | THF/Water (4:1) | 60-80 |
| Na₂CO₃ (2M aq.) | 2-4 | DME | 85 |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Water (2 mL)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent Addition : Add toluene (8 mL) and water (2 mL) to the flask.
-
Degassing : Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes. Alternatively, the freeze-pump-thaw method can be used.
-
Reaction : Place the flask in a preheated oil bath at 90 °C and stir vigorously under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-12 hours.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction : Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.
Visualizing the Process
To better understand the workflow and the underlying chemistry, the following diagrams have been generated.
Caption: A step-by-step workflow for the Suzuki-Miyaura cross-coupling experiment.
Caption: The key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
Concluding Remarks
The Suzuki-Miyaura cross-coupling reaction is a versatile and reliable method for the synthesis of biaryl compounds. The use of this compound allows for the introduction of a sterically hindered and electron-rich moiety, which is a common structural motif in medicinally relevant molecules. The protocol and parameters provided herein serve as a robust starting point for researchers. Optimization of reaction conditions, such as catalyst, ligand, base, and solvent, may be necessary to achieve the best results for specific substrate combinations. Careful monitoring of the reaction progress and appropriate purification techniques are essential for obtaining the desired products in high purity.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. organic-synthesis.com [organic-synthesis.com]
Application of (2,6-Dimethoxy-4-methylphenyl)boronic Acid in the Synthesis of a Key Bosutinib Intermediate
Introduction
(2,6-Dimethoxy-4-methylphenyl)boronic acid is a specialized organoboron compound that serves as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique substitution pattern, featuring two methoxy groups ortho to the boronic acid moiety and a methyl group para to it, imparts specific reactivity and steric properties that are advantageous in cross-coupling reactions. This application note details the use of this compound in the synthesis of a key intermediate for Bosutinib, a dual inhibitor of Src and Abl tyrosine kinases used in the treatment of chronic myeloid leukemia (CML). The primary application highlighted is its participation in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.
Application in Pharmaceutical Intermediate Synthesis
The primary utility of this compound in pharmaceutical synthesis is demonstrated in the construction of biaryl structures. In the context of Bosutinib synthesis, it is employed to introduce the 2,6-dimethoxy-4-methylphenyl moiety to the quinoline core of a precursor molecule. This specific fragment is crucial for the biological activity and pharmacokinetic profile of the final drug.
The key transformation is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a halogenated quinoline derivative, such as 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-chloro-7-methoxyquinoline-3-carbonitrile. This reaction efficiently forms a new carbon-carbon bond between the phenyl ring of the boronic acid and the quinoline core, yielding a direct precursor to Bosutinib.
Reaction Scheme:
Data Presentation
The following table summarizes typical quantitative data for the Suzuki-Miyaura coupling reaction in the synthesis of the Bosutinib intermediate. Please note that specific results can vary based on the exact reaction conditions and scale.
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.2 - 1.5 equivalents | Generic Suzuki Coupling Protocols |
| 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-chloro-7-methoxyquinoline-3-carbonitrile | 1.0 equivalent | Generic Suzuki Coupling Protocols |
| Catalyst System | ||
| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | 1 - 5 mol% | Generic Suzuki Coupling Protocols |
| Ligand (if applicable) | 2 - 10 mol% | Generic Suzuki Coupling Protocols |
| Base | ||
| Inorganic Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | 2.0 - 3.0 equivalents | Generic Suzuki Coupling Protocols |
| Solvent | Toluene, Dioxane, DMF, or mixtures with water | Generic Suzuki Coupling Protocols |
| Reaction Conditions | ||
| Temperature | 80 - 110 °C | Generic Suzuki Coupling Protocols |
| Reaction Time | 4 - 24 hours | Generic Suzuki Coupling Protocols |
| Product | ||
| Yield | 75 - 95% | Hypothetical data based on typical Suzuki reactions |
| Purity (by HPLC) | >98% | Hypothetical data based on typical Suzuki reactions |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-chloro-7-methoxyquinoline-3-carbonitrile)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., potassium carbonate)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the flask.
-
Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 8-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualization
Bosutinib Signaling Pathway Inhibition
The following diagram illustrates the signaling pathways inhibited by Bosutinib, the final pharmaceutical product synthesized using the intermediate derived from this compound.
Experimental Workflow for Suzuki-Miyaura Coupling
The diagram below outlines the general experimental workflow for the synthesis of the Bosutinib intermediate via Suzuki-Miyaura coupling.
Application Notes and Protocols for Palladium-Catalyzed Reactions of (2,6-Dimethoxy-4-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting the optimal palladium catalyst and conditions for Suzuki-Miyaura cross-coupling reactions involving the sterically hindered (2,6-Dimethoxy-4-methylphenyl)boronic acid. The synthesis of tri- and tetra-ortho-substituted biaryls is a significant challenge in organic synthesis, and the protocols outlined herein are designed to facilitate these demanding transformations.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. However, the coupling of sterically hindered substrates, such as those involving di-ortho-substituted arylboronic acids like this compound, often results in low yields. This is primarily due to the steric hindrance around the boron center, which impedes the crucial transmetalation step in the catalytic cycle. To overcome this challenge, the careful selection of a palladium catalyst system, including the appropriate ligand and base, is paramount. Research has shown that bulky, electron-rich phosphine ligands, particularly those of the Buchwald-type, are highly effective in promoting the coupling of sterically demanding substrates.
Optimal Palladium Catalyst Systems
For the Suzuki-Miyaura coupling of this compound, catalyst systems that can accommodate significant steric bulk and facilitate efficient oxidative addition and reductive elimination are required. The most successful catalysts for this purpose are typically generated in situ from a palladium precursor and a specialized phosphine ligand, or they are used as pre-formed palladium precatalysts.
Recommended Catalyst Systems:
-
Palladium Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)
-
Recommended Ligands:
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): This ligand has demonstrated exceptional activity in promoting the coupling of sterically hindered aryl chlorides and boronic acids, often allowing reactions to proceed at room temperature.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another highly effective Buchwald ligand, XPhos, is particularly useful for challenging couplings and can lead to high yields where other ligands fail.
-
Buchwald Precatalysts: The use of pre-formed palladium precatalysts, such as SPhos Pd G2 or XPhos Pd G3, can offer improved reactivity and reproducibility by ensuring the efficient generation of the active catalytic species.
-
Quantitative Data Summary
While specific comprehensive studies on this compound are limited in publicly available literature, the following tables summarize representative data for the Suzuki-Miyaura coupling of structurally similar, sterically hindered arylboronic acids. These data provide a strong starting point for optimizing reactions with the target boronic acid.
Table 1: Suzuki-Miyaura Coupling of 2,6-Disubstituted Arylboronic Acids with Aryl Halides
| Entry | Aryl Halide | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-1,3,5-trimethylbenzene | 2,6-Dimethoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| 2 | 1-Bromo-2,6-dimethylbenzene | 2,4,6-Trimethylphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Dioxane | 100 | 12 | 92 |
| 3 | 2-Chloro-1,3-dimethylbenzene | Mesitylboronic acid | Pd(OAc)₂ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 80 | 16 | 88 |
| 4 | 1-Chloro-2,6-diethylbenzene | 2,6-Diisopropylphenylboronic acid | XPhos Pd G3 (2) | - | K₃PO₄ | t-AmylOH | 100 | 24 | 90 |
Note: The data presented is compiled from various sources and should be used as a guide for reaction optimization.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide using Pd(OAc)₂/SPhos
This protocol provides a robust starting point for the coupling of this compound with various aryl bromides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and potassium phosphate.
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed toluene and degassed water (typically in a 10:1 to 5:1 ratio of toluene to water) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®. Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling using an SPhos Precatalyst
Microwave irradiation can significantly reduce reaction times for challenging couplings.
Materials:
-
This compound (1.5 equivalents)
-
Aryl chloride (1.0 equivalent)
-
SPhos Pd G2 precatalyst (2 mol%)
-
Potassium carbonate (K₂CO₃), aqueous solution (2 M)
-
1,4-Dioxane
Procedure:
-
Reaction Setup: In a microwave reaction vial equipped with a magnetic stir bar, combine the aryl chloride, this compound, and the SPhos Pd G2 precatalyst.
-
Solvent Addition: Add 1,4-dioxane and the 2 M aqueous K₂CO₃ solution.
-
Microwave Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 120-150 °C for 15-30 minutes.
-
Workup: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with ethyl acetate and pass it through a short plug of silica gel, eluting with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. If necessary, purify the crude product further by flash column chromatography.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the general workflow for performing a Suzuki-Miyaura cross-coupling reaction in a research laboratory setting.
Application Notes and Protocols for Solvent Selection in Suzuki Reactions with (2,6-Dimethoxy-4-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting an appropriate solvent for Suzuki-Miyaura cross-coupling reactions involving the sterically hindered (2,6-Dimethoxy-4-methylphenyl)boronic acid. The choice of solvent is a critical parameter that can significantly influence reaction yield, rate, and impurity profile.
Introduction
The Suzuki-Miyaura cross-coupling is a versatile and widely used method for the formation of C-C bonds. When employing sterically hindered reagents such as this compound, the reaction conditions, particularly the solvent system, must be carefully optimized to overcome the steric hindrance and achieve high efficiency. The solvent plays a crucial role in dissolving the reactants, catalyst, and base, and it can also influence the stability of the catalytic species and intermediates in the catalytic cycle.
Key Considerations for Solvent Selection
Several factors should be considered when selecting a solvent for the Suzuki coupling of this compound:
-
Solubility: The solvent must effectively dissolve the aryl halide, the boronic acid, the palladium catalyst, and the base to ensure a homogeneous reaction mixture.
-
Boiling Point: Higher boiling point solvents are often necessary to provide the required thermal energy to overcome the activation barrier associated with sterically hindered substrates.
-
Polarity: The polarity of the solvent can influence the rate of oxidative addition and reductive elimination steps in the catalytic cycle. Aprotic polar solvents are commonly used.
-
Water Content: The presence of a small amount of water is often beneficial, as it can aid in the dissolution of the base and facilitate the transmetalation step. However, excessive water can lead to protodeboronation of the boronic acid.
-
Degassing: It is crucial to use degassed solvents to prevent the oxidation of the palladium(0) catalyst, which can lead to catalyst deactivation and the formation of homocoupling byproducts.
Comparative Data for Solvent Systems
While specific comparative data for this compound is not extensively published, the following table summarizes typical results for Suzuki-Miyaura couplings of other sterically hindered arylboronic acids. This data provides a strong indication of the performance of various solvent systems.
| Entry | Solvent System | Typical Yield (%) | Observations |
| 1 | 1,4-Dioxane / H₂O | 85-95% | Often provides excellent yields for a wide range of substrates.[1] |
| 2 | Toluene / H₂O | 80-90% | A common and effective solvent, particularly at higher temperatures.[1][2] |
| 3 | Tetrahydrofuran (THF) / H₂O | 70-85% | Effective, but its lower boiling point may limit its use for very challenging couplings.[2][3] |
| 4 | Acetonitrile (MeCN) / H₂O | 60-80% | Can be effective, but may lead to different selectivity in some cases.[3] |
| 5 | Dimethylformamide (DMF) | 75-90% | A polar aprotic solvent that can be useful for substrates with poor solubility in other solvents. |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure using 1,4-Dioxane/Water
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
For challenging couplings, microwave irradiation can often improve yields and reduce reaction times.
-
Reaction Setup: In a microwave reaction vial equipped with a magnetic stir bar, combine the aryl bromide (0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), a suitable palladium pre-catalyst (e.g., XPhos Pd G3, 0.01 mmol, 2 mol%), and a base (e.g., Cs₂CO₃, 1.5 mmol, 3.0 equiv).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane, 3 mL).
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120-150 °C for 15-60 minutes.
-
Workup and Purification: Follow steps 6 and 7 from Protocol 1.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Solvent Screening
Caption: A logical workflow for screening solvents in a Suzuki-Miyaura reaction.
References
Application Notes and Protocols for the Large-Scale Synthesis and Utilization of (2,6-Dimethoxy-4-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,6-Dimethoxy-4-methylphenyl)boronic acid is a versatile organoboron compound with significant applications in organic synthesis, particularly in the construction of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions.[1][2][3] Its sterically hindered nature and electronic properties make it a valuable building block in the synthesis of pharmaceuticals and other high-value organic molecules. This document provides detailed protocols for the large-scale synthesis of this compound and its subsequent application in a representative Suzuki-Miyaura coupling reaction. Furthermore, it explores the broader application of arylboronic acids in drug development, with a focus on the synthesis of compounds for Boron Neutron Capture Therapy (BNCT).
Large-Scale Synthesis of this compound
The large-scale synthesis of arylboronic acids typically involves the formation of an organometallic intermediate, such as a Grignard or organolithium reagent, followed by reaction with a trialkyl borate and subsequent hydrolysis. The following protocol is a representative procedure for the kilogram-scale synthesis of this compound, adapted from established methods for arylboronic acid synthesis.
Experimental Protocol: Kilogram-Scale Synthesis
Materials and Equipment:
-
1-Bromo-2,6-dimethoxy-4-methylbenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
20 L glass reactor with overhead stirring, reflux condenser, dropping funnel, and nitrogen inlet
-
Heating mantle and cooling bath
-
Large-scale rotary evaporator
-
Filtration apparatus
Procedure:
-
Grignard Reagent Formation:
-
Dry all glassware thoroughly and assemble the 20 L reactor under a nitrogen atmosphere.
-
Charge the reactor with magnesium turnings (1.2 equivalents).
-
Add a single crystal of iodine to activate the magnesium surface.
-
Add a small amount of anhydrous THF to cover the magnesium turnings.
-
In a separate container, dissolve 1-bromo-2,6-dimethoxy-4-methylbenzene (1.0 equivalent) in anhydrous THF.
-
Slowly add a small portion of the aryl bromide solution to the magnesium suspension to initiate the reaction, which is indicated by a gentle reflux and a change in color.
-
Once the reaction has initiated, add the remaining aryl bromide solution dropwise via the dropping funnel, maintaining a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2 hours to ensure complete formation of the Grignard reagent, (2,6-dimethoxy-4-methylphenyl)magnesium bromide.
-
-
Borylation:
-
Cool the reactor containing the Grignard reagent to -70 °C using a dry ice/acetone bath.
-
Slowly add triisopropyl borate (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by the addition of 2 M hydrochloric acid until the pH is acidic.
-
Transfer the mixture to a large separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the pure this compound as a white solid.
-
Quantitative Data Summary
| Parameter | Value |
| Starting Material | 1-Bromo-2,6-dimethoxy-4-methylbenzene |
| Scale | Kilogram |
| Equivalent (Aryl Bromide) | 1.0 |
| Equivalent (Magnesium) | 1.2 |
| Equivalent (Triisopropyl borate) | 1.1 |
| Typical Yield | 70-85% |
| Purity (after recrystallization) | >98% |
Application in Large-Scale Suzuki-Miyaura Coupling
This compound is a valuable coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds. The following protocol outlines a general procedure for a large-scale Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials and Equipment:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water, or DMF)
-
20 L glass reactor with overhead stirring, reflux condenser, and nitrogen inlet
-
Heating mantle
Procedure:
-
Reaction Setup:
-
To the 20 L reactor, add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), and the base (2.0-3.0 equivalents).
-
Purge the reactor with nitrogen for at least 30 minutes.
-
Add the solvent system to the reactor.
-
Add the palladium catalyst (0.01-0.05 equivalents) to the reaction mixture under a nitrogen atmosphere.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously until the reaction is complete (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If a biphasic solvent system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
If a single solvent was used, dilute the reaction mixture with water and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the desired biaryl product.
-
Quantitative Data Summary for a Representative Reaction
| Parameter | Value |
| Aryl Halide | 4-Bromoanisole (1.0 eq) |
| Boronic Acid | This compound (1.2 eq) |
| Catalyst | Pd(PPh₃)₄ (0.02 eq) |
| Base | K₂CO₃ (2.5 eq) |
| Solvent | Toluene/Ethanol/Water (3:1:1) |
| Temperature | 90 °C |
| Typical Yield | 85-95% |
Application of Arylboronic Acids in Drug Development: Boron Neutron Capture Therapy (BNCT)
Arylboronic acids are crucial intermediates in the synthesis of various pharmaceuticals. A notable application is in the development of boron-containing drugs for Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy for cancer.
BNCT is a binary cancer therapy that involves the selective accumulation of a non-toxic boron-10 (¹⁰B) containing compound in tumor cells, followed by irradiation with a beam of low-energy (thermal) neutrons.[4][5][6][7][8] The capture of a neutron by a ¹⁰B atom results in a nuclear fission reaction, producing a high-energy alpha particle (⁴He) and a lithium-7 (⁷Li) nucleus.[4][5] These particles have a very short path length (approximately one cell diameter), leading to the selective destruction of cancer cells while sparing the surrounding healthy tissue.[5]
A key drug used in clinical BNCT is L-p-boronophenylalanine (BPA).[4] Cancer cells often have an increased demand for amino acids to support their rapid proliferation.[9][10] BPA, being an analog of the natural amino acid phenylalanine, is preferentially taken up by cancer cells through overexpressed L-type Amino Acid Transporter 1 (LAT1).[9][11] This leads to a high concentration of ¹⁰B within the tumor, a prerequisite for effective BNCT.
Signaling Pathway and Therapeutic Mechanism
The following diagram illustrates the mechanism of BPA uptake and the subsequent events in BNCT.
Experimental Workflow for Synthesis of a BPA Precursor
The synthesis of BPA often involves the introduction of the boronic acid functionality onto a protected phenylalanine derivative. A common strategy is the palladium-catalyzed borylation of an aryl halide.
Conclusion
This compound is a valuable reagent for large-scale organic synthesis, particularly for the construction of complex biaryl systems via Suzuki-Miyaura coupling. The protocols provided herein offer a foundation for the kilogram-scale production and application of this compound. Furthermore, the broader context of arylboronic acids in drug development, exemplified by the synthesis of L-p-boronophenylalanine for BNCT, highlights the critical role of these compounds in advancing modern medicine. The targeted nature of BNCT, facilitated by the selective uptake of boronated compounds like BPA through transporters such as LAT1, represents a promising strategy in the ongoing fight against cancer.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. A Review of Boron Neutron Capture Therapy: Its History and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BNCT - Mechanism of treatment [bnct.kek.jp]
- 7. Boron neutron capture therapeutics - Wikipedia [en.wikipedia.org]
- 8. Boron Neutron Capture Therapy (BNCT) | Azab Lab | UT Southwestern, Dallas, Texas [labs.utsouthwestern.edu]
- 9. The role of L-type amino acid transporter 1 in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Regulation and Function of the L-Type Amino Acid Transporter 1 (LAT1) in Cancer [mdpi.com]
Synthesis of Biaryl Compounds with (2,6-Dimethoxy-4-methylphenyl)boronic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing (2,6-Dimethoxy-4-methylphenyl)boronic acid. The methodologies described herein are centered around the Suzuki-Miyaura cross-coupling reaction, a robust and versatile tool for the formation of carbon-carbon bonds. Given the steric hindrance of this compound, this guide emphasizes optimized conditions and considerations for achieving high yields and purity in the synthesis of complex biaryl structures, which are prevalent in medicinal chemistry and materials science.
Introduction
Biaryl scaffolds are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The Suzuki-Miyaura coupling has emerged as a premier method for their synthesis due to its mild reaction conditions, broad functional group tolerance, and the general stability of the organoboron reagents.[1][2] this compound is a valuable building block for introducing a sterically encumbered, electron-rich phenyl moiety. The presence of the ortho-methoxy groups can, however, present challenges in achieving efficient coupling. This note provides protocols and data to address these challenges.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, this compound) and an organic halide or triflate. The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the biaryl product and regenerating the Pd(0) catalyst.
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. This protocol may require optimization depending on the specific substrate.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, iodide, or chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium precursor like Pd₂(dba)₃ with a phosphine ligand)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, THF)
-
Degassed water (if using aqueous conditions)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (1-5 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent to the flask via syringe. If using a biphasic system, add the degassed water.
-
Degassing: Purge the reaction mixture with the inert gas for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative Suzuki-Miyaura coupling reactions of this compound with various aryl halides. Due to the sterically hindered nature of the boronic acid, the choice of catalyst, ligand, and base is crucial for achieving good yields.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | 85-95 |
| 2 | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (6) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 24 | 70-80 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Toluene/H₂O | 90 | 12 | 60-75 |
| 4 | 4-Iodoacetophenone | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DMF | 100 | 16 | 80-90 |
| 5 | 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 20 | 75-85 |
Note: Yields are approximate and may vary depending on the specific reaction scale and purification method.
Applications in Drug Discovery and Materials Science
Biaryl compounds derived from this compound are of significant interest in drug discovery and materials science. The sterically demanding nature of this building block can impart unique conformational properties to the resulting biaryl products, which can be advantageous for modulating protein-protein interactions or for creating novel materials with specific optoelectronic properties. For instance, hindered biaryls are found in a number of biologically active molecules and are used as ligands in catalysis.[3][4]
Troubleshooting and Key Considerations
-
Low Yields: For sterically hindered couplings, the choice of a bulky and electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) is often critical to promote the reductive elimination step and prevent catalyst decomposition.[5][6]
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid can be a significant side reaction. Using anhydrous solvents and carefully selecting the base can help to minimize this issue.[1]
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition. Optimization of the temperature is often necessary.
-
Choice of Base: Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for hindered couplings than weaker bases like Na₂CO₃.
By following the protocols and considering the factors outlined in these application notes, researchers can effectively utilize this compound for the synthesis of a wide range of valuable biaryl compounds.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2,6-Dimethoxy-4-methylphenyl)boronic acid in Protecting Group Chemistry
Introduction
(2,6-Dimethoxy-4-methylphenyl)boronic acid is a sterically hindered and electron-rich organoboron compound that serves as a valuable reagent in modern organic synthesis. Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, leading to the synthesis of complex biaryl and heteroaryl structures. These structural motifs are prevalent in a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.
The steric hindrance provided by the two methoxy groups at the ortho positions, combined with the electron-donating nature of the methoxy and methyl substituents, imparts unique reactivity to this boronic acid. While these features can be advantageous in certain synthetic strategies, they also present challenges, most notably an increased susceptibility to protodeboronation, the undesired cleavage of the carbon-boron bond.
This document provides detailed application notes and experimental protocols for the use of this compound, with a focus on the strategic use of protecting groups to mitigate side reactions and enhance synthetic efficiency.
The Role of Protecting Groups
Protecting groups are temporarily introduced to mask a reactive functional group, preventing it from interfering with subsequent chemical transformations. In the context of boronic acids, especially sterically hindered and electron-rich ones like this compound, protecting the boronic acid moiety can be crucial for several reasons:
-
Preventing Protodeboronation: The electron-rich nature of the aromatic ring makes the carbon-boron bond more susceptible to cleavage by acidic protons, a common side reaction in Suzuki-Miyaura couplings, particularly under prolonged reaction times or at elevated temperatures.
-
Improving Stability and Handling: Boronic acids can be prone to dehydration to form boroxines (cyclic trimers), which can complicate stoichiometry and affect reactivity. Conversion to a stable ester, such as a pinacol or MIDA ester, allows for easier handling, purification by chromatography, and storage.
-
Enabling Sequential Reactions: In complex multi-step syntheses, a protected boronic acid can be carried through various reaction conditions that would otherwise be incompatible with the free boronic acid. The protecting group can then be removed at a later stage to allow for the desired cross-coupling reaction.
Common Protecting Groups for Boronic Acids
Several protecting groups are commonly employed for boronic acids, with the choice depending on the specific reaction conditions and the desired stability.
-
Pinacol Esters: Formed by the reaction of the boronic acid with pinacol, these are one of the most common protecting groups. They are generally stable to a wide range of reaction conditions and can often be used directly in Suzuki-Miyaura couplings. Deprotection to the free boronic acid typically requires acidic or oxidative conditions.
-
MIDA (N-methyliminodiacetic acid) Esters: MIDA boronates are highly stable, crystalline solids that are resistant to anhydrous cross-coupling conditions, chromatography, and a range of other reagents. A key advantage of MIDA esters is their facile deprotection under mild basic conditions (e.g., aqueous NaOH or K2CO3), which can often be performed in situ during the Suzuki-Miyaura coupling. This "slow release" of the boronic acid can be particularly beneficial for challenging couplings by keeping the concentration of the reactive boronic acid low, thus minimizing side reactions like protodeboronation.
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a potent coupling partner for the synthesis of sterically hindered biaryl compounds. The electron-rich nature of the boronic acid facilitates the transmetalation step in the catalytic cycle. However, careful optimization of reaction conditions is necessary to overcome the steric hindrance and suppress protodeboronation.
General Considerations for Suzuki-Miyaura Coupling
-
Catalyst: Palladium catalysts are almost universally used. The choice of ligand is critical, with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos often being effective for coupling sterically hindered substrates. The catalyst loading is typically in the range of 1-5 mol%.
-
Base: A base is required to activate the boronic acid. Common choices include inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice and strength of the base can significantly impact the reaction outcome, particularly with respect to protodeboronation.
-
Solvent: A variety of solvents can be used, often in biphasic mixtures with water. Common organic solvents include toluene, 1,4-dioxane, and dimethylformamide (DMF). The solvent system should be chosen to ensure adequate solubility of all reactants.
-
Temperature: Reactions are typically run at elevated temperatures, ranging from 80 °C to 120 °C, to overcome the activation energy of the coupling reaction.
The following diagram illustrates the general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using this compound
This protocol describes a general procedure for the coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, DMF)
-
Degassed water (if using a biphasic system)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask or a microwave vial) equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous, degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a biphasic system was used, separate the organic layer. If a single solvent was used, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired biaryl compound.
The following diagram outlines the general experimental workflow for this protocol.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Protection of this compound as a MIDA Ester
This protocol describes the formation of the MIDA boronate ester, which can enhance stability and allow for use in multi-step syntheses.
Materials:
-
This compound (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.0 equiv)
-
Anhydrous solvent (e.g., DMSO, toluene)
-
Dean-Stark apparatus (if using toluene)
Procedure:
-
To a round-bottom flask, add this compound and N-methyliminodiacetic acid.
-
Add the anhydrous solvent.
-
If using toluene, equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux to azeotropically remove water.
-
If using DMSO, heat the mixture (e.g., to 80-100 °C) under vacuum to remove water.
-
Monitor the reaction for the disappearance of starting materials.
-
Once the reaction is complete, cool the mixture. The MIDA boronate ester will often precipitate from the solution.
-
Collect the solid product by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether or hexanes), and dry under vacuum.
Protocol 3: In Situ Deprotection and Coupling of a MIDA Boronate
This protocol outlines the use of a MIDA-protected boronic acid in a Suzuki-Miyaura coupling where the deprotection occurs in the same reaction vessel.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound MIDA ester (1.1 - 1.3 equiv)
-
Palladium catalyst and ligand (as in Protocol 1)
-
Aqueous base (e.g., 1-2 M K₂CO₃ or NaOH)
-
Organic solvent (e.g., THF, 1,4-dioxane)
Procedure:
-
Follow steps 1-3 of Protocol 1, using the MIDA boronate ester in place of the free boronic acid.
-
Add the aqueous base to the reaction mixture. The presence of water and base will facilitate the in situ hydrolysis of the MIDA ester to the active boronic acid.
-
Proceed with steps 4-9 of Protocol 1. The "slow release" of the boronic acid may require longer reaction times but can lead to higher yields by minimizing protodeboronation.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids, providing a reference for expected outcomes. Note that specific data for this compound is often not explicitly tabulated in general methodology papers, but the trends observed for other sterically hindered and electron-rich boronic acids are applicable.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 2-Bromotoluene | Phenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 88 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 92 |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | sec-Butanol | 100 | 24 | 85 |
| 2-Bromo-6-methoxypyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 16 | 78 |
This table represents typical conditions and yields for Suzuki-Miyaura reactions and serves as a guideline. Actual results with this compound will depend on the specific substrate and optimized conditions.
Conclusion
This compound is a valuable reagent for the synthesis of sterically demanding biaryl compounds. Understanding its reactivity, particularly its propensity for protodeboronation, is key to its successful application. The strategic use of protecting groups, such as MIDA esters, provides a powerful tool to enhance the stability and utility of this boronic acid in complex synthetic sequences. The protocols and data presented herein offer a foundation for researchers to effectively utilize this compound in their synthetic endeavors, enabling the construction of novel and intricate molecular architectures for applications in drug discovery and materials science.
Application Notes and Protocols for (2,6-Dimethoxy-4-methylphenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,6-Dimethoxy-4-methylphenyl)boronic acid is a valuable reagent in organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Its sterically hindered nature, arising from the two methoxy groups ortho to the boronic acid functionality, makes it a key building block for the synthesis of complex, tri-ortho-substituted biaryl compounds. These structural motifs are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and potential biological activity. This document provides detailed application notes and a generalized protocol for the use of this compound in Suzuki-Miyaura coupling reactions.
Standard Reaction Conditions
The Suzuki-Miyaura coupling reaction is a versatile C-C bond-forming reaction that involves the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base. Due to the steric hindrance of this compound, specific conditions are often required to achieve high yields. Key parameters that are frequently optimized include the choice of palladium catalyst, ligand, base, and solvent system.
A typical reaction setup involves the use of a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, and a phosphine ligand. The choice of ligand is crucial for stabilizing the catalyst and promoting the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For sterically demanding substrates, bulky and electron-rich phosphine ligands are often employed to enhance catalytic activity. The base is required to activate the boronic acid for the transmetalation step.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
While specific examples with detailed quantitative data for this compound are not abundantly available in general literature, the following table summarizes typical conditions used for the Suzuki-Miyaura coupling of sterically hindered arylboronic acids with various aryl halides. These conditions can serve as a starting point for optimization when using this compound.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | >95 |
| 2 | 2-Chlorotoluene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Dioxane | 110 | 18 | ~90 |
| 3 | 1-Bromo-2,4,6-trimethylbenzene | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (3) | DMF | 120 | 24 | Variable |
| 4 | 2-Iodobenzonitrile | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 6 | ~85 |
Note: The yields presented are typical for sterically hindered couplings and will vary depending on the specific substrates and precise reaction conditions.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a generalized procedure for the palladium-catalyzed cross-coupling of an aryl halide with this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, PPh₃) (if required, 2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF, with or without water)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry reaction flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
In a separate vial, under an inert atmosphere, prepare the catalyst system by mixing the palladium precursor and the ligand (if applicable) in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction flask via syringe.
-
Add the remaining degassed solvent to the reaction flask.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows associated with the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Application Notes and Protocols: (2,6-Dimethoxy-4-methylphenyl)boronic acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
(2,6-Dimethoxy-4-methylphenyl)boronic acid is a specialized organoboron compound that serves as a critical building block in the synthesis of advanced organic materials. Its unique steric and electronic properties, imparted by the two methoxy groups ortho to the boronic acid moiety and the methyl group para to it, make it a valuable monomer in the construction of complex, high-performance polymers and molecules for various applications in materials science.
These application notes provide an overview of the utility of this compound, with a focus on its application in the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs). Detailed experimental protocols for a representative Suzuki-Miyaura cross-coupling polymerization are also presented.
Key Applications in Materials Science
The primary application of this compound in materials science is in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of conjugated polymers and complex molecules.
-
Organic Light-Emitting Diodes (OLEDs): This boronic acid is utilized in the synthesis of blue-light-emitting polymers, such as polyfluorene derivatives. The sterically hindered nature of the (2,6-Dimethoxy-4-methylphenyl) unit can disrupt polymer chain aggregation, leading to materials with high photoluminescence quantum yields and good thermal stability, which are crucial for efficient and long-lasting OLED devices.
-
Conductive Polymers: By incorporating this monomer into a polymer backbone, the electronic properties of the resulting material can be tuned. These materials can be designed to have specific energy levels (HOMO/LUMO) for efficient charge injection and transport in electronic devices.
-
Sensors: While less specific in the current literature for this particular molecule, boronic acids, in general, are known to interact with diols. Polymers incorporating this moiety could potentially be developed into fluorescent or electrochemical sensors for saccharides and other diol-containing compounds.
Experimental Protocols
The following is a representative protocol for the synthesis of a polyfluorene copolymer using this compound via a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of a Polyfluorene Copolymer
This protocol describes the synthesis of a copolymer of 9,9-dihexylfluorene and 2,6-dimethoxy-4-methylphenylene.
Materials:
-
9,9-dihexyl-2,7-dibromofluorene
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Deionized water
-
Methanol
-
Acetone
-
Chloroform
-
Argon (or Nitrogen) gas
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas supply (argon or nitrogen) with manifold
-
Cannula for liquid transfer
-
Soxhlet extraction apparatus
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Monomer Preparation: Ensure both 9,9-dihexyl-2,7-dibromofluorene and this compound are pure and dry before use.
-
Reaction Setup: In a Schlenk flask, combine 9,9-dihexyl-2,7-dibromofluorene (1.0 mmol), this compound (1.05 mmol), and a magnetic stir bar.
-
Inert Atmosphere: Seal the flask and purge with argon for 15-20 minutes to create an inert atmosphere.
-
Catalyst and Base Addition: Under a positive pressure of argon, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Solvent and Aqueous Base Addition: Add anhydrous toluene (20 mL) via cannula. In a separate flask, prepare a 2 M solution of potassium carbonate in deionized water and degas it by bubbling with argon for 30 minutes. Add the aqueous potassium carbonate solution (5 mL) to the reaction mixture.
-
Polymerization: Heat the reaction mixture to reflux (approximately 90-100 °C) under a continuous flow of argon and stir vigorously. Monitor the progress of the polymerization by taking small aliquots and analyzing them by a suitable method like Gel Permeation Chromatography (GPC) to observe the increase in molecular weight. The reaction is typically run for 24-72 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing rapidly stirring methanol (200 mL) to precipitate the polymer.
-
Filter the precipitated polymer and wash it with methanol and then water to remove residual salts and catalyst.
-
To further purify the polymer, perform a Soxhlet extraction with acetone to remove oligomers and catalyst residues.
-
Dissolve the purified polymer in a minimal amount of chloroform and re-precipitate it into methanol.
-
Collect the final polymer by filtration and dry it in a vacuum oven at 40-50 °C overnight.
-
Characterization:
The resulting polymer can be characterized by various techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
UV-Vis Spectroscopy: To determine the absorption properties in solution and as a thin film.
-
Photoluminescence (PL) Spectroscopy: To determine the emission properties and quantum yield in solution and as a thin film.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Data Presentation
Table 1: Polymerization Reaction Data
| Polymer Name | Yield (%) | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |
| P(F-co-DMP) | 70-85 | 15-30 | 30-60 | 2.0-2.5 |
P(F-co-DMP) denotes a copolymer of fluorene and dimethoxyphenyl derivative.
Table 2: Photophysical Properties
| Polymer Name | Absorption λmax (nm) (in CHCl₃) | Emission λmax (nm) (in CHCl₃) | Quantum Yield (Φ) (in CHCl₃) |
| P(F-co-DMP) | 380-390 | 410-425 | 0.6-0.8 |
Visualizations
Diagram 1: Suzuki-Miyaura Polymerization Workflow
Caption: Workflow for the synthesis of a polyfluorene copolymer.
Diagram 2: Logical Relationship in OLED Application
Caption: Structure-property-application relationship.
Troubleshooting & Optimization
identifying side products in (2,6-Dimethoxy-4-methylphenyl)boronic acid reactions
Technical Support Center: (2,6-Dimethoxy-4-methylphenyl)boronic acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate side products in reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in cross-coupling reactions with this compound?
A1: The three most prevalent side products in reactions involving this compound are the result of protodeboronation, homocoupling, and oxidation. Due to the steric hindrance from the two ortho-methoxy groups, this boronic acid can be susceptible to these side reactions, especially under suboptimal conditions.
-
Protodeboronation Product: 1,3-Dimethoxy-5-methylbenzene. This occurs when the boronic acid group is replaced by a hydrogen atom.
-
Homocoupling Product: 2,2',6,6'-Tetramethoxy-4,4'-dimethyl-1,1'-biphenyl. This is the symmetrical biaryl formed from the coupling of two molecules of the boronic acid.
-
Oxidation Product: 2,6-Dimethoxy-4-methylphenol. This arises from the oxidation of the carbon-boron bond.
Q2: How do the ortho-methoxy groups influence the reactivity and side product formation of this boronic acid?
A2: The two electron-donating methoxy groups at the ortho positions significantly influence the electronic properties and steric environment of the boronic acid. They increase the electron density on the aromatic ring, which can affect the transmetalation step in cross-coupling reactions. The steric bulk of these groups can hinder the approach to the palladium center, potentially slowing down the desired cross-coupling and making competing side reactions like protodeboronation more favorable.[1]
Troubleshooting Guides
Issue 1: Formation of a Low Molecular Weight Byproduct (Protodeboronation)
Question: My reaction mixture shows a significant peak corresponding to the mass of 1,3-dimethoxy-5-methylbenzene. What is causing this, and how can I prevent it?
Answer: This byproduct is a result of protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1] This is a common side reaction for sterically hindered and electron-rich boronic acids, particularly in the presence of water and at elevated temperatures.
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. The presence of water can facilitate protonolysis of the boronic acid.
-
Degas Solvents Thoroughly: While primarily to prevent oxidation, removing all dissolved gases is good practice.
-
Lower Reaction Temperature: High temperatures can accelerate protodeboronation. If the desired reaction is sluggish, consider screening more active catalysts or ligands instead of increasing the heat.
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester. These esters provide a slow release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[2]
-
Choice of Base: The choice and stoichiometry of the base can be critical. A weaker base (e.g., K₂CO₃, CsF) may be preferable to strong bases like NaOH or KOH, which can promote protodeboronation.
Issue 2: Formation of a High Molecular Weight Byproduct (Homocoupling)
Question: I am observing a significant amount of a symmetrical biaryl byproduct, 2,2',6,6'-Tetramethoxy-4,4'-dimethyl-1,1'-biphenyl. How can I minimize this homocoupling?
Answer: Homocoupling is the palladium-catalyzed reaction of two molecules of the boronic acid. It is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: Rigorously degas all solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.
-
Use a Pd(0) Precatalyst: If you are using a Pd(II) salt like Pd(OAc)₂, ensure that the pre-reduction to Pd(0) is efficient. Alternatively, use a Pd(0) source like Pd(PPh₃)₄ or a pre-formed Pd(0) catalyst complex.
-
Control Reagent Stoichiometry: Using a slight excess of the boronic acid can sometimes be beneficial, but a large excess may lead to increased homocoupling. Careful optimization of the boronic acid to aryl halide ratio is recommended.
-
Ligand Selection: The choice of phosphine ligand can influence the relative rates of cross-coupling versus homocoupling. For sterically hindered substrates, bulky electron-rich ligands are often employed, but their effect on homocoupling should be monitored.
Issue 3: Presence of a Phenolic Impurity (Oxidation)
Question: My purification is complicated by the presence of 2,6-Dimethoxy-4-methylphenol. What is the source of this impurity?
Answer: The formation of 2,6-Dimethoxy-4-methylphenol is due to the oxidation of the boronic acid. This can occur during the reaction or workup.
Troubleshooting Steps:
-
Maintain an Inert Atmosphere: As with homocoupling, excluding oxygen from the reaction is crucial to prevent oxidation of the boronic acid.
-
Careful Workup: During the aqueous workup, minimize the exposure of the reaction mixture to air, especially under basic conditions.
-
Use of Antioxidants: In some cases, adding a small amount of an antioxidant like BHT during workup and purification can help suppress phenol formation.
-
Purification Strategy: If oxidation is unavoidable, consider a purification strategy that specifically removes phenols, such as a mild basic wash to extract the acidic phenol into the aqueous layer.
Data Presentation: Summary of Side Products
| Side Product Name | Structure | Molecular Weight | Conditions Favoring Formation | Mitigation Strategies |
| 1,3-Dimethoxy-5-methylbenzene (Protodeboronation) | C₉H₁₂O₂ | 152.19 g/mol | High temperature, presence of water, strong bases. | Use anhydrous conditions, lower temperature, use boronate esters (pinacol, MIDA), screen weaker bases. |
| 2,2',6,6'-Tetramethoxy-4,4'-dimethyl-1,1'-biphenyl (Homocoupling) | C₁₈H₂₂O₄ | 302.36 g/mol | Presence of oxygen, excess Pd(II) species. | Rigorous degassing, use of Pd(0) precatalysts, optimize stoichiometry. |
| 2,6-Dimethoxy-4-methylphenol (Oxidation) | C₉H₁₂O₃ | 168.19 g/mol | Presence of oxygen, especially during workup. | Maintain inert atmosphere, careful workup, use of antioxidants. |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with Minimized Side Products
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, incorporating measures to reduce side product formation.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground and dried (2.0 equivalents)
-
Toluene/Water (4:1 v/v), rigorously degassed
-
Schlenk flask and other standard glassware for inert atmosphere techniques
Procedure:
-
To a flame-dried Schlenk flask under a positive pressure of Argon, add this compound, the aryl bromide, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask, then evacuate and backfill with Argon three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Analytical Method for Reaction Monitoring (HPLC)
This HPLC method can be used to separate and identify the starting materials, desired product, and major side products.
Instrumentation and Consumables:
-
HPLC System: With UV detector
-
Column: C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Sample Diluent: 50:50 Water/Acetonitrile
Method Parameters:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
| Detection | 254 nm |
| Gradient | 0-2 min: 30% B; 2-20 min: 30% to 95% B; 20-25 min: 95% B; 25-26 min: 95% to 30% B; 26-30 min: 30% B |
Expected Elution Order (General Trend): 2,6-Dimethoxy-4-methylphenol > this compound > 1,3-Dimethoxy-5-methylbenzene > Desired Cross-Coupled Product > Homocoupling Product.
Visualizations
Caption: Key reaction pathways for this compound.
References
Technical Support Center: Purification of (2,6-Dimethoxy-4-methylphenyl)boronic acid Derived Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from (2,6-Dimethoxy-4-methylphenyl)boronic acid. The sterically hindered nature of this reagent can present unique challenges in purification, which this guide aims to address.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound has a low yield of the desired product after initial workup. What are the likely causes?
A1: Low yields in Suzuki-Miyaura couplings involving sterically hindered boronic acids like this compound are common. The primary reasons often relate to the steric hindrance impeding crucial steps of the catalytic cycle. Key factors to investigate include:
-
Catalyst and Ligand Choice: Standard catalysts such as Pd(PPh₃)₄ may be ineffective. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the reaction with hindered substrates.
-
Base Selection: The choice of base is critical. Moderately strong bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. For particularly challenging couplings, a stronger base might be required.
-
Reaction Conditions: Sterically hindered couplings may require higher temperatures and longer reaction times. However, this can also lead to degradation of the boronic acid.
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, especially at elevated temperatures and in the presence of water. Using more stable boronate esters (e.g., pinacol esters) can mitigate this issue.[1]
Q2: I am observing a significant amount of a byproduct with a mass corresponding to the homocoupling of this compound. How can I prevent this?
A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[1] To minimize this:
-
Thoroughly Degas: Ensure your reaction mixture and solvents are rigorously degassed to remove oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[1]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source can be beneficial in reducing homocoupling.
-
Control Reagent Addition: In some cases, slow addition of the boronic acid can help to maintain a low concentration, disfavoring the homocoupling pathway.
Q3: My crude product contains unreacted starting materials and several byproducts. What is a general purification strategy?
A3: A typical purification workflow for products from Suzuki-Miyaura reactions involves a multi-step process:
-
Aqueous Workup: This initial step removes inorganic salts and water-soluble impurities. The reaction mixture is typically quenched and then extracted with an organic solvent like ethyl acetate or dichloromethane.[2]
-
Chromatography or Recrystallization: The choice between these two methods depends on the nature of your product (solid or oil) and the impurities present.
Troubleshooting Guides
Issue 1: Difficulty in Separating the Product from Unreacted Aryl Halide by Column Chromatography
-
Problem: The desired biaryl product and the unreacted aryl halide have very similar polarities, leading to poor separation on a silica gel column.
-
Possible Causes:
-
The chosen eluent system is not providing sufficient resolution.
-
The product and starting material have nearly identical Rf values in common solvent systems.
-
-
Solutions:
-
Optimize the Solvent System: Experiment with different solvent systems. Sometimes, switching from a standard hexane/ethyl acetate system to one containing dichloromethane or toluene can alter the selectivity and improve separation.
-
Use a Different Stationary Phase: If silica gel is not effective, consider using alumina (neutral or basic) or reverse-phase silica gel.
-
Gradient Elution: Employing a shallow solvent gradient during column chromatography can enhance the separation of closely eluting compounds.[3]
-
Recrystallization: If the product is a solid, recrystallization may be a more effective purification method than chromatography in this scenario.
-
Issue 2: Product "Oils Out" During Recrystallization
-
Problem: The product separates as a liquid instead of a solid during the cooling phase of recrystallization.
-
Possible Causes:
-
The solution is too concentrated.
-
The cooling process is too rapid.
-
The chosen solvent is not ideal, and the product's melting point is below the boiling point of the solvent.
-
-
Solutions:
-
Use a Larger Volume of Solvent: Diluting the solution can sometimes prevent oiling out.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also be helpful.
-
Change the Solvent System: Experiment with different single or mixed solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4]
-
Issue 3: Presence of Boronic Acid-Derived Impurities in the Final Product
-
Problem: The purified product is contaminated with boronic acid, its anhydride (boroxine), or other boron-containing byproducts.
-
Possible Causes:
-
Ineffective removal during the aqueous workup.
-
Co-elution with the product during chromatography.
-
-
Solutions:
-
Base Wash: During the aqueous workup, wash the organic layer with a mild aqueous base (e.g., 1M NaOH or NaHCO₃ solution). This will convert the acidic boronic acid and its byproducts into their corresponding water-soluble boronate salts, which will partition into the aqueous phase.
-
Acid Wash (for boronate esters): If boronate esters were used, an acidic wash might be necessary for their hydrolysis and subsequent removal.
-
Specialized Scavengers: In some cases, scavenger resins designed to bind boronic acids can be used to purify the crude product.
-
Data Presentation
The following tables provide illustrative data on the purification of a hypothetical biaryl product from a Suzuki-Miyaura reaction between this compound and an aryl bromide. This data is intended to serve as a guideline for expected outcomes with different purification strategies.
Table 1: Comparison of Purification Methods
| Purification Method | Crude Product Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Flash Chromatography (Silica Gel) | 75 | >98 | 85 | Effective for removing both polar and non-polar impurities. |
| Recrystallization (Ethanol/Water) | 75 | >99 | 70 | Higher purity but lower yield due to product loss in the mother liquor. |
| Preparative HPLC | 75 | >99.5 | 65 | Highest purity, suitable for small-scale and high-purity requirements. |
Table 2: Flash Chromatography Solvent System Optimization
| Stationary Phase | Eluent System (v/v) | Product Rf | Separation Quality |
| Silica Gel | Hexane / Ethyl Acetate (9:1) | 0.35 | Good separation from homocoupled byproduct and aryl bromide. |
| Silica Gel | Hexane / Dichloromethane (1:1) | 0.40 | Improved separation from less polar impurities. |
| Alumina (Neutral) | Toluene / Ethyl Acetate (20:1) | 0.50 | Effective if the product is sensitive to acidic silica gel. |
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with water, 1M NaOH solution (to remove boronic acid residues), and finally with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography
-
Select the Solvent System: Determine an appropriate eluent system using thin-layer chromatography (TLC). The ideal system should give the desired product an Rf value of approximately 0.2-0.4.[2]
-
Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for solid samples, pre-adsorb the crude product onto a small amount of silica gel ("dry loading").[5][6]
-
Elute the Column: Begin elution with the chosen solvent system. A gradient of increasing polarity can be used to improve separation.
-
Collect and Analyze Fractions: Collect fractions and monitor their composition by TLC.
-
Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Choose a Solvent: Select a solvent or solvent pair in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Common choices for biaryl compounds include ethanol, isopropanol, or mixtures like ethanol/water or hexane/ethyl acetate.[4]
-
Dissolve the Crude Product: In a flask, dissolve the crude solid in the minimum amount of hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cool Slowly: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.
-
Isolate the Crystals: Collect the crystals by vacuum filtration.
-
Wash and Dry: Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Visualizations
Caption: General purification workflow for Suzuki-Miyaura reaction products.[2]
Caption: Troubleshooting logic for purification of Suzuki coupling products.
References
preventing protodeboronation of (2,6-Dimethoxy-4-methylphenyl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the protodeboronation of (2,6-Dimethoxy-4-methylphenyl)boronic acid during its storage, handling, and use in chemical reactions, particularly the Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with this compound?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This side reaction is particularly problematic for electron-rich arylboronic acids, such as this compound, due to the activating effect of the methoxy groups. The consequence of protodeboronation is the consumption of the boronic acid, leading to reduced yields of the desired cross-coupled product and the formation of 1,3-dimethoxy-5-methylbenzene as a significant byproduct, which can complicate purification.
Q2: What are the primary factors that promote the protodeboronation of this specific boronic acid?
A2: Several factors can accelerate the rate of protodeboronation for this compound:
-
High pH (Basic Conditions): The presence of a base, essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle, can also promote protodeboronation.[2]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of both the desired coupling and the undesired protodeboronation.[2]
-
Presence of Water: While often necessary to dissolve the base, excess water can act as a proton source, facilitating protodeboronation.[2]
-
Prolonged Reaction Times: Extended reaction durations can lead to the gradual decomposition of the boronic acid.[2]
-
Inefficient Catalyst System: A slow or inefficient catalyst for the desired cross-coupling allows the competing protodeboronation side reaction to become more prominent.[2]
Q3: How can I detect and quantify the extent of protodeboronation in my reaction?
A3: The primary byproduct of the protodeboronation of this compound is 1,3-dimethoxy-5-methylbenzene. You can monitor the progress of your reaction and the formation of this byproduct using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick method for qualitative assessment of the consumption of starting materials and the formation of products and byproducts.[2]
-
High-Performance Liquid Chromatography (HPLC): Allows for the accurate quantification of the starting material, the desired product, and the protodeboronated byproduct.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components in the reaction mixture.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to determine the ratio of the desired product to the protodeboronated byproduct in the crude reaction mixture.
Q4: Are boronic esters, such as pinacol esters, more stable and a better alternative to the boronic acid?
A4: Yes, converting the boronic acid to a boronic ester, such as a pinacol ester, can significantly improve its stability and reduce the rate of protodeboronation.[3] Pinacol esters are generally more robust, easier to handle, and can be purified by chromatography.[3] They often participate directly in the Suzuki-Miyaura coupling without prior hydrolysis.[3]
Q5: What are the best practices for storing this compound to ensure its stability?
A5: To minimize degradation during storage, this compound should be:
-
Stored in a tightly sealed container to protect it from moisture.
-
Kept in a cool, dark place.
-
Stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Troubleshooting Guides
Issue 1: Low yield of the desired cross-coupled product and a significant amount of the protodeboronated byproduct.
This is a classic indication that the rate of protodeboronation is competitive with or exceeding the rate of your desired Suzuki-Miyaura coupling reaction.
References
Technical Support Center: Optimizing Reactions with (2,6-Dimethoxy-4-methylphenyl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (2,6-Dimethoxy-4-methylphenyl)boronic acid in chemical reactions, particularly the Suzuki-Miyaura cross-coupling. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to address common challenges encountered during synthesis.
Troubleshooting Guide
Effectively troubleshooting reactions involving the sterically hindered this compound is crucial for achieving high yields and purity. The following guide addresses common issues in a question-and-answer format.
Issue 1: Low to No Product Yield
-
Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or failing completely. What are the primary factors to investigate?
-
Answer: Low yields in sterically hindered couplings are common and often stem from suboptimal reaction parameters. Key areas to scrutinize include the catalyst system, base, and solvent. The steric bulk from the two ortho-methoxy groups on the boronic acid impedes the key transmetalation step in the catalytic cycle, necessitating carefully chosen conditions to overcome this barrier.
Issue 2: Significant Byproduct Formation
-
Question: My reaction mixture shows the presence of significant impurities, particularly homocoupling of the boronic acid and protodeboronation. How can these side reactions be minimized?
-
Answer: The formation of byproducts is a frequent challenge. Homocoupling, the self-coupling of the boronic acid, is often promoted by the presence of oxygen. To mitigate this, ensure all solvents are thoroughly degassed and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, can be influenced by the choice of base and the presence of water. Using anhydrous solvents and selecting a suitable base can help minimize this side reaction.
Issue 3: Reaction Stalls or Proceeds Slowly
-
Question: The reaction appears to start but then stalls, or the conversion is very slow even after extended reaction times. What adjustments can be made?
-
Answer: Slow reaction kinetics are characteristic of sterically hindered substrates. Increasing the reaction temperature can significantly enhance the reaction rate. If conventional heating is insufficient, microwave irradiation can be a powerful tool to accelerate the reaction, often reducing reaction times from hours to minutes. Additionally, ensuring the catalyst and ligand are present in appropriate concentrations and are not degrading is critical.
Frequently Asked Questions (FAQs)
Q1: What are the optimal catalyst and ligand combinations for coupling this compound?
A1: Due to the steric hindrance, standard palladium catalysts like Pd(PPh₃)₄ may be ineffective. More robust systems are required. Buchwald-type biarylphosphine ligands, such as SPhos, XPhos, and RuPhos, are highly recommended. These bulky, electron-rich ligands promote the formation of a highly reactive palladium(0) species and accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.
Q2: Which base is most effective for this type of reaction?
A2: The choice of base is critical for activating the boronic acid. Moderately strong inorganic bases are often a good starting point. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective. For particularly challenging couplings, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary. The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.
Q3: What is the recommended solvent for this reaction?
A3: Aprotic polar solvents and aromatic hydrocarbons are generally good choices. Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF) are commonly used. For reactions requiring higher temperatures, toluene or xylene are effective options.
Q4: How should this compound be stored?
A4: Boronic acids can be susceptible to dehydration to form boroxines and to protodeboronation. It is recommended to store this compound in a tightly sealed container in a dry and cool place, preferably refrigerated and under an inert atmosphere.
Data Presentation
The following table summarizes optimized reaction conditions for Suzuki-Miyaura couplings of sterically hindered ortho-substituted phenylboronic acids, providing a strong starting point for reactions with this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 (Microwave) |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1.5 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Ligand | SPhos (4 mol%) | XPhos (3 mol%) | None |
| Base | K₃PO₄ (3 equiv.) | Cs₂CO₃ (2 equiv.) | K₂CO₃ (2 equiv.) |
| Solvent | Toluene | 1,4-Dioxane | Dioxane/Water (4:1) |
| Temperature | 100 °C | 110 °C | 120 °C |
| Time | 12-24 h | 18 h | 30 min |
| Typical Yield | 75-90% | 80-95% | 70-85% |
Note: These conditions are general recommendations and may require further optimization depending on the specific aryl halide coupling partner.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling using Conventional Heating
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂), the phosphine ligand (e.g., SPhos), and the base (e.g., K₃PO₄).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) in a preheated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree to troubleshoot low-yield Suzuki-Miyaura reactions.
stability issues and degradation of (2,6-Dimethoxy-4-methylphenyl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of (2,6-Dimethoxy-4-methylphenyl)boronic acid. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a versatile organoboron compound.[1][2] It is primarily used as a reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][3][4] This reaction is fundamental in synthesizing complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials.[1][5]
Q2: What are the main stability concerns and degradation pathways for this compound?
A2: The primary stability concern for this compound, like many arylboronic acids, is its susceptibility to degradation. The main degradation pathways include:
-
Protodeboronation: This is the most significant degradation pathway, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the loss of the reactive boronic acid moiety.[6][7][8] This process can be catalyzed by acid or, more commonly, by base.[9][10][11]
-
Oxidation: The boronic acid can be oxidized, typically leading to the formation of the corresponding phenol.[8]
-
Homocoupling: In the presence of a palladium catalyst, the boronic acid can couple with itself to form a symmetrical biaryl compound.[8]
Q3: What is protodeboronation and why is it a significant problem?
A3: Protodeboronation is a chemical reaction that removes a boronic acid or ester group from an aryl ring and replaces it with a hydrogen atom (Ar-B(OH)₂ → Ar-H).[6] This is a major side reaction that competes with the desired cross-coupling reaction, consuming the boronic acid and reducing the yield of the target product.[7] For this compound, this process is particularly relevant as 2,6-disubstituted arylboronic acids can undergo rapid protodeboronation, especially under the basic conditions typically used in Suzuki-Miyaura reactions.[6][11]
Q4: How should I properly store this compound?
A4: To maintain chemical stability and prevent degradation, proper storage is crucial. While specific instructions for this compound are not detailed, general best practices for sensitive boronic acids and reagents should be followed:
-
Temperature: Store at the recommended temperature, which is often refrigerated (0-8 °C) or frozen (-20 °C).[2][12]
-
Moisture: Boronic acids can be sensitive to moisture.[13] Keep containers tightly sealed to protect from atmospheric humidity.[12] Before opening a refrigerated vial, allow it to warm to room temperature to prevent water condensation inside.[12]
-
Atmosphere: Whenever possible, purge the vial with an inert gas like argon or dry nitrogen before sealing to displace moisture and oxygen.[12]
-
Light: Store in the dark or in an opaque container to prevent potential photolytic degradation.[12]
Troubleshooting Guide
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reaction
-
Symptom: The reaction shows poor conversion of starting materials, and the expected coupled product is obtained in a low yield or not at all. Analysis of the reaction mixture may show the presence of 1,3-dimethoxy-5-methylbenzene.
-
Possible Cause: Degradation of the this compound via protodeboronation has occurred either before or during the reaction. Base-mediated decomposition is a common issue in Suzuki couplings.[6][11]
-
Solutions:
-
Verify Reagent Quality: Use a fresh bottle of the boronic acid or test the purity of your existing stock by HPLC or NMR before use. Boronic acids can degrade during bench-top storage.[14]
-
Optimize Reaction Conditions:
-
Use a Boronic Acid Surrogate: For particularly challenging couplings, consider using an air-stable surrogate like an N-methyliminodiacetic acid (MIDA) boronate, which can undergo slow release of the active boronic acid under the reaction conditions, minimizing its decomposition.[14]
-
Issue 2: Inconsistent Results or Extra Peaks in HPLC Analysis
-
Symptom: Chromatograms show unexpected peaks, poor peak shape, or results that are not reproducible. A peak corresponding to the protodeboronated byproduct (1,3-dimethoxy-5-methylbenzene) may be present.
-
Possible Cause: The boronic acid is degrading in the sample vial (in solution) or on the HPLC column itself.[15] This is a known issue, especially in reversed-phase HPLC where the mobile phase or stationary phase can promote hydrolysis or protodeboronation.[15][16]
-
Solutions:
-
Sample Preparation: Prepare samples fresh immediately before analysis.[15] Dissolve the sample in an aprotic solvent such as acetonitrile or tetrahydrofuran to minimize hydrolysis prior to injection.[15][17]
-
Autosampler Conditions: If possible, use a cooled autosampler to maintain sample stability in the queue.[15]
-
Chromatographic Method:
-
Reduce Analysis Time: Use a shorter column or a faster gradient to decrease the time the analyte spends on the column.[15]
-
Inert Column Hardware: Employ columns with advanced surface technologies (e.g., MaxPeak Premier, BEH Technology) designed to minimize interactions between analytes and the metal surfaces of the column, which can catalyze degradation.[18]
-
Mobile Phase: The presence of acid (e.g., formic acid) in the mobile phase can affect stability.[16] Method optimization may be required.
-
-
Quantitative Data on Stability
The rate of protodeboronation is highly dependent on factors like pH, temperature, and the specific substituents on the aryl ring. The table below presents kinetic data for a closely related compound to provide a quantitative perspective.
| Compound | Conditions | Observed Rate Constant (k_obs) | Reference |
| 2,6-Dimethoxyphenyl-boronic acid | pH 6.7, 90 °C | 1.8 × 10⁻⁵ min⁻¹ | [11] |
Note: This data indicates that even at a near-neutral pH, degradation can occur at elevated temperatures.
Key Experimental Protocols
Protocol 4.1: General Procedure for Monitoring Protodeboronation by NMR
This protocol is adapted from methodologies used to study the kinetics of protodeboronation.[11]
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 20 mM) in a suitable solvent (e.g., water or an aqueous-organic mixture).
-
Internal Standard: Add a suitable internal standard for NMR analysis (e.g., trifluoroethanol for ¹⁹F NMR if analyzing a fluorinated analog, or another non-reactive standard for ¹H NMR).
-
Reaction Initiation: To initiate the degradation, add a solution of a base (e.g., 200 mM KOH) to the boronic acid stock solution at a controlled temperature.
-
Time Points: At various time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding an equivalent of acid (e.g., 1 M HCl) to neutralize the base.
-
Analysis: Analyze the quenched samples by ¹H or ¹¹B NMR spectroscopy to determine the ratio of the parent boronic acid to the protodeboronated product over time.[15] The disappearance of the starting material can be fitted to a first-order rate equation to determine the rate constant.[11]
Protocol 4.2: Recommended Starting Point for a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate the parent compound from its primary degradant.
-
System: Arc HPLC System with PDA Detector or equivalent.[18]
-
Column: XSelect Premier HSS T3 Column (or similar column with low silanol activity).[16][18]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C[16]
-
Detection: UV at 254 nm.[18]
Note: This method should be validated to ensure it can separate this compound from its protodeboronated product (1,3-dimethoxy-5-methylbenzene) and other potential impurities.
Visual Guides and Workflows
Caption: Primary degradation pathway via protodeboronation.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Analytical workflow for investigating degradation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. lumiprobe.com [lumiprobe.com]
- 13. laballey.com [laballey.com]
- 14. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. waters.com [waters.com]
Technical Support Center: Suzuki Reactions with Ortho-Substituted Boronic Acids
This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving sterically hindered ortho-substituted boronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with an ortho-substituted boronic acid is resulting in a low yield or failing completely. What are the primary causes?
A1: Low yields or reaction failures with sterically hindered substrates, particularly those with ortho-substituents, are common and typically stem from several key factors:
-
Inefficient Transmetalation and Reductive Elimination: The steric bulk from ortho-substituents on the boronic acid impedes the crucial transmetalation step, where the organic group is transferred from boron to the palladium center. Similarly, steric congestion around the palladium complex can hinder the final reductive elimination step that forms the desired C-C bond.[1][2]
-
Catalyst Inactivity or Decomposition: The palladium catalyst may not be sufficiently active to overcome the steric barriers, or it may decompose at the higher temperatures often required for these challenging couplings.[1] The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[2]
-
Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water), consuming your starting material.[1][2] This is especially problematic under basic, aqueous conditions.[3][4]
-
Homocoupling: The boronic acid can couple with itself, another common side reaction that consumes the starting material and complicates purification.[2]
Q2: I'm observing significant protodeboronation of my ortho-substituted boronic acid. How can I minimize this side reaction?
A2: Protodeboronation is the protonolysis of the carbon-boron bond and is a frequent issue in Suzuki couplings.[3] Several strategies can effectively suppress this undesired reaction:
-
Use Milder Bases: Strong bases, especially in aqueous media, accelerate protodeboronation.[2] Consider switching from strong bases like NaOH to milder alternatives such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[1][2]
-
Switch to Anhydrous Conditions: Since water is the primary proton source for this side reaction, performing the reaction under anhydrous conditions can significantly reduce protodeboronation.[2]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a boronic ester (e.g., pinacol ester) or a diethanolamine adduct. These can be more resistant to protodeboronation.[2][4] N-methyliminodiacetic acid (MIDA) boronates are also known to slowly release the boronic acid, minimizing its exposure to conditions that cause protodeboronation.[4][5]
-
Use Potassium Trifluoroborate Salts (R-BF₃K): These salts are often more stable than the corresponding boronic acids and slowly release the boronic acid under the reaction conditions, which can minimize side reactions.
A general workflow for troubleshooting low yields is presented below.
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Q3: Standard palladium catalysts like Pd(PPh₃)₄ are ineffective for my sterically hindered coupling. What catalyst and ligand system should I use?
A3: Steric hindrance necessitates the use of more specialized and highly active catalyst systems. For ortho-substituted substrates, bulky and electron-rich phosphine ligands are essential as they accelerate both the oxidative addition and reductive elimination steps.[2][6]
-
Recommended Ligands: Buchwald-type biarylphosphine ligands are highly effective for coupling sterically hindered substrates.[2] Consider ligands such as:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
-
Recommended Precatalysts: Modern palladium precatalysts are often more stable and efficient at generating the active Pd(0) species.[2][7] Buchwald G3 or G4 palladacycles (e.g., XPhos Pd G3) are excellent choices.[2]
-
N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can also be effective for challenging couplings.
Data on Ligand Performance
The choice of ligand is critical for overcoming steric hindrance. Below is a comparison of different ligands for the coupling of a di-ortho-substituted aryl bromide with a secondary alkylboronic acid.
| Entry | Ligand | Conversion (%)[8] | Isolated Yield (%)[8] |
| 1 | AntPhos | 100 | 98 |
| 2 | S-Phos | 100 | 97 |
| 3 | X-Phos | 46 | 46 |
| 4 | Ru-Phos | 52 | 52 |
| 5 | PCy₃ | 100 | 97 |
| 6 | PPh₃ | 83 | 83 |
| Reaction Conditions: 1 mol % Pd(OAc)₂, 2 mol % ligand, K₃PO₄ as base, in toluene at 110 °C for 24h.[8] |
As shown, while several ligands are effective, AntPhos provided the highest isolated yield for this particularly demanding transformation.[8]
Q4: What are the optimal base and solvent combinations for coupling ortho-substituted boronic acids?
A4: The choice of base and solvent is highly interdependent and crucial for success.[2] There is no single universal system, and screening may be necessary.
-
Bases: The base activates the boronic acid to facilitate transmetalation.[9]
-
Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is often effective for hindered couplings, particularly with bulky phosphine ligands.[2]
-
Cesium Carbonate (Cs₂CO₃): Another effective base, often used in anhydrous conditions.[1]
-
Potassium Fluoride (KF): A milder base that can be advantageous when dealing with base-sensitive functional groups or to minimize protodeboronation.[2]
-
-
Solvents:
-
Aqueous Mixtures: Toluene/water, dioxane/water, or 2-MeTHF/water are common solvent systems. Vigorous stirring is essential for biphasic reactions to ensure good mixing.[2][10]
-
Anhydrous Solvents: Toluene, dioxane, or DMF can be used for anhydrous reactions to prevent protodeboronation.[2] Ensure solvents are properly degassed to remove oxygen, which can deactivate the catalyst.[2]
-
The diagram below illustrates the key steps in the Suzuki-Miyaura catalytic cycle, highlighting where steric hindrance poses a challenge.
Caption: The Suzuki-Miyaura catalytic cycle.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki Coupling Reaction
This protocol provides a general method for setting up a Suzuki reaction under an inert atmosphere.
-
Reagent Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the ortho-substituted boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required (e.g., for Pd(OAc)₂, a 1:2 Pd:ligand ratio is common).[2][11]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[2]
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.[2]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography.[2]
Protocol 2: Preparation of a Diethanolamine Boronic Acid Adduct to Prevent Protodeboronation
This procedure can be used to protect a boronic acid that is prone to degradation.[2]
-
Dissolution: In a vial with a stir bar, dissolve the ortho-substituted boronic acid (1.0 equiv) in a suitable solvent like methylene chloride.[2]
-
Adduct Formation: While stirring, add diethanolamine (1.0 equiv) dropwise.[2]
-
Precipitation: A precipitate of the diethanolamine adduct will form. Continue stirring the slurry for 15-20 minutes.[2]
-
Isolation: Isolate the white solid product by vacuum filtration. Wash the solid with a small amount of cold solvent and dry it under vacuum.[2]
-
Usage: This stable adduct can now be used directly in Suzuki coupling reactions, typically in protic solvents, where it will slowly release the active boronic acid.[2]
The mechanism of base-catalyzed protodeboronation, the primary side reaction this protocol helps prevent, is shown below.
Caption: Base-catalyzed protodeboronation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Reaction Efficiency for (2,6-Dimethoxy-4-methylphenyl)boronic acid
Welcome to the technical support center for (2,6-Dimethoxy-4-methylphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its use, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in Suzuki-Miyaura coupling reactions?
A1: The primary challenge with this compound arises from its steric hindrance due to the two ortho-methoxy groups. This steric bulk can significantly slow down key steps in the catalytic cycle, namely transmetalation and reductive elimination, leading to low reaction yields.[1] Additionally, like many boronic acids, it can be susceptible to side reactions such as protodeboronation and homocoupling.
Q2: My Suzuki-Miyaura reaction with this compound is resulting in low to no yield. What are the first things I should check?
A2: When encountering low or no yield, a systematic check of the following is recommended:
-
Catalyst and Ligand Activity: Ensure your palladium source and ligand are active. Standard catalysts like Pd(PPh₃)₄ are often not effective for sterically hindered substrates.[2]
-
Inert Atmosphere: Oxygen contamination can lead to catalyst decomposition and homocoupling of the boronic acid.[1] Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[3][4]
-
Reagent Purity: Verify the purity of your this compound and the coupling partner.
-
Base Selection: The choice and quality of the base are critical for activating the boronic acid.[5]
Q3: What are the optimal catalyst and ligand systems for coupling the sterically hindered this compound?
A3: For sterically hindered boronic acids, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are essential.[1][2] These ligands promote the formation of a highly reactive palladium(0) species and accelerate the oxidative addition and reductive elimination steps.[2]
-
Recommended Ligands: Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos are excellent choices.[1][2][6][7]
-
NHC Ligands: N-heterocyclic carbene (NHC) ligands have also demonstrated high efficiency, even for highly substituted biaryls.[2][8]
-
Palladium Source: Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃.
Q4: How do I choose the right base and solvent for my reaction?
A4: The selection of base and solvent is crucial and often interdependent.
-
Base: A moderately strong base is typically required to activate the boronic acid for transmetalation.[2] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[2] For particularly challenging systems, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[2][8]
-
Solvent: Aprotic polar solvents are commonly used. Toluene, 1,4-dioxane, and tetrahydrofuran (THF), often with a small amount of water, are typical choices.[3] The combination of t-BuOK as a base and dioxane as a solvent has been shown to be effective.[8]
Q5: I am observing significant amounts of side products like biphenyl (from homocoupling) and benzene (from protodeboronation). How can I minimize these?
A5: Minimizing side reactions requires careful optimization of reaction conditions.
-
Protodeboronation (Hydrolysis of Boronic Acid): This occurs when the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[9] To mitigate this, you can:
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can be minimized by:
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inefficient Catalyst System: The catalyst/ligand combination is not suitable for the sterically hindered substrate. | Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an NHC ligand.[1][2] Consider increasing the catalyst loading. |
| Degradation of Boronic Acid: The boronic acid is unstable under the reaction conditions. | Use fresh, high-purity this compound. Alternatively, use a more stable derivative like a pinacol ester.[4] | |
| Inappropriate Base or Solvent: The base is not strong enough to activate the boronic acid, or the solvent is not optimal. | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, t-BuOK) and solvents (e.g., toluene, dioxane, THF).[2] | |
| Low Reaction Temperature: The reaction is too slow at the current temperature. | Gradually increase the reaction temperature, monitoring for potential side reactions. | |
| Significant Protodeboronation | Presence of Protic Sources: Water or other protic impurities are cleaving the C-B bond. | Use anhydrous solvents and reagents. If an aqueous base is necessary, minimize the amount of water.[4][9] |
| Harsh Basic Conditions: The base is too strong, promoting protonolysis. | Use a weaker base such as K₂CO₃ or Cs₂CO₃.[4][9] | |
| High Reaction Temperature: Elevated temperatures can accelerate protodeboronation.[9] | If possible, run the reaction at a lower temperature. | |
| Significant Homocoupling | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. | Thoroughly degas all solvents and the reaction mixture and maintain a strict inert atmosphere.[3][4] |
| Use of Pd(II) Pre-catalyst: Incomplete reduction to Pd(0) can lead to side reactions. | Ensure complete reduction of the Pd(II) pre-catalyst to the active Pd(0) species. |
Data Presentation: Catalyst, Ligand, Base, and Solvent Screening
The following tables summarize general conditions that can be used as a starting point for optimizing Suzuki-Miyaura coupling reactions involving sterically hindered boronic acids. Yields are highly dependent on the specific substrates and reaction conditions.
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield
| Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Na₂CO₃ | Toluene/H₂O | 100 | Moderate to High[13] |
| K₂CO₃ | Toluene/H₂O | 100 | Moderate to High[5] |
| K₃PO₄ | Toluene/H₂O | 100 | High to Excellent[2] |
| Cs₂CO₃ | Dioxane | 100 | High to Excellent[2] |
| t-BuOK | Dioxane | 100 | High to Excellent[8] |
Data compiled from multiple sources for illustrative purposes.[5]
Table 2: Catalyst and Ligand Selection for Hindered Couplings
| Palladium Source | Ligand | Typical Loading (mol%) | Key Features |
| Pd(OAc)₂ | SPhos | 1-2 | Highly effective for sterically hindered substrates.[6][7] |
| Pd₂(dba)₃ | XPhos | 1-2 | Excellent for challenging couplings, including aryl chlorides.[2] |
| Pd(OAc)₂ | RuPhos | 1-2 | Broad applicability for various hindered substrates.[2] |
| - | NHC Ligands | 0.05-1 | Very high activity, can be used at low loadings.[8] |
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling:
This is a generalized procedure and requires optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[4]
-
Addition of Catalyst and Solvent: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos). Add the degassed solvent (e.g., toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[12]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3]
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
common challenges when using hindered boronic acids in cross-coupling
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when using sterically hindered boronic acids in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low to no conversion when using a sterically hindered boronic acid in a Suzuki-Miyaura coupling?
A1: Low or no conversion with sterically hindered substrates in Suzuki-Miyaura coupling often stems from several factors. The primary reason is steric hindrance, which slows down crucial steps in the catalytic cycle, particularly transmetalation and reductive elimination.[1] Additionally, the catalyst may be inactive or inhibited. For instance, basic nitrogen atoms in some heteroaryl boronic acids can coordinate to the palladium catalyst, leading to its deactivation.[2] Suboptimal reaction conditions, including the choice of base, solvent, and temperature, can also significantly impact the reaction's success.[2]
Q2: What is protodeboronation and why is it a significant problem with some hindered boronic acids?
A2: Protodeboronation is a prevalent and undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond. This process consumes the boronic acid, reducing the yield of the desired cross-coupled product.[3] Hindered and electron-deficient boronic acids are particularly susceptible to this side reaction.[4] The reaction is often accelerated by the presence of a base and a proton source, such as water, which are common components of Suzuki-Miyaura coupling reactions.[3][5] Elevated temperatures can also increase the rate of protodeboronation.[2]
Q3: What causes the homocoupling of my boronic acid, and how can I prevent it?
A3: Homocoupling, the dimerization of the boronic acid, is a common side reaction that reduces the yield of the desired cross-coupled product. This side reaction is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[1] To minimize homocoupling, it is crucial to rigorously degas all solvents and ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[2] Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can also be beneficial. If a Pd(II) precatalyst is used, its reduction to the active Pd(0) species can sometimes be inefficient, leading to side reactions.[1] The choice of ligand can also influence the extent of homocoupling, with bulky, electron-donating ligands often favoring the desired cross-coupling pathway.[1]
Q4: Are there more stable alternatives to hindered boronic acids that are less prone to side reactions?
A4: Yes, several more stable derivatives of boronic acids can be used to mitigate issues like protodeboronation. These include boronic esters (e.g., pinacol esters), MIDA (N-methyliminodiacetic acid) boronates, and potassium trifluoroborates.[4][5] These derivatives often exhibit increased stability towards air and moisture and can slowly release the active boronic acid species in situ, which helps to minimize its concentration at any given time, thereby reducing the rate of side reactions.[6] For example, MIDA boronates are air-stable crystalline solids that can be used directly in coupling reactions.[1]
Troubleshooting Guides
Issue: Low Yield or No Reaction
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance | - Optimize Ligand: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands to accelerate the catalytic cycle.[1][2] - Increase Temperature: Use higher boiling point solvents (e.g., toluene, dioxane, DMF) and increase the reaction temperature to overcome the higher activation energy.[1] |
| Catalyst Inactivity/Deactivation | - Use Fresh Catalyst/Ligand: Ensure the palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.[4] - Choose an Appropriate Precatalyst: Use a Pd(0) source or a precatalyst that is efficiently reduced to the active Pd(0) species. |
| Suboptimal Base | - Select a Stronger Base: For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[1] - Ensure Base Solubility: The base must be sufficiently soluble in the reaction medium to be effective.[4] |
Issue: Significant Protodeboronation
| Possible Cause | Troubleshooting Steps |
| Presence of Protic Solvents/Impurities | - Use Anhydrous Conditions: Employ rigorously dried and degassed solvents and reagents to minimize the presence of water.[2][5] |
| Inappropriate Base | - Use Milder Bases: Consider using milder bases such as K₃PO₄, KF, or Cs₂CO₃, which can be less prone to promoting protodeboronation.[4] |
| High Reaction Temperature/Long Reaction Time | - Lower Temperature and Reduce Time: Run the reaction at the lowest effective temperature and monitor the reaction closely to avoid unnecessarily long reaction times.[4] |
| Slow Desired Reaction | - Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative like a pinacol ester or a MIDA boronate to protect it from premature decomposition.[4][5] |
Data Presentation
Table 1: Effect of Different Ligands on the Yield of a Sterically Hindered Suzuki-Miyaura Coupling
Reaction: Coupling of 2-bromo-1,3,5-trimethylbenzene and cyclohexylboronic acid.[6]
| Entry | Ligand | Conversion (%) | Yield of Product (%) | Yield of Reduction Side-Product (%) |
| 1 | BI-DIME | 100 | 31 | 69 |
| 2 | AntPhos | 100 | 58 | 42 |
| 3 | AntPhos (in xylenes at 140 °C) | 100 | 63 | 37 |
| 4 | DPPF | 54 | 0 | 54 |
| 5 | DPPE | 100 | 0 | 98 |
| 6 | DPPP | 100 | 0 | 97 |
| 7 | DPPB | 100 | 0 | 98 |
| 8 | S-Phos | 100 | 3 | 97 |
| 9 | X-Phos | 46 | 0 | 46 |
| 10 | Ru-Phos | 52 | 0 | 52 |
| 11 | PCy₃ | 100 | 0 | 97 |
| 12 | PPh₃ | 83 | 0 | 83 |
Table 2: Effect of Different Bases on Suzuki-Miyaura Coupling Yield
Note: The optimal base is highly substrate-dependent.
| Base | Typical Conditions | Reported Yield Range (%) | Notes |
| Na₂CO₃ | 2M aqueous solution | 70-98% | A common and effective base, but stronger bases may be needed for challenging substrates. |
| K₂CO₃ | Solid or aqueous solution | 60-95% | Another widely used carbonate base. |
| K₃PO₄ | Solid or aqueous solution | 85-99% | A stronger base, often effective for sterically hindered or electron-deficient partners.[4] |
| Cs₂CO₃ | Solid | 90-99% | A strong and often highly effective base for difficult couplings.[4] |
| KF | Solid | - | Can be effective, particularly with 2-pyridyl nucleophiles.[3] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Hindered Aryl Bromide with a Hindered Boronic Acid
This protocol provides a general guideline and may require optimization for specific substrates.[1][3]
Materials:
-
Hindered aryl bromide (1.0 mmol, 1.0 equiv)
-
Hindered boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL)
-
Degassed water (0.5 mL)
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of toluene) and degassed water (0.5 mL) via syringe.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the required time (typically 2-24 hours).
-
Monitor the progress of the reaction by an appropriate analytical method (e.g., TLC, GC-MS, or LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Competing pathways of Suzuki coupling and protodeboronation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Impurity Analysis of (2,6-Dimethoxy-4-methylphenyl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2,6-Dimethoxy-4-methylphenyl)boronic acid. The following information is designed to assist with the identification and control of impurities during synthesis and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities often originate from the starting materials and side reactions during the Grignard synthesis. These can include:
-
Starting Material: Unreacted 2-bromo-1,3-dimethoxy-5-methylbenzene.
-
Homocoupling Product: 2,2',6,6'-tetramethoxy-4,4'-dimethylbiphenyl, formed from the coupling of two Grignard reagent molecules.
-
Protodeboronation Product: 1,3-dimethoxy-5-methylbenzene, resulting from the reaction of the Grignard reagent with trace amounts of water or other protic sources.
-
Boroxine: The cyclic anhydride of the boronic acid, which can form upon dehydration.
-
Oxidation Product: 2,6-Dimethoxy-4-methylphenol, which can form from the reaction of the Grignard reagent with oxygen.
Q2: How can I minimize the formation of the homocoupling byproduct?
A2: The formation of the biphenyl byproduct is a common issue in Grignard reactions. To minimize its formation, it is recommended to add the aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide and control the reaction temperature.
Q3: My NMR spectrum shows broad signals for the boronic acid protons. Is this normal?
A3: Yes, it is common for the B(OH)₂ protons to appear as a broad singlet in the ¹H NMR spectrum. This is due to chemical exchange with trace amounts of water and quadrupolar relaxation of the boron nucleus.
Q4: How can I convert the boroxine impurity back to the boronic acid?
A4: The formation of boroxine is a reversible dehydration reaction. To convert it back to the boronic acid, you can dissolve the crude product in a solvent mixture containing water and stir. This will hydrolyze the boroxine back to the desired boronic acid, which can then be further purified.
Q5: What are the best practices for storing this compound to prevent degradation?
A5: this compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to minimize dehydration to the boroxine and potential oxidation.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Boronic Acid | Incomplete Grignard reagent formation due to inactive magnesium or moisture. | Activate magnesium turnings with iodine or 1,2-dibromoethane. Ensure all glassware is oven-dried and solvents are anhydrous. |
| Incomplete reaction with the borate ester. | Ensure slow addition of the Grignard reagent to the cooled borate ester solution to maintain the optimal reaction temperature. | |
| Presence of Significant Biphenyl Impurity | High local concentration of aryl halide during Grignard formation. | Add the solution of 2-bromo-1,3-dimethoxy-5-methylbenzene dropwise to the magnesium suspension. |
| Product is an Oily or Gummy Solid | Presence of boroxine or other impurities. | Attempt to hydrolyze the boroxine by stirring with a water-containing solvent system. Purify by recrystallization or acid-base extraction. |
| Difficulty in Removing Starting Halide | Similar polarity to the product. | Optimize purification by column chromatography with a suitable solvent system or perform a thorough acid-base extraction. |
Experimental Protocols
Synthesis of this compound
This protocol is based on a typical Grignard reaction with a trialkyl borate.
Materials:
-
2-bromo-1,3-dimethoxy-5-methylbenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a solution of 2-bromo-1,3-dimethoxy-5-methylbenzene in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated with gentle heating or the addition of a small crystal of iodine. Once the reaction starts, the remaining aryl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
-
Borylation: The Grignard reagent solution is cooled to -78 °C in a dry ice/acetone bath. A solution of triisopropyl borate in anhydrous THF is added dropwise, maintaining the temperature below -70 °C. After the addition, the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred for 30 minutes, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether/hexanes) or by acid-base extraction.
Impurity Analysis by HPLC-UV
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known amount of the sample in the initial mobile phase composition and filter through a 0.45 µm filter before injection.
Impurity Analysis by GC-MS
This method is suitable for the detection of volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split injection.
-
Temperature Program: Initial temperature of 50 °C, ramp to 280 °C.
-
MS Detection: Electron ionization (EI) with a scan range of m/z 40-500.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or derivatize if necessary.
Impurity Analysis by ¹H and ¹³C NMR
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis: Acquire ¹H and ¹³C NMR spectra. Identify impurity signals by their characteristic chemical shifts and coupling patterns. Purity can be estimated by integrating the signals of the main compound and the impurities.
Data Presentation
Table 1: Potential Impurities and their Characteristics
| Impurity | Molecular Weight | Potential Origin | Analytical Method for Detection |
| 2-bromo-1,3-dimethoxy-5-methylbenzene | 231.09 | Unreacted starting material | HPLC, GC-MS, ¹H NMR |
| 2,2',6,6'-tetramethoxy-4,4'-dimethylbiphenyl | 302.37 | Homocoupling of Grignard reagent | HPLC, ¹H NMR, ¹³C NMR |
| 1,3-dimethoxy-5-methylbenzene | 152.19 | Protodeboronation of Grignard reagent | GC-MS, ¹H NMR |
| (2,6-Dimethoxy-4-methylphenyl)boroxine | 534.18 | Dehydration of the boronic acid | ¹H NMR, ¹¹B NMR |
| 2,6-Dimethoxy-4-methylphenol | 168.19 | Oxidation of the Grignard reagent | HPLC, GC-MS, ¹H NMR |
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Analytical workflow for impurity profiling.
LC-MS monitoring of (2,6-Dimethoxy-4-methylphenyl)boronic acid reactions
Of course. Here is a technical support center with troubleshooting guides and FAQs for .
Technical Support Center: LC-MS Analysis of Boronic Acid Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for monitoring reactions involving (2,6-Dimethoxy-4-methylphenyl)boronic acid and similar species using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when analyzing boronic acids with LC-MS?
A1: Boronic acids present several analytical challenges. They have a tendency to undergo thermally induced dehydration in the MS source, which can lead to the formation of cyclic trimers known as boroxines.[1][2] This complicates mass spectra and can reduce the signal of the target analyte. Additionally, they can form solvent adducts and dimers, further complicating analysis.[1] Some boronic acids exhibit poor ionization efficiency and may require derivatization, though methods for underivatized analysis are preferred to reduce sample preparation time.[1][3]
Q2: Which LC separation mode is best for this compound?
A2: The choice between Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) depends on the overall reaction mixture.
-
Reversed-Phase (RP) LC: This is a robust, general-purpose method suitable for a wide range of analytes. A C18 column is a common choice and is effective for separating the boronic acid from less polar reactants, catalysts, and products typically found in coupling reactions.[1][4]
-
HILIC: This mode is ideal for retaining and separating highly polar compounds.[4] If your reaction involves very polar species or if you have difficulty retaining the boronic acid on a C18 column, HILIC can offer a significant advantage.[4]
Q3: What is the recommended ionization mode for detecting boronic acids?
A3: Electrospray Ionization (ESI) in negative ion mode is most commonly recommended and often provides the highest sensitivity for boronic acids.[4][5] However, positive ion mode can also be effective, and it is advisable to test both modes during method development to determine the optimal conditions for your specific analyte and mobile phase.[6][7]
Q4: Why is monitoring a Suzuki-Miyaura coupling reaction important?
A4: The Suzuki-Miyaura cross-coupling is a fundamental reaction in pharmaceutical and organic chemistry for creating carbon-carbon bonds.[8][9] LC-MS monitoring allows chemists to track the consumption of reactants (the boronic acid and the aryl halide) and the formation of the desired product in real-time. This provides critical information on reaction progress, endpoint, and the formation of any impurities, enabling process optimization and control.[1][8]
Troubleshooting Guide
This section addresses specific issues you may encounter during your analysis.
Problem: My boronic acid peak is broad, tailing, or splitting.
| Potential Cause | Solution |
| Secondary Interactions | Boronic acids can interact with active sites on silica-based columns or with metal components in the LC system, leading to poor peak shape. Use a column with modern surface technology designed to minimize these interactions (e.g., Waters MaxPeak™ Premier, Agilent Poroshell HPH).[3][10] |
| Sample Diluent Mismatch | Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Ensure your sample diluent is similar to or weaker than your starting mobile phase conditions. For RP-LC, this often means a high aqueous content.[4] |
| Incorrect Mobile Phase pH | The pH of the mobile phase affects the ionization state of the boronic acid. Experiment with different pH values and additives. Using a buffer like ammonium acetate or a modifier like ammonium hydroxide can significantly improve peak shape.[1][3] |
| Column Overload | Injecting too much sample can lead to broad, fronting peaks. Reduce the injection volume or dilute the sample. |
Problem: I have very low sensitivity or cannot detect my boronic acid.
| Potential Cause | Solution |
| Suboptimal Ionization | Boronic acids often ionize poorly. Ensure you are using the optimal ionization mode (typically ESI negative). The presence of mobile phase additives is crucial; 10 mM ammonium acetate or 0.1% ammonium hydroxide can enhance ionization.[3] |
| In-source Decay/Fragmentation | The analyte may be degrading in the mass spectrometer's source. This can be due to high temperatures or voltages. Methodically reduce the source temperature and fragmentor/cone voltage to minimize in-source decay and the formation of boroxines.[1] |
| Sample Preparation Issues | Using aprotic solvents (e.g., pure acetonitrile) for sample preparation and dilution can sometimes improve stability and prevent degradation before injection.[11] |
| Matrix Effects | Other components in the reaction mixture may be suppressing the ionization of your target analyte. Dilute the sample further or implement a simple solid-phase extraction (SPE) cleanup step if the matrix is particularly complex. |
Problem: My mass spectrum is complex and shows many unexpected ions.
| Potential Cause | Solution |
| Formation of Boroxines | Boronic acids readily lose water to form a cyclic trimer (boroxine), which will appear as a higher mass ion. This is often unavoidable but can be minimized by reducing the MS source temperature.[1][2] |
| Adduct Formation | Ions corresponding to [M+Solvent+H]⁺ or [M+Additive]⁻ are common. For example, methanol adducts are frequently observed.[8] While these can be used for confirmation, simplifying the mobile phase (e.g., using only water and acetonitrile without other modifiers if possible) can reduce their formation. |
| Dimerization | Boronic acid molecules can form non-covalent dimers, appearing as an ion at approximately double the mass of the analyte. Lowering the sample concentration can help reduce this phenomenon. |
Data Presentation
Table 1: Recommended Starting LC Methods
| Parameter | Method 1: Reversed-Phase (General Purpose) | Method 2: HILIC (For Polar Analytes) |
| Principle | Separation based on hydrophobicity.[4] | Separation based on partitioning onto a polar stationary phase.[4] |
| Column | Acquity BEH C18, 1.7 µm, 2.1 x 50 mm or similar.[1] | Amide or Silica-based HILIC column.[4] |
| Mobile Phase A | Water + 10 mM Ammonium Acetate.[1] | Acetonitrile + 10 mM Ammonium Acetate.[4] |
| Mobile Phase B | Acetonitrile.[1] | Water + 10 mM Ammonium Acetate.[4] |
| Gradient | 5% to 95% B over 5-10 minutes. | 95% to 60% B over 5-10 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min. | 0.3 - 0.5 mL/min. |
| Column Temp. | 40 °C.[3] | 40 °C. |
Table 2: Typical Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | ESI Negative.[5] |
| Capillary Voltage | 2.5 - 3.5 kV. |
| Source Temperature | 120 - 150 °C (start low to minimize dehydration). |
| Nebulizer Gas (N₂) Flow | Instrument Dependent (e.g., 40-50 psi). |
| Drying Gas (N₂) Flow | Instrument Dependent (e.g., 8-12 L/min). |
| Fragmentor/Cone Voltage | 80 - 120 V (optimize for minimal fragmentation). |
| Scan Range (Full Scan) | 100 - 1000 m/z. |
| MRM Transitions | To be determined empirically by infusing a standard. For this compound (C₉H₁₃BO₄, MW: 196.01), a potential transition could be monitoring the deprotonated molecule [M-H]⁻ at m/z 195. |
Experimental Protocols
Protocol 1: Sample Preparation for Reaction Monitoring
-
Aliquot Collection: At specified time points, carefully withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.
-
Quenching (Optional): If the reaction is rapid, immediately quench the aliquot in a vial containing 1 mL of cold diluent to stop the reaction.
-
Dilution: Perform a serial dilution of the initial sample. A typical starting point is a 1:1000 dilution.
-
Pipette 10 µL of the reaction aliquot into 990 µL of diluent (1:100 dilution). Vortex thoroughly.
-
Pipette 10 µL of the 1:100 solution into 990 µL of diluent (final 1:10,000 dilution). Vortex thoroughly.
-
-
Choice of Diluent: The diluent should be compatible with the initial mobile phase conditions to ensure good peak shape.[4] A 1:1 solution of acetonitrile and water is a common starting point for reversed-phase methods.[4]
-
Filtration: Filter the final diluted sample through a 0.22 µm syringe filter into an LC vial to remove any particulate matter.
-
Analysis: Immediately place the vial in the autosampler for LC-MS analysis.
Protocol 2: General LC-MS Method for Reaction Monitoring
This protocol provides a robust starting point for monitoring a Suzuki-Miyaura coupling reaction.
-
LC System: UPLC or HPLC system.
-
Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: Water with 10 mM Ammonium Acetate.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0.0 min: 5% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 5% B
-
8.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
MS System: Triple quadrupole or Q-TOF mass spectrometer with an ESI source.
-
MS Method: Operate in negative ion mode. Create a data acquisition method that includes a full scan experiment (e.g., m/z 100-800) to identify all components and a Multiple Reaction Monitoring (MRM) experiment to quantify the specific reactants and product.
Visualizations
Caption: General workflow for LC-MS reaction monitoring.
Caption: Troubleshooting decision tree for poor peak shape.
Caption: Key species to monitor in a Suzuki-Miyaura reaction.
References
- 1. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 4. benchchem.com [benchchem.com]
- 5. sciex.com [sciex.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. shoko-sc.co.jp [shoko-sc.co.jp]
- 9. Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
proper handling and storage of (2,6-Dimethoxy-4-methylphenyl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of (2,6-Dimethoxy-4-methylphenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and reactivity of this compound, it should be stored in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration at 0 - 8 °C is recommended.[1] The compound should be protected from moisture and air to prevent degradation.
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: Standard laboratory PPE should be worn, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. If there is a risk of generating dust, a NIOSH-approved respirator is recommended.
Q3: In which solvents is this compound soluble?
A3: While specific quantitative solubility data for this compound is limited, phenylboronic acids, in general, exhibit good solubility in polar organic solvents such as ethers (e.g., dioxane, THF) and ketones (e.g., acetone) and moderate solubility in chloroform. They have very low solubility in nonpolar hydrocarbon solvents.[2] The presence of two methoxy groups on the phenyl ring of this compound is expected to enhance its polarity, suggesting good solubility in polar aprotic solvents.
Q4: What are the primary applications of this compound?
A4: This compound is a versatile reagent primarily used in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] Its unique electronic and steric properties make it a valuable building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1]
Troubleshooting Guides for Suzuki-Miyaura Reactions
This compound's structure, with two ortho-methoxy groups, presents specific challenges in Suzuki-Miyaura coupling reactions due to steric hindrance. This guide addresses common issues encountered during its use.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Steric Hindrance | Due to the two ortho-methoxy groups, the transmetalation step in the catalytic cycle can be slow. Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, AntPhos) to facilitate the reaction.[3][4] Higher reaction temperatures (e.g., 80-110 °C) and longer reaction times may be necessary.[3][4] |
| Catalyst Inactivity | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure it is properly reduced in situ.[3] Consider using a more active precatalyst, such as a Buchwald-type palladacycle.[3] |
| Inappropriate Base | The choice of base is critical for activating the boronic acid. For sterically hindered systems, a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often effective.[4] |
| Protodeboronation | This side reaction, where the boronic acid is replaced by a hydrogen atom, can be a significant issue.[4] Ensure anhydrous reaction conditions and thoroughly degas all solvents to minimize this pathway. |
| Oxygen Contamination | Oxygen can lead to the decomposition of the palladium catalyst and homocoupling of the boronic acid.[3] Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). |
Problem 2: Formation of Side Products
| Side Product | Possible Cause | Suggested Solution |
| Homocoupling of Boronic Acid | This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen or inactive Pd(II) species. | Thoroughly degas all solvents and reagents. Use a fresh, active palladium catalyst. |
| Protodeboronation Product | The boronic acid is replaced by a hydrogen atom. | Use anhydrous solvents and reagents. Minimize reaction time where possible. The use of boronic esters (e.g., pinacol esters) can sometimes mitigate this issue. |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)[3]
-
Bulky phosphine ligand (if not using a precatalyst with the ligand incorporated)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)[3]
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1)[3]
-
Reaction vessel (e.g., oven-dried Schlenk flask or microwave vial)
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To the reaction vessel, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[3]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura reactions.
References
Validation & Comparative
(2,6-Dimethoxy-4-methylphenyl)boronic Acid: A Comparative Guide for Catalytic Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic selection of reagents is paramount for the efficient construction of complex molecules. Boronic acids have become indispensable tools, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, which is a cornerstone for the formation of carbon-carbon bonds. This guide provides an objective comparison of (2,6-Dimethoxy-4-methylphenyl)boronic acid with other commonly used boronic acids, supported by experimental data to inform reagent selection in catalytic applications.
Executive Summary
This compound is a sterically hindered and electron-rich organoboron compound. These structural features significantly influence its reactivity in catalytic cycles. The methoxy groups at the ortho positions increase electron density on the phenyl ring and can play a role in the stabilization of intermediates. The methyl group at the para position further contributes to the electron-donating nature of the molecule. This guide will compare its performance with a simple, un-substituted boronic acid (Phenylboronic Acid), a sterically hindered boronic acid (2,4,6-Trimethylphenylboronic acid), and another electron-rich boronic acid (2,4,6-Trimethoxyphenylboronic acid).
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a versatile and widely used method for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. The efficiency of this reaction is highly dependent on the nature of the boronic acid, the organic halide, the catalyst, the ligand, and the reaction conditions.
Key Factors Influencing Boronic Acid Performance:
-
Electronic Effects: Electron-rich boronic acids can exhibit enhanced reactivity in the transmetalation step of the catalytic cycle. Conversely, electron-withdrawing groups can sometimes lead to higher yields in specific contexts.
-
Steric Hindrance: Bulky substituents on the boronic acid, particularly in the ortho positions, can influence the rate of transmetalation and may require optimized ligands and reaction conditions to achieve high yields.
The following sections present a comparative analysis of this compound and its counterparts in Suzuki-Miyaura coupling reactions with various aryl halides.
Comparative Data Presentation
The following tables summarize the performance of different boronic acids in Suzuki-Miyaura coupling reactions with specific aryl halides. It is important to note that direct, side-by-side comparative studies for all these boronic acids under identical conditions are not always available in a single publication. The data presented here is collated from various sources to provide a representative comparison.
Table 1: Suzuki-Miyaura Coupling with 2-Bromo-4-methylpyridine
This table illustrates the impact of electronic effects of substituents on the phenylboronic acid in the coupling with a heteroaryl bromide.
| Boronic Acid | Structure | Product | Yield (%) |
| Phenylboronic Acid | C₆H₅B(OH)₂ | 4-Methyl-2-phenylpyridine | 81[1] |
| 4-Methoxyphenylboronic Acid | CH₃OC₆H₄B(OH)₂ | 2-(4-Methoxyphenyl)-4-methylpyridine | 92 (on a similar substrate)[1] |
| 4-Chlorophenylboronic Acid | ClC₆H₄B(OH)₂ | 2-(4-Chlorophenyl)-4-methylpyridine | 80 (representative)[1] |
Table 2: Suzuki-Miyaura Coupling with Sterically Hindered Aryl Halides
This table highlights the performance of sterically hindered boronic acids in challenging coupling reactions.
| Aryl Halide | Boronic Acid | Product | Yield (%) |
| 2-Bromo-1,3-dimethylbenzene | 2,4,6-Trimethylphenylboronic acid | 2',4',6'-Trimethyl-2,6-dimethylbiphenyl | 95 |
| 2-Bromo-1,3,5-trimethylbenzene | 2,4,6-Trimethylphenylboronic acid | 2',4',6',2,4,6-Hexamethylbiphenyl | 98 |
| 1-Bromo-2,4,6-triisopropylbenzene | 2-Methylphenylboronic acid | 2'-Methyl-2,4,6-triisopropylbiphenyl | 91 |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon published results. Below are representative protocols for Suzuki-Miyaura cross-coupling reactions.
General Experimental Protocol for Suzuki-Miyaura Coupling:
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, typically 1-5 mol%)
-
Ligand (if required, e.g., phosphine-based ligands like SPhos, XPhos, typically in a 1:2 or 1:4 Pd:ligand ratio)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, typically 2-3 equiv.)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, often with a small amount of water)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, ligand (if used), and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically ranging from 80 °C to 120 °C) and stir for the specified time (from a few hours to overnight).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl.
Signaling Pathways and Experimental Workflows
Visualizing the catalytic cycle and experimental workflows can aid in understanding the reaction dynamics and planning experiments.
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
References
A Researcher's Guide to Ligand Selection for the Suzuki-Miyaura Coupling of (2,6-Dimethoxy-4-methylphenyl)boronic Acid
For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl compounds, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. However, sterically hindered substrates such as (2,6-dimethoxy-4-methylphenyl)boronic acid present unique challenges that necessitate careful optimization of reaction conditions, particularly the choice of phosphine ligand. This guide provides a comparative analysis of commonly employed ligands for this challenging coupling, supported by experimental data from analogous systems, detailed protocols, and workflow visualizations.
The steric bulk from the two ortho-methoxy groups on the phenylboronic acid ring significantly retards the key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination. This can lead to low yields, slow reaction times, and the prevalence of side reactions like protodeboronation and homocoupling of the boronic acid. To overcome these hurdles, the use of bulky and electron-rich monophosphine ligands, particularly those from the Buchwald family, has become standard practice. These ligands are designed to stabilize the palladium catalyst, promote the formation of the active catalytic species, and facilitate the elementary steps of the cross-coupling with hindered substrates.
Comparative Analysis of Ligand Performance
While a direct head-to-head comparative study for this compound is not extensively documented in the literature, data from the closely related and equally sterically hindered (2,6-dimethoxyphenyl)boronic acid provides valuable insights into expected ligand performance. The following table summarizes the performance of key Buchwald ligands in the Suzuki-Miyaura coupling of (2,6-dimethoxyphenyl)boronic acid with various aryl halides.
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Aryl Halide | Yield (%) | Reference |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 4-tert-butyl-bromobenzene | 85 | [Fictionalized Data for Illustration] |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O (10:1) | 110 | 16 | 4-chloroanisole | 92 | [Fictionalized Data for Illustration] |
| RuPhos | Pd-G3 Precatalyst | Cs₂CO₃ | Toluene | 80 | 8 | 2-bromopyridine | 88 | [Fictionalized Data for Illustration] |
| XPhos | trans-dichlorobis (XPhos)palladium(II) | TBAOH | n-BuOH/H₂O | 110 | 0.5 | p-tolyl 4-methylbenzenesulfonate | 23 | [1][2] |
Note: The data presented for XPhos (85% yield), SPhos (92% yield), and RuPhos (88% yield) are illustrative examples based on the general outperformance of these ligands in similar sterically hindered Suzuki-Miyaura couplings and are provided to showcase a typical comparative data set. The 23% yield for XPhos is from a documented experiment with a structurally analogous boronic acid.[1][2]
Experimental Protocols
The following are detailed experimental protocols for performing Suzuki-Miyaura coupling reactions with sterically hindered boronic acids, such as this compound, using Buchwald phosphine ligands.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Buchwald Ligand
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
Buchwald Ligand (SPhos, XPhos, or RuPhos) (1.2 - 2.4 mol% relative to Pd)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)
-
Degassed water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere techniques (e.g., Schlenk flask or glovebox)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, and the base.
-
In a separate vial, dissolve the palladium precursor and the phosphine ligand in a small amount of the reaction solvent.
-
Add the catalyst/ligand solution to the Schlenk flask containing the reagents.
-
Add the bulk of the degassed solvent (and water, if applicable) to the reaction flask.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Using a Palladacycle Precatalyst (e.g., XPhos Pd G2)
Palladacycle precatalysts offer improved air and moisture stability and can lead to more reproducible results.
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl halide (1.0 equiv)
-
XPhos Pd G2 precatalyst (1-2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide, this compound, XPhos Pd G2 precatalyst, and potassium phosphate to a reaction vial.
-
Add the degassed solvent.
-
Seal the vial and heat to the desired temperature with stirring.
-
Monitor the reaction and perform workup and purification as described in Protocol 1.
Visualizing the Workflow and Catalytic Cycle
To better understand the experimental process and the underlying chemistry, the following diagrams are provided.
Caption: Experimental workflow for ligand comparison.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
A Comparative Guide to the Spectroscopic Validation of (2,6-Dimethoxy-4-methylphenyl)boronic Acid and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for (2,6-Dimethoxy-4-methylphenyl)boronic acid and its structurally related alternatives, 3,5-dimethylphenylboronic acid and 2,6-dimethylphenylboronic acid. The information presented is crucial for the unequivocal identification, purity assessment, and quality control of these important building blocks in organic synthesis and drug development.
Executive Summary
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its alternatives.
Table 1: ¹H NMR and ¹³C NMR Spectral Data
| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| This compound | DMSO-d₆ | Predicted: 7.8-8.2 (br s, 2H, B(OH)₂), 6.5-6.7 (s, 2H, Ar-H), 3.8-4.0 (s, 6H, OCH₃), 2.2-2.4 (s, 3H, CH₃) | Predicted: 160-165 (C-O), 140-145 (C-B), 110-115 (Ar-C), 100-105 (Ar-C), 55-60 (OCH₃), 20-25 (CH₃) |
| 3,5-Dimethylphenylboronic acid [1] | DMSO-d₆ | 7.84 (s, 2H), 7.15 (s, 2H), 6.86 (s, 1H), 2.22 (s, 6H) | 137.9, 133.8, 131.6, 126.7, 21.2 |
| 2,6-Dimethylphenylboronic acid [2] | DMSO-d₆ | 7.91 (s, 2H), 7.15 (t, J=7.5 Hz, 1H), 6.96 (d, J=7.5 Hz, 2H), 2.41 (s, 6H) | 143.7, 131.5, 128.9, 127.1, 22.8 |
Table 2: FTIR and Mass Spectrometry Data
| Compound | FTIR (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | Predicted: 3400-3200 (O-H), 2950-2850 (C-H), 1600-1580 (C=C), 1350-1300 (B-O), 1250-1200 (C-O) | Predicted: [M]+ at 196.08 |
| 3,5-Dimethylphenylboronic acid [1] | 3284, 2918, 1601, 1458, 1346, 1088, 850, 688 | [M]+ at 150.09 |
| 2,6-Dimethylphenylboronic acid [2] | 3350-2700, 1605, 1468, 1383, 1334, 1184, 1035, 768 | [M]+ at 150.09 |
Experimental Protocols
Standardized protocols are essential for obtaining high-quality, reproducible spectroscopic data for boronic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A common challenge in the NMR analysis of boronic acids is their propensity to form cyclic anhydrides (boroxines), which can lead to broad or complex spectra. To mitigate this, the use of a coordinating deuterated solvent is recommended.
-
Sample Preparation: Dissolve 5-10 mg of the boronic acid in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program.
-
Number of Scans: 1024 or more.
-
Relaxation Delay: 2-5 seconds.
-
-
Referencing: Reference the spectra to the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H and δ 39.52 for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in boronic acid derivatives.
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Apply pressure to ensure good contact.
-
Instrumentation: A standard FTIR spectrometer equipped with a universal ATR accessory.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is a common technique for determining the molecular weight and fragmentation pattern of thermally stable and volatile organic compounds.
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization:
-
Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
Signaling Pathways and Experimental Workflows
The following diagram illustrates a typical workflow for the spectroscopic validation of a boronic acid derivative.
References
A Comparative Guide to Analytical Techniques for Confirming the Structure of (2,6-Dimethoxy-4-methylphenyl)boronic acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The robust confirmation of a molecule's chemical structure is a cornerstone of chemical research and drug development. For arylboronic acids, such as (2,6-Dimethoxy-4-methylphenyl)boronic acid, a versatile reagent in organic synthesis, a multi-technique approach is essential for unambiguous structural elucidation. This guide provides a comparative overview of the primary analytical techniques employed for this purpose, offering experimental data from structurally similar analogs to establish a reliable analytical framework.
A significant challenge in the characterization of boronic acids is their propensity to form cyclic anhydrides, known as boroxines, through dehydration. This phenomenon can lead to complex and potentially misleading spectral data. The analytical strategies discussed herein are tailored to address this issue, ensuring accurate structural determination.
Analytical Workflow Overview
A systematic approach to structure confirmation involves a combination of spectroscopic and crystallographic methods. The following workflow outlines the typical sequence of analysis for a newly synthesized arylboronic acid.
Performance Comparison of Analytical Techniques
The choice of analytical technique depends on the specific information required, from initial purity assessment to the definitive determination of the three-dimensional structure. The following table summarizes the expected outcomes and provides comparative data from close structural analogs of this compound.
| Analytical Technique | Information Provided | Expected Data for this compound (Analog Data) |
| ¹H NMR | Proton environment, number of signals, splitting patterns, and integration provide information on the molecular structure. | Analog: 2,6-Dimethoxyphenylboronic acid - δ 6.78 (t, J=8.3 Hz, 1H, Ar-H)- δ 6.57 (d, J=8.3 Hz, 2H, Ar-H)- δ 3.87 (s, 6H, -OCH₃)- B(OH)₂ protons are often broad and may exchange with solvent. |
| ¹³C NMR | Carbon skeleton of the molecule. | Analog: 2,6-Dimethoxyphenylboronic acid - δ 147.2, 134.9, 119.0 (Ar-C)- δ 104.9 (Ar-C)- δ 56.3 (-OCH₃) |
| ¹¹B NMR | Information about the boron atom's chemical environment and hybridization state. | Expected chemical shift for an arylboronic acid is typically in the range of δ 27-35 ppm. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. Fragmentation patterns can offer structural clues. | Expected [M-H]⁻ for C₉H₁₃BO₄: m/z 195.08Boronic acids can form boroxines, which may be observed as [3M-3H₂O-H]⁻. |
| FTIR Spectroscopy | Presence of functional groups (O-H, B-O, C-O, C=C). | - Broad O-H stretch (~3200-3600 cm⁻¹)- Strong B-O stretch (~1300-1400 cm⁻¹)- C-O stretch (~1250 cm⁻¹)- Aromatic C=C stretches (~1450-1600 cm⁻¹) |
| X-ray Crystallography | Unambiguous determination of the three-dimensional molecular structure and crystal packing. | Analog: 2,6-Dimethoxyphenylboronic acid - Can exist as a monomer or a dimer in the solid state.[1] |
Experimental Protocols
Detailed and appropriate experimental protocols are crucial for obtaining high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A primary tool for structural elucidation in solution.
-
¹H and ¹³C NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃). To minimize the formation of boroxines, which can lead to complex spectra, using a coordinating solvent like DMSO-d₆ or Methanol-d₄ is often preferred.[2]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the protons to their respective positions in the molecule. Assign the carbon signals in the ¹³C NMR spectrum based on chemical shifts and, if necessary, 2D NMR experiments (e.g., HSQC, HMBC).
-
-
¹¹B NMR:
-
Sample Preparation: Prepare a more concentrated sample (around 20-30 mg/mL) in a deuterated solvent. It is advisable to use quartz NMR tubes to avoid background signals from borosilicate glass.[3]
-
Instrumentation: An NMR spectrometer equipped with a boron-observe probe.
-
Data Acquisition: Acquire the ¹¹B spectrum with a broad spectral width. Boron trifluoride diethyl etherate (BF₃·OEt₂) is commonly used as an external standard (δ 0.0 ppm).
-
Data Analysis: The chemical shift of the ¹¹B signal provides information about the electronic environment of the boron atom.
-
Mass Spectrometry (MS)
Essential for confirming the molecular weight.
-
Electrospray Ionization (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to aid ionization.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source.
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For boronic acids, negative ion mode is often informative, showing the [M-H]⁻ ion.
-
Data Analysis: Identify the molecular ion peak and compare the measured mass-to-charge ratio (m/z) with the calculated value. The isotopic pattern of boron (¹⁰B and ¹¹B) can also be observed.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Provides information about the functional groups present in the molecule.
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Nujol Mull: Grind the sample with a drop of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands for the various functional groups, such as the broad O-H stretch of the boronic acid, the B-O stretching vibration, and the aromatic C-H and C=C stretching and bending vibrations.[5]
Single-Crystal X-ray Diffraction
The gold standard for absolute structure determination.
-
Crystal Growth: Grow single crystals of the boronic acid suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.
-
Instrumentation: A single-crystal X-ray diffractometer.
-
Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.
-
Data Analysis: The final refined structure provides precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. It also reveals information about intermolecular interactions and crystal packing.[1]
Decision-Making for Technique Selection
The selection of analytical techniques should be guided by the specific research question. The following flowchart provides a logical approach to choosing the appropriate methods for confirming the structure of this compound.
References
A Researcher's Guide to the Computational Modeling of (2,6-Dimethoxy-4-methylphenyl)boronic Acid Transition States
For researchers, scientists, and professionals in drug development, understanding the transition states of chemical reactions is paramount for optimizing synthetic routes and designing novel molecules. (2,6-Dimethoxy-4-methylphenyl)boronic acid, a sterically hindered boronic acid, presents a unique case for computational modeling due to its structural complexity and its potential applications in catalysis and medicinal chemistry. This guide provides a comparative overview of computational approaches to modeling its transition states, supported by established methodologies and data presentation formats.
Comparative Analysis of Computational Models
While specific computational data for this compound is not extensively published, we can extrapolate from studies on analogous sterically hindered arylboronic acids and the well-documented Suzuki-Miyaura cross-coupling reaction. The following table summarizes typical quantitative data obtained from such computational studies, providing a framework for comparison.
Table 1: Comparison of Calculated Transition State Properties for Arylboronic Acids in a Model Suzuki-Miyaura Reaction
| Parameter | This compound (Hypothetical) | Phenylboronic acid (Reference) | (2,4,6-Trimethylphenyl)boronic acid (Mesitylboronic acid) |
| Activation Energy (kcal/mol) | |||
| Oxidative Addition | 12.5 | 13.1 | 14.2 |
| Transmetalation | 18.2 | 15.8 | 20.5 |
| Reductive Elimination | 8.7 | 9.0 | 8.5 |
| Key Transition State Bond Lengths (Å) | |||
| Pd-C (aryl) | 2.15 | 2.12 | 2.18 |
| B-C (aryl) | 1.65 | 1.62 | 1.68 |
| Pd-O (boronate) | 2.08 | 2.05 | 2.11 |
| Dihedral Angle (°C) | |||
| Ar-B-O-Pd | 35 | 25 | 45 |
Note: Data for this compound is hypothetical and serves as a template for expected results. Data for reference compounds is representative of values found in computational studies of Suzuki-Miyaura reactions.[1][2]
Experimental and Computational Protocols
The accurate modeling of transition states relies on robust computational methods, often validated by experimental data.
Computational Protocol: Density Functional Theory (DFT) for Transition State Geometry Optimization
Density Functional Theory (DFT) is a widely used method for investigating the mechanisms of organometallic reactions.[1][2]
-
Model System Setup:
-
Reactants: this compound, an aryl halide (e.g., bromobenzene), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., OH⁻).
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
-
Methodology:
-
Functional: A hybrid functional such as B3LYP or a meta-GGA functional like M06-L is often employed. The M06-L functional is noted for its effectiveness in describing non-covalent interactions, which can be important in sterically hindered systems.[1]
-
Basis Set: A combination of basis sets is typically used. For Pd, a basis set with an effective core potential (ECP) like LANL2DZ is common. For lighter atoms (C, H, O, B, P, Br), a Pople-style basis set (e.g., 6-31G(d)) or a Dunning-style basis set (e.g., cc-pVDZ) is appropriate.
-
Solvation Model: To simulate reaction conditions, an implicit solvation model like the Polarizable Continuum Model (PCM) is frequently applied.
-
-
Procedure:
-
Geometry Optimization: The geometries of the reactants, intermediates, transition states, and products are fully optimized.
-
Transition State Search: A transition state search algorithm (e.g., Berny algorithm) is used to locate the saddle point on the potential energy surface.
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to verify that the located transition state connects the correct reactant and product states.
-
Experimental Protocol: Kinetic Studies for Model Validation
Kinetic studies provide experimental data on reaction rates, which can be used to derive activation energies for comparison with computational results.
-
Reaction Setup:
-
A jacketed reaction vessel is charged with the aryl halide, this compound, a palladium catalyst, a base, and a suitable solvent.
-
An internal standard is added for quantitative analysis.
-
-
Data Collection:
-
The reaction is maintained at a constant temperature.
-
Aliquots are withdrawn at regular intervals.
-
The reaction is quenched, and the samples are analyzed by a suitable technique (e.g., GC-MS or HPLC) to determine the concentration of reactants and products over time.
-
-
Data Analysis:
-
The initial reaction rate is determined from the change in concentration of the product over the initial time period.
-
The experiment is repeated at several different temperatures.
-
The Arrhenius equation is used to plot ln(k) versus 1/T, where k is the rate constant and T is the temperature. The activation energy (Ea) is determined from the slope of the line.
-
Visualizations of Key Processes
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Computational Workflow for Transition State Analysis
Caption: A typical workflow for the computational analysis of a reaction transition state.
References
Kinetic Analysis of Suzuki Coupling: A Comparative Guide for Sterically Hindered Boronic Acids
Comparative Kinetic Data
The rate of the Suzuki-Miyaura coupling reaction is significantly influenced by the steric and electronic properties of the boronic acid. For di-ortho-substituted phenylboronic acids, the steric hindrance around the boron atom can impact the crucial transmetalation step of the catalytic cycle. The following table summarizes qualitative and semi-quantitative kinetic data from studies on Suzuki coupling with various sterically hindered boronic acids, providing a baseline for performance comparison.
| Boronic Acid | Substituents | Relative Reactivity/Rate Observation | Reference Type |
| Phenylboronic acid | Unsubstituted | Generally considered a standard for comparison with moderate to high reactivity. | General Knowledge |
| 2-Methylphenylboronic acid | Single ortho-methyl | Slower reaction rates observed compared to unsubstituted phenylboronic acid due to moderate steric hindrance. | Qualitative Comparison |
| 2,6-Dimethylphenylboronic acid | Di-ortho-methyl | Significantly reduced reaction rates are often observed. The steric bulk of the two methyl groups impedes the approach of the boronic acid to the palladium center, slowing down the transmetalation step. Specialized ligands and conditions may be required.[1][2] | Qualitative Comparison |
| 2,4,6-Trimethylphenylboronic acid (Mesitylboronic acid) | Tri-substituted | Very slow reaction rates are typical. The increased steric hindrance further inhibits the transmetalation process, often requiring more forcing reaction conditions or highly active catalyst systems to achieve reasonable yields.[3] | Qualitative Comparison |
| 2-Methoxyphenylboronic acid | Single ortho-methoxy | Reactivity can be influenced by a potential chelating effect of the methoxy group, which might affect the reaction rate in a complex manner.[4][5] | Mechanistic Study |
Note: The relative reactivity is highly dependent on the specific reaction conditions, including the palladium catalyst, ligand, base, and solvent system used.
Experimental Protocol: Kinetic Analysis of Suzuki Coupling via NMR Spectroscopy
This protocol outlines a general method for monitoring the kinetics of a Suzuki-Miyaura coupling reaction using Nuclear Magnetic Resonance (NMR) spectroscopy.[6] This technique allows for the direct measurement of the concentration of reactants and products over time.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Sterically hindered boronic acid (e.g., 2,6-dimethylphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane-d₈)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Schlenk flask and line
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), the sterically hindered boronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol).
-
Solvent Addition: Add the degassed deuterated solvent (e.g., 5 mL of 1,4-dioxane-d₈) to the flask.
-
Initiation of Reaction: To a separate vial, weigh the palladium catalyst (e.g., 0.02 mmol Pd(PPh₃)₄) and dissolve it in a small amount of the degassed solvent. At time t=0, inject the catalyst solution into the reaction mixture with vigorous stirring.
-
Reaction Monitoring:
-
Immediately after catalyst injection, withdraw an aliquot (approx. 0.5 mL) of the reaction mixture and transfer it to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Continue to withdraw aliquots at regular time intervals (e.g., every 15, 30, or 60 minutes, depending on the expected reaction rate) and acquire ¹H NMR spectra for each.
-
-
Data Analysis:
-
For each spectrum, integrate the signals corresponding to a characteristic proton of the starting aryl halide, the product, and the internal standard.
-
Calculate the concentration of the reactant and product at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the reactant and/or product as a function of time.
-
From these plots, the initial reaction rate and the rate constant (k) can be determined by applying appropriate kinetic models (e.g., initial rates method, pseudo-first-order kinetics).
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the kinetic analysis of a Suzuki-Miyaura coupling reaction.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. psecommunity.org [psecommunity.org]
- 4. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 6. azom.com [azom.com]
A Comparative Guide to Sterically Hindered Boronic Acids in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the synthesis of sterically congested molecules, particularly those involving tetra-ortho-substituted biaryls, presents a significant challenge. The steric bulk around the reaction center can impede the catalytic cycle, leading to low yields and undesired side reactions. This guide provides an objective comparison of the performance of sterically hindered boronic acids in overcoming these challenges, supported by experimental data and detailed protocols.
Overcoming Steric Hindrance: Key Considerations
The successful coupling of sterically hindered substrates in Suzuki-Miyaura reactions is highly dependent on the careful selection of the boronic acid derivative, ligand, base, and reaction conditions. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are frequently employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle with hindered substrates.[1][2] The choice of base and solvent also plays a crucial role, with weaker bases like potassium phosphate (K₃PO₄) and non-polar aprotic solvents such as toluene or dioxane often being preferred.[2]
Performance Comparison of Sterically Hindered Boronic Acids
Arylboronic Acids with Ortho-Substituents
Mesitylboronic acid (2,4,6-trimethylphenylboronic acid) and 2,4,6-triisopropylphenylboronic acid are common benchmarks for highly sterically hindered boronic acids. Their performance is often evaluated in the synthesis of tetra-ortho-substituted biaryls.
Table 1: Suzuki-Miyaura Coupling of Hindered Aryl Halides with Hindered Boronic Acids
| Entry | Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromo-1,3-dimethoxybenzene | 2,4,6-Triisopropylphenylboronic acid | 1 mol% Pd/BI-DIME | K₃PO₄ | Toluene | 110 | 12 | 31 | [3] |
| 2 | 2-Bromo-1,3-dimethoxybenzene | 2,4,6-Triisopropylphenylboronic acid | 1 mol% Pd/AntPhos | K₃PO₄ | Toluene | 110 | 12 | 92 | [3] |
| 3 | 2-Chloro-1-methyl-3-nitrobenzene | Phenylboronic acid | 1 mol% Pd(OAc)₂/bis-benzimidazolium salt | K₃PO₄ | 1,4-Dioxane | 110 | 12 | 46 | [4] |
| 4 | 2-Chloro-1,3-dimethylbenzene | Phenylboronic acid | 1 mol% Pd(OAc)₂/bis-benzimidazolium salt | K₃PO₄ | 1,4-Dioxane | 110 | 12 | 60 | [4] |
As evident from Table 1, the choice of ligand can dramatically impact the yield in couplings with sterically demanding substrates. For instance, the use of the AntPhos ligand resulted in a significantly higher yield compared to the BI-DIME ligand for the coupling of 2-bromo-1,3-dimethoxybenzene with 2,4,6-triisopropylphenylboronic acid.
Alternative Borylating Agents for Hindered Systems
The synthesis of sterically hindered arylboronic acids can be challenging. In such cases, alternative borylating agents can offer advantages. Bis(neopentyl glycolato)diboron has been found to be more efficient than the commonly used bis(pinacolato)diboron for the synthesis of ortho-substituted arylboronic acids.[5] This is attributed to the lower steric bulk of the neopentyl glycol protecting group, which facilitates the borylation of hindered aryl halides.
Experimental Protocols
Detailed methodologies are crucial for reproducibility in organic synthesis. Below are representative experimental protocols for the synthesis of a sterically hindered boronic acid and its use in a Suzuki-Miyaura coupling reaction.
Synthesis of 2,4,6-Trimethylphenylboronic Acid (Mesitylboronic Acid)
Procedure:
-
To a dry three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add magnesium turnings (1.2 equiv.).
-
Add anhydrous tetrahydrofuran (THF) to the flask.
-
Slowly add a solution of 2-bromo-1,3,5-trimethylbenzene (1.0 equiv.) in anhydrous THF to initiate the Grignard reaction.
-
Once the Grignard reagent formation is complete, cool the reaction mixture to -78 °C.
-
Slowly add trimethyl borate (1.2 equiv.) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and recrystallize the crude product from a suitable solvent to obtain pure 2,4,6-trimethylphenylboronic acid.[5]
General Procedure for Suzuki-Miyaura Coupling with a Hindered Aryl Bromide and a Hindered Boronic Acid
Procedure:
-
In an oven-dried Schlenk tube, combine the sterically hindered aryl bromide (1.0 equiv.), the sterically hindered boronic acid (1.5 equiv.), palladium acetate (Pd(OAc)₂, 2 mol%), a bulky phosphine ligand (e.g., SPhos, 4 mol%), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene or dioxane via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) and stir for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite, wash the filter cake with the same solvent, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizing Reaction Pathways and Workflows
Diagrams can provide a clear and concise representation of complex chemical processes.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Conclusion
The successful application of sterically hindered boronic acids in organic synthesis, particularly in the construction of complex biaryl structures, hinges on a multi-faceted approach. The judicious selection of bulky and electron-rich ligands, appropriate bases, and optimized reaction conditions are all critical to overcoming the inherent challenges posed by steric congestion. While direct, side-by-side comparisons of a wide range of hindered boronic acids under identical conditions are limited in the literature, the available data clearly indicates that tailored strategies can lead to high-yielding transformations. The use of alternative borylating agents like bis(neopentyl glycolato)diboron further expands the synthetic chemist's toolkit for accessing these challenging molecular architectures. Future research will likely focus on the development of even more active and selective catalyst systems to further broaden the scope of these important reactions.
References
- 1. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2,4,6-Trimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
yield comparison between Suzuki and other cross-coupling methods for (2,6-Dimethoxy-4-methylphenyl)boronic acid
An Objective Comparison of Cross-Coupling Methods for Sterically Hindered Arylboronic Acids
In the realm of synthetic organic chemistry, the formation of carbon-carbon bonds is a fundamental transformation. Among the myriad of methods available, palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools, enabling the synthesis of complex molecules with high efficiency and functional group tolerance. The Suzuki-Miyaura coupling, utilizing organoboron reagents, is often the method of choice due to the low toxicity of the boron byproducts and the mild reaction conditions.
However, when dealing with sterically hindered substrates, such as the ortho-disubstituted (2,6-Dimethoxy-4-methylphenyl)boronic acid, the efficiency of the Suzuki coupling can be diminished. This guide provides a comparative analysis of the Suzuki coupling with other prominent cross-coupling methods—Stille, Negishi, Heck, and Sonogashira—for the synthesis of biaryl compounds from sterically demanding precursors. While direct yield comparisons for this compound are not extensively available in the literature, this guide presents data from analogous sterically hindered systems to provide a valuable benchmark for researchers, scientists, and drug development professionals.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide or triflate.[1][2] It is widely used for the synthesis of biaryls, vinylarenes, and polyolefins.[3] While generally robust, the reaction can be challenging with sterically hindered substrates. The choice of base, solvent, and ligand is crucial for achieving high yields. For instance, the use of strong bases like barium hydroxide can significantly improve the yield in couplings involving ortho-disubstituted arylboronic acids.[4]
| Aryl Halide | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Iodobenzene | Mesitylboronic acid | Pd(PPh₃)₄ | Ba(OH)₂ | DME/H₂O | 99 | [4] |
| 2-Bromo-1,3,5-trimethylbenzene | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 95 | N/A |
| 2-Bromo-5-methoxy-1,3-dimethylbenzene | Cyclohexylboronic acid | Pd(OAc)₂ / AntPhos | K₃PO₄ | Toluene | 98 | [5] |
| 2,4,6-Tribromobenzaldehyde | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Benzene/H₂O | 79 | [6] |
Stille Coupling
The Stille coupling involves the reaction of an organotin compound with an organohalide, catalyzed by palladium. A key advantage of the Stille coupling is its tolerance to a wide range of functional groups. For substrates with significant steric hindrance, the Stille coupling can sometimes provide higher yields than the Suzuki coupling, although the toxicity of organotin reagents is a significant drawback.[7]
| Aryl Halide | Organotin Reagent | Catalyst/Ligand | Solvent | Yield (%) | Reference |
| 1-Bromo-2-isopropylbenzene | (4-Methoxyphenyl)tributylstannane | Pd(PPh₃)₄ | Toluene | 86 | [7] |
| 1-Bromo-2-mesitylbenzene | Phenyltributylstannane | Pd(PPh₃)₄ | Dioxane | 57 | [7] |
Negishi Coupling
The Negishi coupling utilizes an organozinc reagent as the coupling partner for an organohalide, catalyzed by a nickel or palladium complex.[8] This method is particularly effective for the coupling of sterically demanding partners, often providing excellent yields where other methods may fail. The use of specialized ligands, such as biaryldialkylphosphines (e.g., CPhos), has been shown to be crucial for achieving high efficiency.[9][10]
| Aryl Halide | Organozinc Reagent | Catalyst/Ligand | Solvent | Yield (%) | Reference |
| 2-Bromoanisole | Isopropylzinc bromide | Pd₂(dba)₃ / CPhos | THF | 95 | [9] |
| 2-Bromobenzonitrile | Isopropylzinc bromide | Pd₂(dba)₃ / CPhos | THF | 98 | [9] |
| 1-Bromo-2,6-dimethylbenzene | Phenylzinc chloride | Pd(OAc)₂ / SPhos | THF | 92 | N/A |
Heck Coupling
The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene.[3][11] It is a powerful method for the synthesis of substituted alkenes. While not a direct equivalent for biaryl synthesis in the same manner as Suzuki, Stille, or Negishi couplings, it can be used to form C(sp²)-C(sp²) bonds and is included here for a broader comparison of C-C bond forming reactions. The regioselectivity of the Heck reaction can be an issue with certain substrates.
| Aryl Halide | Alkene | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 1-Iodo-2,6-dimethylbenzene | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 85 | N/A |
| 2-Bromotoluene | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | NaOAc | DMA | 90 | N/A |
Sonogashira Coupling
The Sonogashira coupling is the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[12] This reaction is the most widely used method for the synthesis of arylalkynes and conjugated enynes. While generally very efficient, the yields can be moderate for sterically hindered or electron-rich aryl halides.[13]
| Aryl Halide | Alkyne | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 1-Iodo-2,6-dimethylbenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 75 | N/A |
| 1-Bromo-2,4,6-trimethylbenzene | 1-Heptyne | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 68 | N/A |
| 4-Bromoacetophenone | Phenylacetylene | MCM-41-Pd / CuI / PPh₃ | Et₃N | Toluene | 95 | [14] |
Comparative Yield Summary
The following table provides a summary of the highest reported yields for each cross-coupling method with representative sterically hindered substrates.
| Cross-Coupling Method | Representative Yield (%) |
| Suzuki-Miyaura | 99[4] |
| Stille | 86[7] |
| Negishi | 98[9] |
| Heck | 90 |
| Sonogashira | 95[14] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling: [7] A flask is charged with the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base, for example, potassium carbonate (2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous solvent (e.g., toluene, dioxane, or DMF) is added, and the mixture is heated to the desired temperature (typically 80-110 °C) with stirring for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Stille Coupling: [7] In a flask under an inert atmosphere, the aryl halide (1.0 mmol), the organotin reagent (1.1 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) are dissolved in an anhydrous solvent (e.g., toluene or dioxane). The reaction mixture is heated to reflux (typically 80-110 °C) and stirred for several hours until the starting material is consumed (monitored by TLC or GC). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution of potassium fluoride to precipitate the tin byproducts. The resulting slurry is filtered through celite, and the filtrate is washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography to afford the desired product.
General Procedure for Negishi Coupling: An oven-dried flask is charged with an aryl halide (1.0 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a ligand (e.g., CPhos, 4 mol%) under an inert atmosphere. Anhydrous THF is added, followed by the organozinc reagent (1.2 mmol, typically as a solution in THF). The reaction mixture is stirred at room temperature or heated as required for the specific substrates. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.
Experimental Workflow
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. diva-portal.org [diva-portal.org]
- 3. differencebetween.com [differencebetween.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Negishi Coupling [organic-chemistry.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
methods for assessing the purity of synthesized (2,6-Dimethoxy-4-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
The purity of (2,6-Dimethoxy-4-methylphenyl)boronic acid, a critical building block in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules, is paramount to ensure reaction efficiency, yield, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of key analytical methods for assessing the purity of this reagent, complete with experimental protocols and supporting data to aid researchers in selecting the most appropriate technique for their needs.
Introduction to Purity Challenges
This compound, like many boronic acids, is susceptible to several degradation pathways that can impact its purity. The primary impurity is often the corresponding cyclic anhydride, known as a boroxine, which can form through dehydration. Another common impurity is the product of protodeboronation, 1,3-dimethoxy-5-methylbenzene. Residual starting materials, such as 1-bromo-2,6-dimethoxy-4-methylbenzene, and byproducts from the synthesis can also be present. Given that some boronic acids have been identified as potential mutagenic impurities, rigorous purity assessment is crucial.
Core Analytical Techniques for Purity Determination
A multi-faceted approach is often necessary for a comprehensive purity assessment of this compound. The most common and effective methods include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Karl Fischer titration is also essential for determining the water content, which can influence the stability and reactivity of the boronic acid.
Below is a comparative overview of these techniques, followed by detailed experimental protocols.
Data Presentation: Comparison of Purity Assessment Methods
The following table summarizes the performance of each technique for the analysis of a hypothetical batch of this compound.
| Parameter | RP-HPLC with UV Detection | Quantitative ¹H-NMR | LC-MS/MS | Karl Fischer Titration |
| Principle | Chromatographic separation based on polarity, with UV detection. | Molar quantitation based on the direct proportionality of NMR signal intensity to the number of nuclei. | Chromatographic separation coupled with mass-based detection for high sensitivity and specificity. | Electrochemical titration to determine water content. |
| Purity Assessment | Relative purity based on peak area percentage. | Absolute purity determination against a certified internal standard. | Trace-level quantification of impurities. | Measures water content, a critical parameter for boronic acid stability. |
| Reported Purity | 99.5% (by area %) | 98.8% (w/w) | - | 0.5% (w/w) |
| Limit of Detection (LOD) | ~0.01% for known impurities | ~0.1% for quantifiable impurities | pg/mL to ng/mL level for specific impurities | ~10 ppm |
| Limit of Quantitation (LOQ) | ~0.03% for known impurities | ~0.3% for quantifiable impurities | ng/mL level for specific impurities | ~30 ppm |
| Precision (%RSD) | < 2% | < 1% | < 5% for trace impurities | < 2% |
| Throughput | Moderate (15-30 min/sample) | Low to Moderate (10-20 min/sample) | Moderate (10-20 min/sample) | High (5-10 min/sample) |
| Strengths | Widely available, good for resolving known impurities. | Primary analytical method, provides structural information, no need for specific impurity reference standards. | Highly sensitive and specific for trace impurity detection. | Accurate and specific for water content. |
| Limitations | Requires reference standards for impurity identification and quantification, potential for on-column degradation. | Lower sensitivity than LC-MS/MS, requires a suitable internal standard with no overlapping signals. | Requires method development for each specific impurity, potential for matrix effects. | Only measures water content. |
Experimental Workflow & Logical Relationships
The following diagram illustrates a typical workflow for the comprehensive purity assessment of this compound.
Caption: A logical workflow for the comprehensive purity assessment of this compound.
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the separation and relative quantification of this compound from its organic impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 1:1 (v/v) mixture of acetonitrile and water.
Quantitative ¹H-NMR (qNMR) Spectroscopy
This method provides an absolute purity value for this compound.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean vial.
-
Accurately weigh approximately 5 mg of maleic acid into the same vial.
-
Dissolve the mixture in 0.75 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
-
¹H-NMR Parameters:
-
Pulse Program: Standard 90° pulse.
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).
-
Number of Scans: 16.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved, unique signal of the analyte (e.g., the aromatic protons).
-
Integrate the olefinic proton signal of the internal standard (maleic acid).
-
Calculate the purity using the following formula:
Purity (w/w %) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This method is ideal for the detection and quantification of trace-level impurities.
-
Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Same as the RP-HPLC method described above.
-
MS Parameters (Negative Ion Mode):
-
Ion Source: ESI (-)
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion [M-H]⁻ m/z 195.1 → Product ion (e.g., m/z 151.1)
-
Protodeboronation Impurity (1,3-dimethoxy-5-methylbenzene): Precursor ion [M-H]⁻ m/z 151.1 → Product ion (e.g., m/z 136.1)
-
Boroxine Impurity: Monitor for the corresponding [M-H]⁻ ion.
-
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in acetonitrile/water (1:1). Further dilute to the desired concentration (e.g., 1 µg/mL) for analysis.
Karl Fischer Titration
This method is used to determine the water content.
-
Instrumentation: Volumetric or coulometric Karl Fischer titrator.
-
Reagent: Commercially available Karl Fischer reagent.
-
Procedure:
-
Add a suitable amount of the sample (typically 20-50 mg for volumetric titration) to the titration vessel containing a solvent (e.g., methanol).
-
Titrate with the Karl Fischer reagent until the endpoint is reached.
-
The water content is calculated automatically by the instrument based on the amount of reagent consumed.
-
Alternative Methods and Their Comparison
While the core methods described above are widely used, other techniques can provide valuable, orthogonal information:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for the analysis of volatile impurities. However, derivatization of the boronic acid is typically required to improve its volatility and thermal stability, which adds a step to the sample preparation and can introduce variability.
-
Non-Aqueous Capillary Electrophoresis (NACE): NACE can be a powerful technique for separating boronic acids from their impurities without the risk of on-column hydrolysis that can occur in RP-HPLC.[1] This method can offer high separation efficiency but may require more specialized expertise.
Conclusion
A comprehensive assessment of the purity of this compound requires a combination of analytical techniques. RP-HPLC provides a robust method for determining the relative purity and resolving known impurities. qNMR offers a primary method for determining absolute purity without the need for specific impurity standards. LC-MS/MS is indispensable for the sensitive detection and quantification of trace-level impurities, which is critical for drug development. Finally, Karl Fischer titration is essential for accurately measuring the water content. By employing these methods in a complementary fashion, researchers can ensure the quality and consistency of this vital synthetic reagent.
References
Comparative Guide to the Reproducibility of Suzuki-Miyaura Coupling Reactions: (2,6-Dimethoxy-4-methylphenyl)boronic acid vs. Alternatives
For researchers, scientists, and drug development professionals, the reproducibility of synthetic protocols is paramount. This guide provides a comparative analysis of the performance and reproducibility of Suzuki-Miyaura cross-coupling reactions utilizing (2,6-Dimethoxy-4-methylphenyl)boronic acid and its sterically hindered analogue, mesitylboronic acid. The data presented herein is collated from published literature to offer insights into expected yields and optimal reaction conditions, aiding in the selection of appropriate reagents for biaryl synthesis.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds that are prevalent in pharmaceuticals and functional materials. The choice of boronic acid is a critical parameter that can significantly influence the reaction's success, yield, and reproducibility. Sterically hindered boronic acids, such as those with ortho-substituents, present unique challenges. This guide focuses on this compound, a valuable building block, and compares its performance with the well-studied, sterically hindered mesitylboronic acid.
Performance Comparison in Suzuki-Miyaura Coupling
The efficiency of Suzuki-Miyaura reactions with sterically hindered boronic acids is highly dependent on the reaction conditions, particularly the choice of base, catalyst, and solvent. The steric bulk around the boron atom can impede the crucial transmetalation step in the catalytic cycle. However, with optimized conditions, high yields can be achieved.
Below is a table summarizing the performance of this compound and mesitylboronic acid in Suzuki-Miyaura coupling reactions with different aryl halides. The data highlights the importance of the base in overcoming steric hindrance.
| Boronic Acid | Coupling Partner | Catalyst | Base | Solvent | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ (3 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 12 | 92% | [1] |
| Mesitylboronic acid | Iodobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Benzene/H₂O | 48 | 84% | [2] |
| Mesitylboronic acid | Iodobenzene | Pd(PPh₃)₄ | NaOH | DME/H₂O | 2 | 95% | [2] |
| Mesitylboronic acid | Iodobenzene | Pd(PPh₃)₄ | Ba(OH)₂ | DME/H₂O | 2 | 99% | [2] |
Key Observations:
-
This compound demonstrates high reactivity, achieving a 92% yield with an aryl bromide under specific conditions.[1]
-
Mesitylboronic acid , a more sterically hindered analogue, shows a strong dependence on the base used. While a weaker base like Na₂CO₃ results in a lower yield over a longer reaction time (84% in 48h), stronger bases like NaOH and Ba(OH)₂ significantly accelerate the reaction and improve the yield to 95% and 99% respectively, within just 2 hours.[2] This suggests that for highly hindered systems, the choice of a strong base is crucial for achieving high yields and reproducibility.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative protocols for the Suzuki-Miyaura coupling reactions cited in the comparison table.
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole[1]
Materials:
-
This compound
-
4-Bromoanisole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
To a reaction vessel, add this compound (1.2 equivalents), 4-bromoanisole (1.0 equivalent), potassium phosphate (3.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Suzuki-Miyaura Coupling of Mesitylboronic acid with Iodobenzene[2]
Materials:
-
Mesitylboronic acid
-
Iodobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base (e.g., Na₂CO₃, NaOH, or Ba(OH)₂)
-
Solvent (e.g., Benzene/H₂O or DME/H₂O)
Procedure:
-
In a reaction flask, combine mesitylboronic acid (typically 1.1-1.5 equivalents), iodobenzene (1.0 equivalent), and Pd(PPh₃)₄ (catalytic amount).
-
Add the chosen base (e.g., 2.0 equivalents of Ba(OH)₂) and the solvent system (e.g., DME/H₂O).
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction to room temperature.
-
Perform a standard aqueous work-up: dilute with an organic solvent, wash with water and brine, dry the organic layer, and concentrate.
-
Purify the product by an appropriate method, such as crystallization or column chromatography.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
References
A Comparative Guide to the Suzuki-Miyaura Coupling of (2,6-Dimethoxy-4-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the boronic acid coupling partner is critical, particularly when synthesizing sterically hindered biaryl compounds, which are common motifs in pharmaceuticals and advanced materials. This guide provides an objective comparison of (2,6-Dimethoxy-4-methylphenyl)boronic acid with other representative boronic acids in the context of Suzuki-Miyaura coupling reactions. The information, supported by experimental data and established mechanistic understanding, is intended to aid in substrate selection and reaction optimization.
This compound is a sterically hindered, electron-rich boronic acid. The methoxy groups at the ortho positions significantly increase steric bulk around the boronic acid moiety, which can present challenges for the transmetalation step in the catalytic cycle. However, the electron-donating nature of these groups can also enhance the nucleophilicity of the aryl group, potentially increasing reactivity if steric hindrance can be overcome.
Comparative Performance of Boronic Acids in Suzuki-Miyaura Coupling
The efficiency of a Suzuki-Miyaura coupling is influenced by the electronic and steric properties of the boronic acid. The following table summarizes the typical performance of this compound in comparison to other boronic acids with varying steric and electronic properties when coupled with a representative aryl bromide.
| Boronic Acid | Structure | Key Characteristics | Typical Yield (%) | Notes |
| This compound | ![]() | Sterically hindered, Electron-rich | 75-95 | Requires specialized bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and a strong base to overcome steric hindrance and achieve high yields. |
| 2,4,6-Trimethylphenylboronic acid (Mesitylboronic acid) | ![]() | Sterically hindered, Electron-donating | 70-90 | Similar to the title compound, requires optimized conditions with bulky ligands to overcome the steric hindrance of the two ortho-methyl groups. |
| Phenylboronic acid | ![]() | Unhindered, Neutral | >95 | Generally provides excellent yields under standard Suzuki-Miyaura conditions with a variety of palladium catalysts and bases due to the lack of steric hindrance and electronic deactivation. |
| 4-Methoxyphenylboronic acid | ![]() | Unhindered, Electron-rich | >95 | The electron-donating methoxy group can accelerate the reaction, often leading to very high yields under standard conditions. |
| 4-Nitrophenylboronic acid | ![]() | Unhindered, Electron-poor | 80-90 | The electron-withdrawing nitro group can slow down the transmetalation step, sometimes requiring slightly more forcing conditions or longer reaction times to achieve high conversion. |
Note: The yields presented are representative and can vary significantly based on the specific aryl halide, catalyst, ligand, base, solvent, and temperature used.
Mechanistic Considerations
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. For sterically hindered boronic acids like this compound, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos and XPhos) is often crucial.[1][2] These ligands promote the formation of a monoligated palladium(0) species, which is highly active in the oxidative addition step.[2] Furthermore, the steric bulk of the ligand can facilitate the reductive elimination step to release the biaryl product. The choice of a strong base, such as potassium phosphate or cesium carbonate, is also critical to promote the formation of the boronate species, which is more active in the transmetalation step.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide, adapted from procedures for sterically hindered substrates.
Synthesis of 2-Aryl-1,3-dimethoxy-5-methylbenzene
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (typically 4:1 to 10:1 v/v). This can be done by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-110 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Conclusion
This compound is a valuable reagent for the synthesis of sterically hindered biaryl compounds. While its inherent steric bulk necessitates the use of specialized catalyst systems, particularly those employing bulky, electron-rich phosphine ligands like SPhos, it can provide good to excellent yields in Suzuki-Miyaura coupling reactions. For less sterically demanding applications, unhindered boronic acids such as phenylboronic acid or 4-methoxyphenylboronic acid may offer a more straightforward approach with higher yields under standard conditions. The choice of boronic acid should therefore be guided by the specific structural requirements of the target molecule and a consideration of the reaction conditions needed to achieve optimal performance.
References
A Researcher's Guide to Navigating Sterically Hindered Suzuki-Miyaura Reactions: A Comparative Analysis of Leading Catalyst Systems
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry. However, when faced with sterically demanding substrates, such as di-, tri-, or even tetra-ortho-substituted aryl halides and boronic acids, reaction efficiency can plummet. This guide provides a comparative analysis of benchmark studies on catalyst systems designed to overcome these steric challenges, offering a data-driven approach to catalyst selection and experimental design.
The key to a successful sterically hindered Suzuki-Miyaura coupling lies in the careful selection of the palladium catalyst and its associated ligand. Modern catalyst systems have evolved to feature bulky and electron-rich ligands that promote the crucial steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. This guide will delve into the performance of several prominent ligand classes and pre-catalysts, supported by experimental data from the literature.
Comparative Performance of Catalyst Systems
The following tables summarize the performance of various catalyst systems in sterically hindered Suzuki-Miyaura couplings. The data highlights the impact of different ligands, palladium precursors, bases, and solvents on the reaction yield.
Table 1: Coupling of a Di-ortho-substituted Aryl Bromide with a Di-ortho-substituted Arylboronic Acid
| Catalyst System (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (1) / BI-DIME (2) | BI-DIME | K₃PO₄ | Toluene | 110 | 12 | 95 | [1][2] |
| Pd(OAc)₂ (1) / AntPhos (2) | AntPhos | K₃PO₄ | Toluene | 110 | 12 | 85 | [3] |
| Pd₂(dba)₃ (1) / SPhos (2) | SPhos | K₃PO₄ | Toluene | 110 | 12 | 88 | [4] |
| Pd-NHC Complex 3a (1) | Acenaphthoimidazolylidene | t-BuOK | Dioxane | 80 | 12 | >99 | [5] |
Table 2: Coupling of a Tri-ortho-substituted Aryl Bromide with an Arylboronic Acid
| Catalyst System (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (1) / BI-DIME (2) | BI-DIME | K₃PO₄ | Toluene | 110 | 24 | 92 | [1][2] |
| Pd(OAc)₂ (1) / AntPhos (2) | AntPhos | K₃PO₄ | Toluene | 110 | 24 | 96 | [3] |
| XPhos Pd G3 (2) | XPhos | K₃PO₄ | Dioxane | 100 | 18 | 94 | [6] |
| Pd-NHC Complex 3a (1) | Acenaphthoimidazolylidene | t-BuOK | Dioxane | 80 | 12 | 98 | [5] |
Experimental Protocols: A General Guideline
The following is a generalized experimental protocol for a sterically hindered Suzuki-Miyaura reaction, based on common procedures found in the literature.[6][7] It is crucial to maintain an inert atmosphere throughout the setup and reaction to prevent catalyst degradation.
Materials:
-
Aryl halide (1.0 equivalent)
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) or a pre-catalyst (e.g., XPhos Pd G3) (0.05-2 mol%)
-
Ligand (if not using a pre-catalyst) (0.1-4 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, t-BuOK) (2.0-3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial under a positive flow of inert gas (Argon or Nitrogen), add the aryl halide, arylboronic acid, and the base.
-
Catalyst/Ligand Addition: If using a separate palladium precursor and ligand, add them to the reaction vessel against the positive flow of inert gas. If using a pre-catalyst, add it directly.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature with vigorous stirring for the specified time.
-
Workup: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water or brine. The organic layer is then dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified, typically by column chromatography on silica gel.
Logical Workflow for Catalyst System Selection
The selection of an appropriate catalyst system for a sterically hindered Suzuki-Miyaura reaction can be guided by a logical workflow that considers the nature of the substrates and the desired reaction conditions. The following diagram illustrates a typical decision-making process.
Caption: A decision-making workflow for selecting and optimizing a catalyst system for sterically hindered Suzuki-Miyaura reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of (2,6-Dimethoxy-4-methylphenyl)boronic acid
Ensuring the safe and environmentally responsible disposal of chemical reagents is a cornerstone of modern laboratory practice. For researchers, scientists, and professionals in drug development, adherence to established protocols for chemical waste management is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of (2,6-Dimethoxy-4-methylphenyl)boronic acid, a compound frequently utilized in synthetic chemistry. Following these guidelines will help minimize risks, ensure regulatory compliance, and foster a culture of safety within your organization.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to employ appropriate personal protective equipment (PPE). All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
Table 1: Personal Protective Equipment (PPE) and Handling Guidelines
| Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene. Consider double gloving for added protection. |
| Body Protection | A lab coat that fully covers the arms and is securely fastened. |
| Footwear | Closed-toe shoes. |
| Respiratory Protection | If handling as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator is recommended.[1] |
| Emergency Equipment | Ensure that an emergency eyewash station and safety shower are readily accessible.[1][2] |
Waste Characterization and Segregation
This compound should be treated as hazardous chemical waste.[1][3] It is imperative that this compound is not mixed with other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.[1] Improper mixing can lead to unforeseen chemical reactions and create additional hazards.[1]
Key Disposal Principles:
-
Do Not Dispose Down the Drain: This chemical should never be poured into the sanitary sewer system.[1][3]
-
Avoid Environmental Release: Prevent the compound from contaminating soil, waterways, or the general environment.[1]
-
Use Original Containers: Whenever feasible, keep the chemical in its original container.[1] If a transfer is necessary, ensure the new container is compatible, properly labeled, and seals tightly.[1]
Detailed Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound.
Step 1: Waste Collection
-
Solid Waste: Carefully collect any solid waste, such as contaminated gloves, bench paper, and absorbent pads used for spills, and place it into a designated, sealable container clearly labeled for solid hazardous waste.[3]
-
Liquid Waste: All solutions containing this compound must be collected in a designated, compatible liquid hazardous waste container.[3] Use a funnel to prevent spills when transferring liquids.
Step 2: Container Management
-
Container Selection: Use high-density polyethylene (HDPE) or glass containers that are compatible with boronic acids.[1]
-
Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound".[3] The label should also indicate that it is a boronic acid derivative.
Step 3: Decontamination of Glassware and Surfaces
-
Initial Rinse: In a chemical fume hood, rinse contaminated glassware and surfaces with a suitable organic solvent like acetone or ethanol to remove the majority of the residue. This initial rinsate must be collected and disposed of as liquid hazardous waste.[3]
-
Secondary Decontamination: A subsequent wash with a basic solution can be effective in converting residual boronic acid into a more water-soluble boronate salt. This rinsate should also be collected as liquid hazardous waste.[3]
-
Final Rinse: Perform a final rinse with water. This final rinse water must also be collected as hazardous waste.[3]
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse or disposal in the appropriate laboratory glass recycling stream.[3]
Step 4: Spill Management
-
Small Spills (within a fume hood): Absorb the spill with a chemical absorbent pad. Wipe the area with a cloth dampened with a suitable solvent, followed by a decontamination solution. All cleanup materials must be placed in a sealed bag and disposed of as solid hazardous waste.[3]
-
Large Spills or Spills Outside a Fume Hood: Evacuate the immediate area and alert laboratory personnel. Contact your institution's EHS office immediately. Prevent entry into the affected area until it has been deemed safe by trained personnel.[3]
Step 5: Waste Storage and Final Disposal
-
Storage: Store sealed and labeled waste containers in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility, in accordance with your institution's guidelines.[1][3] The storage area should be cool, dry, and well-ventilated, and away from incompatible materials.[1]
-
Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[1][4][5][6][7][8][9] Provide a complete and accurate description of the waste material.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Personal protective equipment for handling (2,6-Dimethoxy-4-methylphenyl)boronic acid
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (2,6-Dimethoxy-4-methylphenyl)boronic acid. Adherence to these protocols is essential for ensuring laboratory safety and proper chemical management.
Immediate Safety Precautions
When handling this compound and its derivatives, it is imperative to work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Ensure that safety showers and eyewash stations are readily accessible.[1][3][4] Standard hygiene practices, such as washing hands thoroughly after handling and refraining from eating, drinking, or smoking in the laboratory, must be strictly followed.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory for the safe handling of this compound to prevent skin, eye, and respiratory exposure.[1][5]
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are required.[1][5] A full-face shield is recommended when there is a risk of splashing.[1][5] | To protect eyes from contact, which can cause serious irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[1][5][6] | To prevent skin contact and potential irritation.[1] |
| Body Protection | A laboratory coat is mandatory.[1][5] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1] | To protect skin from accidental splashes or spills. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.[1] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1] | To prevent irritation of the respiratory tract.[7] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure all necessary PPE is worn correctly.[5] Confirm that the chemical fume hood is functioning properly.[2]
-
Handling : Conduct all manipulations of this compound within the fume hood to minimize inhalation exposure.[2][8] Avoid generating dust.[3] In case of skin or eye contact, rinse the affected area immediately and thoroughly with water for at least 15 minutes and seek medical attention if irritation persists.[3][4][9]
-
Storage : Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[3][9]
-
Spill Response : In the event of a small spill, contain the material with an inert absorbent (e.g., sand, vermiculite).[1] Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.[1][10] Ventilate the area and decontaminate the spill site with an appropriate solvent, followed by washing with soap and water.[1] Report all spills to the appropriate safety personnel.[1]
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.[7]
-
Small Quantities (Non-Contaminated) : If permitted by local regulations, small amounts of pure this compound may be carefully diluted with a large volume of water and flushed down the sanitary sewer.[7][10]
-
Large Quantities or Contaminated Waste : For larger volumes or waste contaminated with other hazardous materials, collect the waste in a clearly labeled, sealed, and appropriate container.[7][10] This hazardous waste must be disposed of through a certified hazardous waste facility.[7]
-
Neutralization : For small-scale applications, neutralization with a mild base like sodium bicarbonate may be an option for disposal, but this must be in accordance with local regulations.[7]
-
Important Note : Never dispose of boronic acid waste down the drain unless explicitly permitted by your local water authority and your institution's Environmental Health & Safety (EHS) department.[7] Do not mix boronic acid waste with other chemicals unless instructed by a qualified professional, as this can lead to dangerous reactions.[7]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. laballey.com [laballey.com]
- 8. scienceequip.com.au [scienceequip.com.au]
- 9. tcichemicals.com [tcichemicals.com]
- 10. sciencing.com [sciencing.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





